5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-piperidin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVFQUWHKHBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268751 | |
| Record name | 5-(4-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-24-0 | |
| Record name | 5-(4-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the heterocyclic compound 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of both the 1,3,4-thiadiazole and piperidine scaffolds. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and related molecular entities. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates information from closely related analogues and provides high-quality predicted data to offer a scientifically robust profile.
Introduction and Significance
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the piperidine moiety is a common feature in many approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability. The combination of these two pharmacophores in this compound suggests a high potential for biological activity, making it a compelling target for further investigation in drug discovery programs.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes a combination of data for the isomeric compound 5-(Piperidin-1-yl)-1,3,4-thiadiazol-2-amine and computationally predicted values for the target molecule. These predictions are generated using established algorithms and provide a reliable estimation of the compound's physicochemical characteristics.
| Property | Value (Isomer: 5-(Piperidin-1-yl)-1,3,4-thiadiazol-2-amine) | Predicted Value (Target: this compound) | Data Source |
| Molecular Formula | C₇H₁₂N₄S | C₇H₁₂N₄S | - |
| Molecular Weight | 184.26 g/mol | 184.26 g/mol | - |
| Boiling Point | 345.0 ± 25.0 °C | Not Available | Predicted |
| Density | 1.317 ± 0.06 g/cm³ | Not Available | Predicted |
| pKa | Not Available | Basic: ~8.5, Acidic: ~13.5 | Predicted |
| logP | Not Available | ~0.8 | Predicted |
| Aqueous Solubility | Not Available | Moderately Soluble | Predicted |
| Melting Point | Not Available | >200 °C (decomposition) | Estimated from related compounds |
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of a thiosemicarbazone derivative. The following protocol outlines a plausible and efficient route for the synthesis of this compound.
Synthetic Workflow
A Technical Guide to the Potential Mechanisms of Action of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine: A Roadmap for Investigation
Abstract: The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This technical guide addresses the compound 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, a molecule for which specific mechanistic data is not yet prevalent in public literature. Instead of a retrospective summary, this document serves as a prospective roadmap for researchers and drug development professionals. It synthesizes data from structurally related 1,3,4-thiadiazole derivatives to propose several high-probability mechanisms of action and provides detailed, field-proven experimental protocols to systematically investigate these hypotheses. The core objective is to furnish a robust, self-validating framework for elucidating the biological function of this promising compound.
Introduction: The 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. Its unique physicochemical properties, including its mesoionic character, ability to act as a hydrogen bond acceptor and a two-electron donor, and relative in-vivo stability, make it a cornerstone for the design of therapeutic agents.[4][5][6] Marketed drugs such as the carbonic anhydrase inhibitor Acetazolamide and the antibiotic Cefazolin feature this core structure, highlighting its clinical significance.[4][6]
Derivatives of the 2-amino-1,3,4-thiadiazole moiety, to which this compound belongs, have shown a particularly broad range of activities. These include potent antimicrobial, antiviral, anticancer, and specific enzyme inhibitory functions.[1][7][8] The piperidine substituent on the target molecule is often incorporated in drug design to enhance solubility, modulate lipophilicity, and provide a key interaction point with biological targets.
This guide will explore three primary, plausible mechanisms of action for this compound based on this extensive body of literature:
-
Carbonic Anhydrase Inhibition
-
Anticancer Activity via Kinase Inhibition or Apoptosis Induction
-
Specific Enzyme Inhibition (e.g., Helicase)
Proposed Mechanism I: Carbonic Anhydrase Inhibition
The sulfonamide group (-SO₂NH₂) is the classical pharmacophore for carbonic anhydrase (CA) inhibition. However, numerous non-sulfonamide scaffolds, including 1,3,4-thiadiazole derivatives, have been identified as potent inhibitors of this enzyme family.[9][10][11] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton. They are crucial in processes like pH regulation and fluid balance.[6] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, diuresis, and even cancer, where isoforms like CA IX are overexpressed and contribute to the acidification of the tumor microenvironment.[4]
The 1,3,4-thiadiazole ring is thought to coordinate with the zinc ion in the CA active site, mimicking the substrate. Given that 2-amino-1,3,4-thiadiazole-5-sulfonamides are established CA inhibitors[9], it is plausible that our target compound, even without a sulfonamide group, could exhibit inhibitory activity.
Experimental Validation Workflow: CA Inhibition
A logical workflow to confirm this hypothesis involves moving from broad, high-throughput screening to specific isoform inhibition and cellular target engagement.
Protocol: Determination of IC₅₀ for CA Isoforms
Causality: This enzyme inhibition assay is the foundational experiment. It quantitatively measures the compound's potency against specific, purified CA isoforms (e.g., hCA I, II, IX, XII), which is critical for understanding its potential therapeutic window and selectivity. An esterase assay using 4-nitrophenyl acetate (4-NPA) as a substrate is a standard, colorimetric method.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Reconstitute lyophilized human carbonic anhydrase isoforms (hCA I, II, IX, XII) in nuclease-free water to a stock concentration of 1 mg/mL.
-
Prepare Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Prepare Substrate Solution: 10 mM 4-Nitrophenyl Acetate (4-NPA) in acetonitrile.
-
-
Assay Plate Setup (96-well, clear flat-bottom):
-
Create a serial dilution of the test compound in Assay Buffer, starting from 100 µM down to 1 nM. Include a vehicle control (DMSO) and a positive control (Acetazolamide).
-
To each well, add 20 µL of the appropriate compound dilution.
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of a diluted CA enzyme solution (e.g., 1 µg/mL) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinetic Reading:
-
Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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| Parameter | Description | Expected Outcome |
| IC₅₀ (hCA I, II) | Potency against cytosolic, housekeeping isoforms. | Higher values desired for selectivity. |
| IC₅₀ (hCA IX, XII) | Potency against tumor-associated isoforms. | Lower values (nM range) indicate potential anticancer utility. |
Proposed Mechanism II: Anticancer Activity
The 1,3,4-thiadiazole scaffold is a frequent constituent of molecules designed as anticancer agents.[5][7][12] The mechanisms are diverse and include:
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Kinase Inhibition: Many thiadiazole derivatives inhibit protein kinases like EGFR, which are critical nodes in cell proliferation and survival signaling.[13]
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Induction of Apoptosis: Compounds can trigger programmed cell death by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and activating caspases.[7][13]
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Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and cell death.[12]
Given the prevalence of this activity, evaluating the cytotoxic and cytostatic effects of this compound is a critical investigative path.
Signaling Pathway: Apoptosis Induction
A common pathway for anticancer compounds involves the intrinsic apoptosis pathway, which can be monitored by measuring the Bax/Bcl-2 ratio and subsequent caspase activation.
Protocol: Cell Viability and Apoptosis Assay
Causality: This multi-step protocol first establishes if the compound has any cytotoxic effect on cancer cells (using an MTT assay) and then dissects the mechanism of cell death (apoptosis vs. necrosis) using Annexin V/PI staining. This ensures that observed cytotoxicity is due to a specific, programmed cellular process.
Methodology:
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Cell Culture:
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Culture relevant cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, HCT-116 for colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
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-
MTT Cytotoxicity Assay:
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Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Read absorbance at 570 nm. Calculate cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay:
-
Seed 2x10⁵ cells per well in a 6-well plate.
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Treat cells with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.
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Harvest cells (including floating cells in the media) and wash with cold PBS.
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Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
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-
Data Analysis:
-
MTT: Plot % viability vs. log[concentration] to determine GI₅₀.
-
Flow Cytometry: Quantify the cell populations:
-
Annexin V (-) / PI (-) = Live cells
-
Annexin V (+) / PI (-) = Early apoptotic cells
-
Annexin V (+) / PI (+) = Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+) = Necrotic cells
-
-
A significant increase in the Annexin V (+) populations confirms an apoptotic mechanism.
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Proposed Mechanism III: Specific Enzyme Inhibition (Bloom Helicase)
A compound structurally related to our target, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, was identified as a scaffold for developing inhibitors of Bloom Helicase (BLM).[14] BLM is a RecQ family DNA helicase crucial for maintaining genomic stability.[14] Its inhibition is a potential therapeutic strategy for certain cancers. This precedent provides a strong, specific, and testable hypothesis for this compound.
Protocol: Gel-Based DNA Unwinding Assay for BLM Inhibition
Causality: This is a direct, functional assay that visually confirms whether the compound can inhibit the primary enzymatic activity of BLM helicase—the unwinding of double-stranded DNA. The presence of a single-stranded DNA product indicates enzyme activity, and its reduction in the presence of the compound demonstrates inhibition.
Methodology:
-
Substrate Preparation:
-
Prepare a forked DNA substrate by annealing a fluorescently labeled (e.g., Cy3) oligonucleotide to a longer, partially complementary unlabeled oligonucleotide. This creates a structure with a double-stranded region and single-stranded tails that the helicase can load onto.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT).
-
In a reaction tube, combine reaction buffer, 5 mM ATP, purified recombinant BLM protein (e.g., 5 nM), and varying concentrations of the test compound (0.1 to 50 µM). Include a no-enzyme control and a vehicle (DMSO) control.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Unwinding Reaction:
-
Initiate the reaction by adding the forked DNA substrate (e.g., 1 nM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop buffer containing SDS, EDTA, and loading dye.
-
-
Analysis:
-
Resolve the reaction products on a native 12% polyacrylamide gel (PAGE) in TBE buffer.
-
Visualize the DNA bands using a fluorescent gel imager (detecting the Cy3 label).
-
The unwound, single-stranded product will migrate faster than the double-stranded substrate.
-
-
Data Quantification:
-
Quantify the band intensity for both the substrate and the unwound product in each lane.
-
Calculate the percentage of DNA unwound for each compound concentration.
-
Plot the % inhibition vs. log[concentration] to determine the IC₅₀.
-
Conclusion and Future Directions
The this compound compound belongs to a class of heterocycles with immense therapeutic potential. While its specific mechanism of action remains to be elucidated, the evidence from analogous structures points toward several high-priority investigative pathways, including carbonic anhydrase inhibition, anticancer activity through apoptosis induction, and specific inhibition of DNA helicases like BLM.
The experimental workflows and detailed protocols provided in this guide offer a comprehensive and scientifically rigorous framework for this investigation. Positive results in any of these primary screening assays should be followed by more in-depth studies, such as kinase profiling panels, cell cycle analysis, in-vivo xenograft models for anticancer effects, or biophysical binding assays (e.g., Surface Plasmon Resonance) to confirm direct target engagement. This systematic approach will efficiently and robustly define the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent.
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Yousuf, M., & Arshad, M. F. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 25-36. [Link]
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Gomaa, H. A. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(17), 5333. [Link]
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Starchenkov, I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1263. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 189-198. [Link]
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Oprea, C. I., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4169. [Link]
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Ostrowska, K., et al. (2019). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 11(16), 2183-2207. [Link]
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Sugrue, M. F., & Maren, T. H. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981-995. [Link]
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Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5904-5909. [Link]
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Saini, P., & Kumar, V. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 123-130. [Link]
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Dodson, R. M., & Turner, H. W. (1951). 1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors. Synthesis and Structural Studies. Journal of the American Chemical Society, 73(9), 4517-4521. [Link]
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Guler, O. O., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329381. [Link]
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Abutaleb, N. S., et al. (2023). Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS Medicinal Chemistry Letters, 14(4), 488-494. [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the biological activity screening of the novel heterocyclic compound, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. The strategic approach detailed herein is grounded in the well-established pharmacological potential of its constituent 1,3,4-thiadiazole and piperidine scaffolds. Recognizing the rich history of these moieties in successful therapeutic agents, this document outlines a hierarchical screening cascade designed to efficiently probe the compound's potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. Each proposed experimental protocol is presented with detailed, step-by-step methodologies, the scientific rationale behind experimental choices, and robust data analysis techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this and structurally related compounds.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The compound this compound represents a compelling subject for biological investigation due to the convergence of two pharmacologically significant structural motifs: the 1,3,4-thiadiazole ring and the piperidine moiety.
Chemical Structure and Properties
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a known bioisostere of pyrimidine and oxadiazole, which allows it to interact with a wide range of biological targets.[1][2] Its mesoionic character can facilitate passage across cellular membranes, a desirable property for drug candidates.[1][3] The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in many approved drugs and natural alkaloids.[4][5] Its conformational flexibility and ability to be functionalized make it a valuable component in drug design for optimizing pharmacokinetic and pharmacodynamic properties.[5][6]
Rationale for Screening: A Foundation of Proven Activity
The decision to screen this compound is predicated on the extensive and diverse biological activities reported for its parent scaffolds.
-
1,3,4-Thiadiazole Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, and antiviral properties.[7][8][9] Their anticancer effects are often attributed to their ability to interfere with signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[7]
-
Piperidine-Containing Compounds are integral to numerous therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents.[4][10][11] The piperidine scaffold is often employed to enhance binding affinity to target proteins and to improve properties like solubility and bioavailability.[10][12]
The combination of these two privileged scaffolds in a single molecule suggests a high probability of discovering novel biological activities.
Strategic Approach to Biological Activity Screening
A hierarchical screening strategy is proposed to systematically and cost-effectively evaluate the biological potential of this compound. This approach begins with broad primary assays and progresses to more specific secondary and mechanistic studies for any identified "hits."
Caption: A potential target pathway: Receptor Tyrosine Kinase signaling.
Data Interpretation and Hit Prioritization
Following the primary screens, the data must be carefully analyzed to identify promising "hits" for further investigation.
Table 3: Hypothetical Primary Screening Data Summary
| Assay Type | Target | Result (at 10 µM) | Hit? (Y/N) |
| Anticancer | MCF-7 Cells | 85% Growth Inhibition | Y |
| A549 Cells | 20% Growth Inhibition | N | |
| WI-38 (Normal) | 15% Growth Inhibition | N (Good Selectivity) | |
| Antimicrobial | S. aureus | MIC > 128 µg/mL | N |
| E. coli | MIC > 128 µg/mL | N | |
| Enzyme Inhibition | Src Kinase | 92% Inhibition | Y |
| VEGFR2 Kinase | 78% Inhibition | Y | |
| Chymotrypsin | 5% Inhibition | N |
A "hit" from this hypothetical data would be a compound that shows significant activity in a primary assay (e.g., >50% inhibition) and, ideally, some level of selectivity. In the example above, the compound is a promising hit for anticancer activity against MCF-7 cells, likely mediated through the inhibition of kinases like Src and VEGFR2.
Conclusion and Future Directions
This guide presents a structured and scientifically grounded approach to the initial biological evaluation of this compound. The proposed screening cascade is designed to efficiently identify potential therapeutic applications by leveraging the known pharmacological profiles of its constituent scaffolds. Positive results from these primary screens will necessitate progression to secondary assays to determine potency (IC50/MIC values) and selectivity in greater detail. Subsequent mechanistic studies will be crucial to elucidate the mode of action, identify specific molecular targets, and pave the way for lead optimization and further preclinical development.
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Spectroscopic Profile of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole and piperidine scaffolds in pharmacologically active agents.[1][2][3] The 1,3,4-thiadiazole ring, a five-membered di-unsaturated ring containing sulfur and nitrogen atoms, is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The piperidine moiety is also a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties.
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering a detailed interpretation of the spectral features. The causality behind experimental observations and peak assignments will be explained to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first understand the molecular architecture of this compound.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.
¹H NMR Spectroscopy
Experimental Protocol: A typical ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), with tetramethylsilane (TMS) used as an internal standard.[1][2]
Data Interpretation: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the amine protons, the piperidine ring protons, and the amine proton on the piperidine ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ (Thiadiazole) | 7.0 - 7.5 | Singlet (broad) | 2H |
| -NH (Piperidine) | 3.0 - 3.5 | Singlet (broad) | 1H |
| -CH (Piperidine, position 4) | 3.0 - 3.3 | Multiplet | 1H |
| -CH₂ (Piperidine, axial, positions 2,6) | 2.8 - 3.1 | Multiplet | 2H |
| -CH₂ (Piperidine, equatorial, positions 2,6) | 2.5 - 2.8 | Multiplet | 2H |
| -CH₂ (Piperidine, axial, positions 3,5) | 1.8 - 2.1 | Multiplet | 2H |
| -CH₂ (Piperidine, equatorial, positions 3,5) | 1.5 - 1.8 | Multiplet | 2H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The broadness of the amine proton signals is due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The protons on the piperidine ring exhibit complex splitting patterns (multiplets) due to coupling with each other. The distinction between axial and equatorial protons arises from the chair conformation of the piperidine ring.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz).
Data Interpretation: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=N (Thiadiazole, C2) | 165 - 175 |
| C-S (Thiadiazole, C5) | 150 - 160 |
| -CH (Piperidine, C4) | 40 - 45 |
| -CH₂ (Piperidine, C2, C6) | 45 - 50 |
| -CH₂ (Piperidine, C3, C5) | 30 - 35 |
The chemical shifts of the thiadiazole ring carbons are in the downfield region due to the deshielding effect of the electronegative nitrogen and sulfur atoms and the aromatic character of the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.[3] The sample can be prepared as a KBr pellet or analyzed as a thin film.
Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for the amine and the heterocyclic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3100 - 3400 | Medium, often two bands |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=N stretch (thiadiazole ring) | 1600 - 1650 | Medium to strong |
| N-H bend (primary amine) | 1550 - 1650 | Medium to strong |
| C-N stretch | 1000 - 1350 | Medium |
| C-S stretch | 600 - 800 | Weak to medium |
The presence of two distinct N-H stretching bands for the primary amine is a characteristic feature. The C=N stretching vibration of the thiadiazole ring is a key diagnostic peak.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
Data Interpretation:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₂N₄S, MW = 184.26 g/mol ).
-
Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Key fragmentation pathways may involve the cleavage of the piperidine ring or the bond connecting the piperidine and thiadiazole rings.
Figure 2: Plausible Mass Spectrometry Fragmentation Pathway
The fragmentation pattern can be complex, but some expected fragments include the piperidinyl cation and the thiadiazolyl moiety. The study of fragmentation patterns of similar piperidine and thiadiazole derivatives can aid in the interpretation of the spectrum.[4][5]
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and validated structural confirmation. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in the IR spectrum, and the molecular ion peak and fragmentation pattern in the mass spectrum all contribute to a cohesive and unambiguous identification of the compound. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their research and development endeavors.
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An In-depth Technical Guide to the Solubility and Stability of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous and organic solubility, as well as the chemical stability, of the novel heterocyclic compound 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. As a molecule of interest in contemporary drug discovery, understanding its physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable clinical candidate. This document outlines detailed, field-proven methodologies for solubility determination across a range of biorelevant media and a strategic approach to stability assessment through forced degradation studies. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, thereby enabling informed decisions in lead optimization, formulation development, and regulatory submissions. The causality behind experimental choices is elucidated, and all quantitative data is presented in a clear, tabular format. Visual workflows and logical relationships are illustrated using diagrams to enhance comprehension.
Introduction: The Significance of Physicochemical Profiling in Drug Development
The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with a significant number of promising candidates failing due to suboptimal physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to low and erratic absorption, diminishing bioavailability and therapeutic efficacy. Concurrently, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts.
The compound of interest, this compound, belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 1,3,4-thiadiazole ring is noted for its aromaticity, which often imparts a high degree of in vivo stability.[1] However, the appended piperidinyl and amine functionalities will significantly influence the molecule's overall physicochemical characteristics. The piperidine ring, with its basic nitrogen, and the 2-amino group introduce polar, ionizable centers that are expected to play a crucial role in the compound's solubility and pH-dependent stability.
This guide will provide a robust, scientifically-grounded approach to thoroughly characterize the solubility and stability profile of this compound, thereby de-risking its development and providing a solid foundation for subsequent formulation and preclinical studies.
Solubility Assessment: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility is essential. This section details methodologies for determining both kinetic and thermodynamic solubility in aqueous and organic media.
Theoretical Underpinnings of Solubility
The solubility of this compound is predicted to be pH-dependent due to the presence of two basic nitrogen atoms (the piperidine nitrogen and the exocyclic amine). The presence of the amino group is expected to contribute to the polarity of the molecule and allow for hydrogen bonding, which can enhance solubility in polar solvents like water.[2] The pyridinyl subunit in related structures has been shown to improve aqueous solubility.[3] Conversely, many 1,3,4-thiadiazole derivatives exhibit good solubility in polar aprotic solvents such as DMSO and acetone.[4]
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to solubility assessment.
Caption: A systematic workflow for conducting forced degradation studies.
Protocol for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is truly stability-indicating. [5] Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis: Treat the solution with 0.1 N NaOH and heat at 60-80 °C.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 105 °C) and the solution at 60-80 °C.
-
Photostability: Expose the solid compound and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for degradant identification.
Anticipated Stability Profile and Degradation Pathways
A summary of potential degradation outcomes is provided below.
| Stress Condition | Predicted Outcome | Potential Degradation Pathway |
| Acid Hydrolysis | Minor degradation | Potential for slow hydrolysis of the thiadiazole ring. |
| Base Hydrolysis | Minor degradation | Similar to acid hydrolysis, but potentially slower. |
| Oxidative Degradation | Significant degradation | Oxidation of the piperidine nitrogen to an N-oxide or other oxidative products. |
| Thermal Degradation | Stable | The compound is expected to be thermally stable as a solid. Minor degradation in solution. |
| Photostability | Potential for minor degradation | Aromatic systems can be susceptible to photolytic degradation. |
Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.
HPLC Method for Quantification and Stability Indication
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of the compound. A PDA detector is essential for peak purity analysis in stability studies.
-
Mass Spectrometry: Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradants.
Conclusion
This technical guide has presented a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate high-quality data to guide the drug development process. A thorough understanding of these fundamental physicochemical properties is indispensable for successful formulation development, interpretation of preclinical data, and ultimately, the advancement of this promising compound towards clinical application. The principles and methodologies outlined herein are grounded in established pharmaceutical science and are designed to be adaptable to the specific challenges encountered during the characterization of novel chemical entities.
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An In-Depth Technical Guide to the In Silico Characterization of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine for Drug Discovery
Abstract
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] This technical guide presents a comprehensive, step-by-step in silico workflow for the characterization of a novel derivative, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. Designed for researchers, computational chemists, and drug development professionals, this document provides not only the protocols for essential computational techniques but also the scientific rationale behind each strategic choice. We will navigate the process from initial ligand preparation and target selection through molecular docking, molecular dynamics simulations, and ADMET profiling. The objective is to establish a robust, self-validating computational cascade that can efficiently predict the therapeutic potential and guide the subsequent experimental validation of this promising compound.
Part 1: Foundational Concepts: The Molecule and the Method
The 1,3,4-Thiadiazole Scaffold: A Cornerstone of Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic properties, planar geometry, and ability to act as a hydrogen bond acceptor and donor have made it a cornerstone in the design of bioactive agents.[3] Derivatives of this scaffold have been successfully developed and investigated for a wide array of therapeutic applications, from targeting viral proteases in COVID-19 to inhibiting key enzymes in cancer and bacterial pathways.[1][2][5] The versatility of the thiadiazole ring allows for substitution at its C2 and C5 positions, enabling fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired biological activity.
Focus Molecule: this compound
The subject of this guide is this compound. This molecule combines the proven thiadiazole core with a piperidine ring. The piperidine moiety is another common feature in pharmaceuticals that can enhance solubility and provide a key interaction point for receptor binding. The primary amine group can serve as a critical hydrogen bond donor. Understanding the interplay between these structural features is paramount for predicting its biological targets and mechanism of action.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₂N₄S |
| Molecular Weight | 184.26 g/mol |
| 2D Structure | ![]() |
The Rationale for In Silico Modeling
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery.[2] By simulating molecular interactions and predicting compound properties, in silico modeling allows for the rapid and cost-effective screening of vast chemical libraries, prioritization of lead candidates, and elucidation of structure-activity relationships (SAR).[5] This approach significantly reduces the time and resources allocated to the preclinical phase by focusing laboratory efforts on compounds with the highest probability of success. The workflow described herein is designed to build a comprehensive computational profile of our target molecule, providing deep insights into its potential as a therapeutic agent.
Part 2: The Computational Discovery Workflow
A robust computational analysis follows a logical progression from preparing the molecule to simulating its dynamic behavior with a biological target and assessing its drug-like properties.
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An In-depth Technical Guide to the Therapeutic Potential of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Abstract
The 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine molecule is built upon the 1,3,4-thiadiazole ring, a five-membered heterocycle recognized in medicinal chemistry as a "privileged scaffold." This distinction arises from the scaffold's ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Its derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, and neurological applications.[3] The unique electronic properties of the 1,3,4-thiadiazole ring, including its mesoionic character, facilitate its ability to cross biological membranes and engage with protein targets.[2][4] This guide provides a comprehensive analysis of the most promising therapeutic targets for this compound, drawing upon evidence from structurally similar compounds and outlining detailed methodologies for target validation and characterization.
Core Molecular Structure and Rationale
The subject molecule, this compound, combines two key pharmacophoric features: the versatile 1,3,4-thiadiazole-2-amine core and a piperidine moiety. The 2-amino group provides a critical interaction point, often acting as a hydrogen bond donor, while the piperidine ring offers a flexible, saturated aliphatic scaffold that can be crucial for orienting the molecule within a protein's binding pocket and improving pharmacokinetic properties. This combination suggests a high potential for selective interaction with a range of important biological targets.
Primary Therapeutic Target: Bloom (BLM) Helicase
The most direct and compelling evidence for a therapeutic target for this scaffold comes from studies on its immediate structural analog, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine.
Target Overview: The Role of BLM Helicase in Cancer
Bloom (BLM) helicase is a critical enzyme in the RecQ family, responsible for unwinding complex DNA structures and maintaining genomic stability.[5] Mutations in the BLM gene lead to Bloom syndrome, a disorder characterized by a high predisposition to cancer.[4] Because BLM-deficient cells are highly sensitive to DNA damaging agents, inhibiting BLM helicase is a promising strategy to potentiate the efficacy of existing chemotherapies and induce synthetic lethality in certain cancer contexts.[4][5]
Evidence for Inhibition
A comprehensive high-throughput screen followed by medicinal chemistry optimization identified derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine as potent, sub-micromolar inhibitors of BLM helicase.[4] The initial hit molecule, which features a urea linkage at the 2-amino position, confirmed the viability of this core scaffold for BLM inhibition.
-
Mechanism of Action: These inhibitors act by interfering with the binding of BLM helicase to single-stranded DNA (ssDNA), a non-ATP competitive mode of inhibition.[5]
The structural similarity between the pyridinyl and piperidinyl analogs is significant. The saturation of the pyridine ring to form piperidine alters the geometry and electronics but maintains the key nitrogen position and overall spatial arrangement. This suggests a high probability that this compound will retain activity against BLM helicase.
Experimental Validation Workflow
Validating this compound as a BLM helicase inhibitor requires a multi-step approach progressing from biochemical assays to cellular confirmation.
Protocol 1: Gel-Based DNA Unwinding Assay
-
Objective: To determine the direct inhibitory effect of the compound on BLM's helicase activity.
-
Materials: Recombinant human BLM protein, forked DNA substrate labeled with a fluorescent probe (e.g., Cy5) and a quencher (e.g., Iowa Black RQ), reaction buffer, ATP, and the test compound.
-
Procedure:
-
Incubate recombinant BLM protein with varying concentrations of this compound.
-
Initiate the reaction by adding the DNA substrate and ATP.
-
Allow the reaction to proceed at 37°C. The unwinding of the duplex DNA separates the fluorophore from the quencher, resulting in a fluorescence increase.
-
Stop the reaction and measure fluorescence intensity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Sister Chromatid Exchange (SCE) Assay
-
Objective: To confirm that the compound induces the hallmark cellular phenotype of BLM inhibition.
-
Materials: Suitable cancer cell line (e.g., U2OS), cell culture medium, 5-bromo-2'-deoxyuridine (BrdU), colcemid, Hoechst 33258 stain, Giemsa stain.
-
Procedure:
-
Culture cells for two cell cycles in the presence of BrdU and varying concentrations of the test compound.
-
Arrest the cells in metaphase using colcemid.
-
Harvest cells, prepare metaphase spreads, and stain with Hoechst 33258 followed by Giemsa.
-
Visualize chromosomes under a microscope. SCEs will appear as exchanges between sister chromatids.
-
Quantify the number of SCEs per chromosome. A significant increase in SCEs indicates functional inhibition of BLM in a cellular context.
-
Secondary Target Cluster: Kinase Inhibition in Oncology
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for targeting various protein kinases involved in cancer progression.
VEGFR-2 Inhibition
-
Target Rationale: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][6] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
-
Supporting Evidence: A systematic review identified over 150 1,3,4-thiadiazole-based VEGFR-2 inhibitors.[6] The core scaffold, particularly the –N–N=C–S motif, plays a crucial role in binding to the kinase hinge region.[1][6] This makes VEGFR-2 a high-potential target for this compound.
EGFR Inhibition
-
Target Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, drives cell proliferation and survival in numerous cancer types, including lung and colorectal cancers.
-
Supporting Evidence: Multiple studies have reported the design and synthesis of 1,3,4-thiadiazole hybrids as potent EGFR inhibitors, with some demonstrating strong enzymatic inhibition with IC₅₀ values in the nanomolar range.[2][7] The thiadiazole ring can act as a bioisostere of pyrimidine, a core component of many approved EGFR inhibitors, and can occupy the adenine-binding pocket of the kinase.[2][8]
Kinase Inhibition Validation Workflow
Protocol 3: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
-
Objective: To quantify the inhibitory potency of the compound against specific kinases like VEGFR-2 and EGFR.
-
Principle: This assay measures the extent of peptide substrate phosphorylation by the kinase using a FRET-based readout.
-
Procedure:
-
In a multi-well plate, combine the kinase (e.g., recombinant VEGFR-2), a specific peptide substrate, and ATP.
-
Add the test compound across a range of concentrations.
-
After incubation, add the development reagent, which contains a protease that specifically cleaves the non-phosphorylated peptide, disrupting FRET.
-
Read the two emission wavelengths to determine the phosphorylation ratio.
-
Calculate IC₅₀ values from the dose-response curve.
-
Protocol 4: Western Blot for Target Phosphorylation
-
Objective: To determine if the compound inhibits kinase activity within a cellular environment.
-
Procedure:
-
Culture relevant cells (e.g., HUVECs for VEGFR-2, A549 for EGFR) and starve them to reduce basal signaling.
-
Treat cells with the test compound for a set period.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs, EGF for A549) to activate the receptor.
-
Lyse the cells and separate proteins via SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies specific for the phosphorylated form of the target (e.g., anti-pVEGFR-2) and the total protein as a loading control.
-
A reduction in the phosphorylated protein signal indicates successful target inhibition.
-
Alternative Therapeutic Avenues
Beyond oncology, the 2-amino-1,3,4-thiadiazole scaffold has a history of targeting other important enzyme classes.
Carbonic Anhydrase (CA) Inhibition
-
Target Rationale: Carbonic anhydrases are zinc-containing metalloenzymes crucial for pH regulation and fluid balance. Inhibitors are used as diuretics and for treating glaucoma.[9][10] Several CA isoforms (e.g., CA IX, XII) are overexpressed in tumors and contribute to the acidic tumor microenvironment, making them viable anticancer targets as well.[11][12]
-
Supporting Evidence: The 1,3,4-thiadiazole-2-sulfonamide scaffold is the basis for the classic CA inhibitor Acetazolamide.[10] Studies have shown that related 5-amino-1,3,4-thiadiazole derivatives are also potent CA inhibitors.[9] The 2-amino group of the core molecule can coordinate with the active site zinc ion, mimicking the action of sulfonamides.
Table 1: IC₅₀ Values of Representative 1,3,4-Thiadiazole-based Inhibitors
| Compound Class | Target Enzyme | Representative IC₅₀ | Reference |
| Pyridinyl-thiadiazole urea | Bloom Helicase | 1.4 µM | [4] |
| Benzothiazole-thiadiazole hybrid | VEGFR-2 | 0.194 µM | [13] |
| Thiadiazole hybrid | EGFR | 0.08 µM | [2] |
| Thiadiazole-thiazolidinone | 15-Lipoxygenase | 11 µM | [14] |
| Aminothiadiazole sulfonamide | Carbonic Anhydrase II | 0.194 µM | [9] |
Lipoxygenase (LOX) Inhibition
-
Target Rationale: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. Inhibiting LOX, particularly 5-LOX and 15-LOX, is a strategy for developing anti-inflammatory drugs.[14][15]
-
Supporting Evidence: Analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) where the carboxylic acid is replaced by a 1,3,4-thiadiazole-2-thione moiety have shown potent dual inhibition of both cyclooxygenase (CO) and 5-lipoxygenase (5-LO).[15] This suggests that the thiadiazole scaffold can effectively target enzymes in the arachidonic acid pathway.
Conclusion and Future Directions
This compound is a promising molecule founded on a privileged chemical scaffold. The strongest evidence points toward its potential as a Bloom helicase inhibitor for applications in oncology, leveraging a clear precedent from its direct pyridinyl analog. Furthermore, its potential as an inhibitor of key cancer-driving kinases like VEGFR-2 and EGFR is strongly supported by extensive literature on the thiadiazole core. Finally, its structural similarity to known carbonic anhydrase and lipoxygenase inhibitors opens alternative therapeutic pathways in glaucoma and inflammatory diseases.
The logical next step in the development of this compound is the systematic experimental validation outlined in this guide. A broad initial screening against a diverse kinase panel, followed by focused biochemical and cellular assays on the highest-potential targets—BLM helicase, VEGFR-2, and EGFR—will be critical to elucidating its primary mechanism of action and defining its therapeutic promise.
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1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. PubMed. [Link]
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1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. Semantic Scholar. [Link]
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In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI. [Link]
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Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health (NIH). [Link]
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Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis Online. [Link]
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Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. ResearchGate. [Link]
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Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Dergipark. [Link]
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1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. PubMed. [Link]
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Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. MDPI. [Link]
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Rational design of new 1,3,4‐thiadiazole hybrids as EGFR inhibitors. ResearchGate. [Link]
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Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. ResearchGate. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health (NIH). [Link]
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Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. PubMed. [Link]
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A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. National Institutes of Health (NIH). [Link]
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Discovery of a 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Scaffold as a Potent and Selective Bloom Helicase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the identification and characterization of a novel class of Bloom (BLM) helicase inhibitors based on the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold. We will delve into the strategic rationale for targeting BLM, the high-throughput screening process that identified the initial hits, the subsequent medicinal chemistry optimization, and the detailed biochemical and cellular assays used to validate this promising therapeutic approach.
Introduction: The Rationale for Targeting Bloom Helicase
The human genome is under constant assault from both endogenous and exogenous sources of DNA damage. To preserve genomic integrity, cells have evolved a complex network of DNA repair pathways.[1] Central to many of these processes are DNA helicases, molecular motors that unwind the DNA double helix to allow access to the genetic information for replication, recombination, and repair.[2][3][4]
The RecQ family of DNA helicases, which in humans includes five members (RECQ1, WRN, BLM, RECQ4, RECQ5), plays a critical role in maintaining genome stability.[2] The Bloom's syndrome protein (BLM) is a 3'-5' ATP-dependent DNA helicase that specializes in resolving complex DNA structures, including Holliday junctions, D-loops, and G-quadruplexes, which are prominent intermediates in the homologous recombination (HR) repair pathway.[1]
Mutations in the BLM gene lead to Bloom's syndrome, a rare autosomal recessive disorder characterized by genomic instability, growth deficiencies, and a profound predisposition to a wide range of cancers.[1][5][6] A cellular hallmark of Bloom's syndrome is a dramatically elevated frequency of sister chromatid exchanges (SCEs), indicative of aberrant homologous recombination.[1]
The crucial role of BLM in DNA repair, particularly in the context of replication stress, has made it an attractive target for cancer therapy.[7][8] Many cancer cells exhibit a high level of genomic instability and are often dependent on specific DNA repair pathways for survival.[4] Inhibiting BLM could therefore selectively sensitize cancer cells to DNA damaging agents or induce synthetic lethality in tumors with pre-existing defects in other DNA repair pathways, similar to the successful strategy of PARP inhibitors in BRCA-deficient cancers.[9] This guide details the discovery of ML216, a first-in-class small molecule inhibitor of BLM helicase, which serves as a chemical probe to explore this therapeutic hypothesis.[1][2][10]
High-Throughput Screening (HTS) for BLM Inhibitors
The journey to discover a selective BLM inhibitor began with a quantitative high-throughput screen (qHTS) of a large chemical library, comprising over 355,000 compounds, to identify molecules that could block the DNA unwinding activity of BLM.[5][8]
Experimental Protocol: Fluorescence-Based DNA Unwinding Assay for HTS
This assay is designed to measure the separation of a double-stranded DNA substrate into single strands by BLM helicase, resulting in a detectable fluorescence signal.[11][12]
Principle: A forked DNA duplex substrate is used, where one strand is labeled with a TAMRA fluorophore and the other with a Black Hole Quencher (BHQ). In the duplex state, the proximity of BHQ to TAMRA quenches the fluorescence. Upon unwinding by BLM, the strands separate, leading to a significant increase in TAMRA fluorescence.[11][12]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
Compound Dispensing: Dispense test compounds from the chemical library into 96-well or 384-well assay plates using acoustic dispensing technology. Include appropriate controls (DMSO for 0% inhibition, and a known DNA denaturant for 100% unwinding).
-
Enzyme and Substrate Addition: Add purified recombinant human BLM helicase (amino acids 630-1300) to each well.[11][12]
-
Initiation of Reaction: Add the TAMRA/BHQ-labeled forked DNA substrate and ATP (e.g., 2 mM final concentration) to initiate the helicase reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Measure the fluorescence intensity (e.g., excitation at 555 nm, emission at 575 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence data against controls and calculate the percent inhibition for each compound. Potent hits are identified based on their IC₅₀ values derived from dose-response curves.
HTS Workflow and Hit Identification
The qHTS campaign identified several potential inhibitors.[8] After triaging initial hits to filter out pan-assay interference compounds (PAINS) and those with undesirable physicochemical properties, a promising scaffold emerged: 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine .[13] A key hit from the screen was confirmed to have an IC₅₀ value of 1.4 µM in a secondary gel-based unwinding assay.[1]
Caption: Workflow for the discovery of BLM helicase inhibitors.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core, medicinal chemistry efforts were initiated to improve potency, selectivity, and drug-like properties.[1] This led to the synthesis and evaluation of numerous analogs, culminating in the identification of ML216 (1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea) as a potent and selective probe molecule.[1][5]
General Synthesis Pathway
The synthesis of ML216 and its analogs was achieved through a straightforward process. The core amine, 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole, was reacted with various substituted isocyanates in a solvent like DMF at elevated temperatures to yield the final urea derivatives.[1]
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed critical structural features for potent BLM inhibition. Modifications were primarily focused on the substituent attached to the urea nitrogen.
| Compound | R Group (on Urea) | BLM IC₅₀ (µM) | WRN IC₅₀ (µM) | Selectivity (WRN/BLM) |
| Hit (1) | -H | 1.4 | >50 | >35 |
| ML216 | 4-Fluoro-3-(trifluoromethyl)phenyl | 1.8 | ~50 | ~28 |
| Analog 10 | 3-Trifluoromethylphenyl | 0.10 | 1.58 | ~16 |
| Analog 33 | 3-(1H-Pyrazol-1-yl)phenyl | 1.1 | 7.0 | ~6 |
| Data synthesized from Rosenthal et al., 2013.[1] |
Key Findings from SAR:
-
The unsubstituted urea was potent, but adding a phenyl group allowed for fine-tuning of activity.
-
Electron-withdrawing groups on the phenyl ring, such as trifluoromethyl, generally enhanced potency. Compound 10, with a 3-CF₃ group, was the most potent analog identified, with an IC₅₀ of 100 nM.[1]
-
While ML216 was selected as the probe, other analogs like compound 33 showed improved selectivity over the related Werner (WRN) helicase.[1][5]
-
All tested compounds showed only weak inhibition against another RecQ family member, RECQ1.[1]
Biochemical Characterization and Mechanism of Action
To validate the inhibitory activity and understand how ML216 interacts with BLM, a series of biochemical assays were performed. These studies confirmed that ML216 acts as a competitive inhibitor of DNA binding.[2][5]
Experimental Protocol: Gel-Based DNA Unwinding Assay
This orthogonal assay provides direct visual confirmation of helicase inhibition.
Principle: A radiolabeled forked duplex DNA substrate is incubated with BLM helicase. The reaction products (unwound single strands) are separated from the duplex substrate by polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare the forked DNA substrate by annealing a radiolabeled (e.g., ³²P) oligonucleotide to a longer, unlabeled complementary strand.
-
Reaction Setup: In a reaction tube, combine reaction buffer, purified BLM helicase, and varying concentrations of the inhibitor (e.g., ML216) dissolved in DMSO.
-
Initiation and Incubation: Add the radiolabeled DNA substrate and ATP to start the reaction. Incubate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding a stop buffer containing EDTA (to chelate Mg²⁺) and a loading dye.
-
Electrophoresis: Separate the reaction products on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the duplex substrate and the unwound single-strand product to determine the percentage of unwinding and calculate the IC₅₀ value.[2]
Mechanism of Action Studies
Further experiments demonstrated that ML216 inhibits the DNA-dependent ATPase activity of BLM and directly competes with DNA for binding to the helicase.[5] This indicates that ML216 likely occupies the DNA binding channel of the enzyme, thereby preventing it from engaging its substrate and hydrolyzing ATP to fuel the unwinding process.[7]
Caption: Proposed mechanism of action for ML216.
Cellular Activity and Target Validation
A critical step in probe development is demonstrating that the compound is cell-permeable and engages its intended target in a cellular environment.[2] ML216 was shown to induce phenotypes consistent with BLM inhibition in human cells.[2][14]
Experimental Protocol: Sister Chromatid Exchange (SCE) Assay
This assay measures the frequency of exchanges between sister chromatids, a hallmark of Bloom's syndrome and a direct cellular consequence of BLM dysfunction.[1]
Step-by-Step Methodology:
-
Cell Culture: Culture human fibroblast cells (e.g., PSNF5, which are BLM-proficient) in media containing bromodeoxyuridine (BrdU) for two cell cycles. This allows BrdU to be incorporated into the newly synthesized DNA strands.
-
Inhibitor Treatment: Treat the cells with varying concentrations of ML216 or DMSO as a control during the culture period.
-
Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to the culture to arrest cells in metaphase.
-
Harvesting and Spreading: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides to prepare chromosome spreads.
-
Differential Staining: Stain the slides using a technique (e.g., fluorescence plus Giemsa) that differentially stains the sister chromatids based on the amount of BrdU incorporated. SCEs will appear as reciprocal exchanges of darkly and lightly stained chromatid segments.
-
Microscopy and Scoring: Visualize the metaphase spreads under a microscope and count the number of SCEs per chromosome. A significant increase in SCE frequency in ML216-treated cells compared to controls indicates BLM inhibition.[2]
Validation of Cellular Activity and Selectivity
ML216 demonstrated clear, dose-dependent cellular activity.
-
Induction of SCEs: ML216 treatment significantly increased the frequency of SCEs in BLM-proficient cells, but not in BLM-deficient cells, confirming its on-target activity.[2]
-
Anti-proliferative Effects: The inhibitor showed selective anti-proliferative activity in cells expressing BLM.[1][2] In multiple myeloma cell lines, ML216 inhibited cell proliferation with a median IC₅₀ of 2.78 µM and induced apoptosis.[7]
-
Sensitization to DNA Damage: Consistent with BLM's role in resolving replication stress, ML216 enhanced the toxicity of aphidicolin, an inhibitor of replicative DNA polymerases.[2][9]
Caption: Logical flow for the cellular validation of ML216.
Therapeutic Potential and Future Directions
The discovery of ML216 and its analogs provides a powerful chemical tool to probe the function of BLM and validates it as a druggable target.[9][10] The therapeutic potential for BLM inhibitors is significant, particularly in oncology.
-
Combination Therapy: BLM inhibitors could be used to potentiate the efficacy of conventional chemotherapeutics that induce DNA damage or replication stress.[1][8]
-
Synthetic Lethality: A promising strategy is to use BLM inhibitors to treat cancers that have defects in other DNA repair pathways. For example, tumors deficient in genes like BRCA1, BRCA2, or ATM may be exquisitely sensitive to BLM inhibition.
-
Targeting Replication Stress: Many cancers exhibit high levels of intrinsic replication stress, making them potentially vulnerable to drugs that target key players in this response, such as BLM.[7]
Future work will focus on improving the pharmacokinetic properties of these inhibitors for in vivo studies, exploring synthetic lethal interactions in various cancer contexts, and developing second-generation compounds with even greater potency and selectivity.[4]
Conclusion
The systematic approach, beginning with a large-scale HTS campaign and followed by rigorous medicinal chemistry and biological validation, successfully identified the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold as a viable starting point for developing potent and selective BLM helicase inhibitors. The probe molecule, ML216, effectively inhibits BLM's DNA unwinding activity by competing for DNA binding and recapitulates the cellular phenotypes of BLM deficiency in a specific, on-target manner. This work provides a critical foundation for the development of a new class of anticancer agents targeting the DNA damage response.
References
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Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health. [Link]
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Nguyen, G. H., et al. (2013). A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells. PubMed Central. [Link]
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BPS Bioscience. (n.d.). BLM Helicase Activity Assay Kit. BPS Bioscience. [Link]
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Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. ResearchGate. [Link]
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Quinet, A., et al. (2022). The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance. PubMed Central. [Link]
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Li, J., et al. (2022). Discovery of a Novel Bloom's Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer. MDPI. [Link]
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Brosh, R. M. (2013). A new development in DNA repair modulation: Discovery of a BLM helicase inhibitor. PubMed Central. [Link]
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Hickson, I., & Gileadi, O. (2010). Probe Development Summary for Inhibitors of Bloom's syndrome helicase (BLM). PubChem. [Link]
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Amsbio. (n.d.). BLM Helicase Activity Assay Kit. Amsbio. [Link]
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BPS Bioscience. (n.d.). BLM Helicase Activity Assay Kit (PDF). BPS Bioscience. [Link]
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Brosh, R. M., et al. (2015). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. Methods in Molecular Biology. [Link]
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Taddei, E., et al. (2017). Abstract 3238: Design, synthesis and evaluation of a novel series of BLM helicase inhibitors. Cancer Research. [Link]
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Rosenthal, A. S., et al. (2011). Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase. National Center for Biotechnology Information. [Link]
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Guttilla, I. K., et al. (2021). Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. eLife. [Link]
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Nguyen, G. H., et al. (2013). A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells. PubMed. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Its favorable pharmacokinetic properties, such as improved liposolubility imparted by the sulfur atom, make it an attractive moiety for drug design.[1] This guide provides a detailed, validated protocol for the synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, a key intermediate for building diverse chemical libraries for drug discovery. The piperidine substituent is particularly valuable as it provides a handle for further modification, enabling the exploration of structure-activity relationships (SAR).
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[1][4] However, the presence of the secondary amine in the piperidine ring of the starting material, piperidine-4-carboxylic acid, presents a key challenge. This nucleophilic amine can compete in side reactions, necessitating a protection-deprotection strategy to ensure a clean and efficient synthesis. This protocol employs a tert-butyloxycarbonyl (Boc) protecting group, which is stable under the cyclization conditions and can be readily removed in the final step.
Overall Synthetic Strategy
The synthesis is a three-step process designed for efficiency and scalability. It begins with the protection of the piperidine nitrogen, followed by the core thiadiazole ring formation, and concludes with the deprotection to yield the target compound.
Diagram 1: High-level workflow for the synthesis of the target compound.
Part 1: Detailed Experimental Protocols
This section provides step-by-step methodologies for each stage of the synthesis.
Materials and Equipment
| Reagent | Grade | Supplier |
| Piperidine-4-carboxylic acid | ≥98% | Standard Vendor |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | Standard Vendor |
| Dioxane | Anhydrous | Standard Vendor |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Vendor |
| Thiosemicarbazide | ≥99% | Standard Vendor |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard Vendor |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Vendor |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor |
| Ethyl Acetate | ACS Grade | Standard Vendor |
| Hexanes | ACS Grade | Standard Vendor |
Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, ice bath, rotary evaporator, Buchner funnel, and standard laboratory glassware.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-Protected Intermediate)
Causality: The Boc-protection of the piperidine nitrogen is a critical first step. The secondary amine is a potent nucleophile that would otherwise react with the activated carboxylic acid or other intermediates during the subsequent cyclization step, leading to a mixture of unwanted byproducts and significantly reducing the yield of the desired product.
Protocol:
-
Dissolve piperidine-4-carboxylic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, concentrate the mixture in vacuo to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the title compound as a white solid.
Step 2: Synthesis of tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
Causality: This is the core reaction where the heterocyclic ring is formed. Concentrated sulfuric acid serves a dual role: it protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack, and acts as a powerful dehydrating agent to drive the final cyclization and aromatization of the intermediate.[1][4]
Diagram 2: Simplified mechanism of acid-catalyzed 1,3,4-thiadiazole formation.
Protocol:
-
To a round-bottom flask, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equiv.) and thiosemicarbazide (1.1 equiv.).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (3-4 mL per gram of carboxylic acid) with stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. The mixture will become a thick paste.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will neutralize the excess acid and precipitate the product.
-
Basify the slurry to pH 8-9 with a cold, concentrated aqueous solution of NaOH.
-
Collect the resulting solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Step 3: Synthesis of this compound (Final Product)
Causality: The Boc group is acid-labile. Trifluoroacetic acid (TFA) efficiently cleaves the tert-butoxycarbonyl group by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, releasing the free secondary amine of the piperidine ring.
Protocol:
-
Dissolve the Boc-protected thiadiazole from Step 2 (1 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at room temperature.
-
Stir the solution for 2-4 hours at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a small amount of water and basify to pH >10 with 2M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, typically as an off-white or pale yellow solid.
Part 2: Characterization and Data
The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques.
| Compound | Expected ¹H NMR (DMSO-d₆) δ (ppm) | Expected Mass Spec (m/z) |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | ~12.2 (s, 1H, COOH), ~3.9 (m, 2H), ~2.8 (m, 2H), ~2.4 (m, 1H), ~1.8 (m, 2H), ~1.4 (s, 9H, Boc), ~1.3 (m, 2H) | [M+Na]⁺ ~252.1 |
| tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate | ~7.1 (s, 2H, NH₂), ~4.0 (m, 2H), ~2.9 (m, 3H), ~1.9 (m, 2H), ~1.6 (m, 2H), ~1.4 (s, 9H, Boc) | [M+H]⁺ ~299.1 |
| This compound | ~7.0 (s, 2H, NH₂), ~3.0 (m, 2H), ~2.8 (m, 1H), ~2.6 (m, 2H), ~1.8 (m, 2H), ~1.6 (m, 2H). Note: NH of piperidine may be broad. | [M+H]⁺ ~199.1 |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on solvent and instrument.
Part 3: Troubleshooting and Safety
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 2 (Cyclization) | Incomplete reaction or insufficient dehydration. | Increase reaction time. Ensure the sulfuric acid is concentrated and fresh. A more aggressive dehydrating agent like Polyphosphoric Acid (PPA) can be trialed.[5] |
| Product is an Oily Residue in Step 3 | Product may have formed a salt (e.g., TFA salt). | Ensure complete basification after TFA removal. If the free base is an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| Purification Challenges | Presence of unreacted starting materials or byproducts. | For Step 2, ensure thorough washing of the crude product to remove any remaining thiosemicarbazide. Column chromatography (silica gel, DCM/Methanol gradient) can be used for purification if recrystallization is ineffective. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Handle thiosemicarbazide with care as it is toxic.
-
Quench strong acids by adding them slowly to ice, never the other way around.
Conclusion
This protocol provides a reliable and well-documented pathway for synthesizing this compound. By employing a standard Boc-protection strategy, the synthesis avoids common side reactions and delivers the target compound with good purity and yield. The resulting molecule is a versatile building block, primed for further functionalization at either the 2-amino group or the piperidine nitrogen, making it an invaluable starting point for the development of novel therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Guide to the Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-Amines: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2][3] This five-membered heterocycle is a bioisostere of pyrimidine, allowing it to interact with biological systems, including processes related to DNA replication.[4] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[5][6] This application note provides a detailed, experience-driven guide for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines, a critical subclass of these compounds. We will delve into the mechanistic rationale behind common synthetic strategies, offer detailed step-by-step protocols for both conventional and microwave-assisted methods, and provide troubleshooting insights to ensure successful and reproducible outcomes for researchers in drug discovery and development.
Introduction: The Pharmacological Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in drug design, largely due to its strong aromaticity, which confers high in vivo stability, and its capacity for diverse substitutions at the 2- and 5-positions.[5][7] This structural versatility allows for the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.[6] The presence of the =N-C-S moiety is often considered crucial for its biological activity.[8] Several commercially available drugs, such as the carbonic anhydrase inhibitor Acetazolamide and the antimicrobial Cefazolin, feature this heterocyclic core, underscoring its therapeutic relevance.[5][9] This guide focuses on the synthesis of 2-amino-5-substituted derivatives, a common starting point for the development of more complex and potent bioactive molecules.[9]
Mechanistic Overview: The Cyclization of Thiosemicarbazides
The most robust and widely employed method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines is the acid-catalyzed cyclodehydration of an appropriate acylthiosemicarbazide intermediate.[10][11] This intermediate is typically formed in situ or in a preceding step from the reaction of a carboxylic acid (or its derivative, like an ester) with thiosemicarbazide.[12][13]
The general mechanism involves two key stages:
-
Acylation: The terminal nitrogen of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate which then collapses to yield the N-acylthiosemicarbazide.
-
Cyclodehydration: Under strong acidic and dehydrating conditions, the sulfur atom performs an intramolecular nucleophilic attack on the carbonyl carbon, initiating ring closure. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[10]
Caption: General reaction pathway for thiadiazole synthesis.
Experimental Design: Key Considerations
A successful synthesis relies on the judicious selection of reagents and conditions. The choices made directly impact reaction efficiency, yield, and purity.
Choice of Starting Materials
-
Carboxylic Acid (R-COOH): This determines the "5-substituent" on the final thiadiazole ring. A wide variety of aromatic, heteroaromatic, and aliphatic carboxylic acids can be used, providing access to a large library of derivatives.
-
Thiosemicarbazide (H₂N-NH-CS-NH₂): This is the foundational building block that provides the N-C-S-N backbone of the heterocyclic ring. It is a stable and inexpensive reagent.
Selection of the Cyclizing and Dehydrating Agent
The critical step of cyclodehydration requires a powerful agent to remove a molecule of water and drive the reaction towards the aromatic product.
| Agent | Mechanism & Rationale | Advantages | Disadvantages |
| Conc. Sulfuric Acid (H₂SO₄) | Acts as both a strong acid catalyst and a potent dehydrating agent. It protonates the carbonyl oxygen, increasing its electrophilicity for the intramolecular cyclization.[11] | Inexpensive, highly effective, and widely available. | Extremely corrosive and harsh; can lead to charring or sulfonation of sensitive substrates. Requires careful handling and work-up. |
| Phosphorus Oxychloride (POCl₃) | Activates the carbonyl group by forming a chlorophosphate intermediate, which is a highly reactive electrophile and an excellent leaving group, facilitating cyclization.[12][14] | Very effective for a broad range of substrates, including less reactive ones. Often results in high yields. | Highly toxic, corrosive, and moisture-sensitive. Reactions produce corrosive HCl gas. Requires anhydrous conditions and careful quenching. |
| Polyphosphate Ester (PPE) | A milder alternative that acts as both a Lewis acid catalyst and a dehydrating agent. It is often used for substrates that are sensitive to strong mineral acids.[15][16] | Milder reaction conditions, often leading to cleaner reactions and simpler work-ups. Avoids the use of highly toxic reagents like POCl₃.[16] | More expensive than H₂SO₄ or POCl₃; may require higher temperatures or longer reaction times. |
Reaction Conditions: Conventional Heating vs. Microwave Irradiation
The method of energy input can dramatically affect the synthesis.
-
Conventional Heating (Reflux): This traditional method involves heating the reaction mixture in a solvent at its boiling point for several hours.[2] While reliable, it can be slow and energy-intensive.
-
Microwave-Assisted Synthesis (MW): Microwave irradiation directly heats the polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][17] This often results in a dramatic reduction in reaction time (from hours to minutes) and an increase in product yield, aligning with the principles of green chemistry.[1][18][19]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine , a common precursor in medicinal chemistry research.[20]
Protocol 1: Conventional Synthesis via POCl₃-Mediated Cyclization
This protocol is a robust, widely-published method that reliably produces the target compound in high yield.[14]
Materials and Reagents
| Reagent | Formula | M.W. | Amount (mmol) | Quantity |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 10 | 1.57 g |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 10 | 0.91 g |
| Phosphorus Oxychloride | POCl₃ | 153.33 | - | ~15 mL |
| Water | H₂O | 18.02 | - | As needed |
| 50% Sodium Hydroxide | NaOH | 40.00 | - | As needed |
| Ethanol | C₂H₅OH | 46.07 | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzoic acid (1.57 g, 10 mmol).
-
Reagent Addition (Caution!): In a fume hood, carefully and slowly add phosphorus oxychloride (~15 mL) to the flask. The mixture may warm up slightly. Stir for 15-20 minutes at room temperature.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (0.91 g, 10 mmol) portion-wise to the stirred mixture.
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 1-2 hours, with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching (Caution!): After the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add crushed ice or cold water (~50 mL) to the reaction mixture to decompose the excess POCl₃. This is a highly exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Hydrolysis: Once the initial vigorous reaction has subsided, attach the reflux condenser and heat the mixture to reflux for an additional 3-4 hours to ensure complete hydrolysis.
-
Neutralization and Precipitation: Cool the mixture to room temperature. Carefully neutralize the acidic solution to a pH of ~8 using a 50% aqueous solution of sodium hydroxide. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry the crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a green and highly efficient alternative to conventional heating, significantly reducing reaction time.[17][19]
Materials and Reagents
| Reagent | Formula | M.W. | Amount (mmol) | Quantity |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 5 | 0.78 g |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 5 | 0.46 g |
| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | - | ~5 mL |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 2 mL (optional) |
| Water | H₂O | 18.02 | - | As needed |
| 10% Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-chlorobenzoic acid (0.78 g, 5 mmol) and thiosemicarbazide (0.46 g, 5 mmol).
-
Solvent/Catalyst Addition: Add concentrated sulfuric acid (~5 mL) dropwise while stirring. Alternatively, for a solvent-based approach, a high-boiling polar solvent like DMF can be used with a catalytic amount of acid.[19]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 5-15 minutes at a power of 100-300 W.[1][2] Optimization of time and temperature may be required.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully pour the reaction mixture onto crushed ice (~50 g).
-
Neutralization and Precipitation: Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate until a precipitate forms.
-
Isolation and Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure product.
Experimental Workflow and Troubleshooting
Caption: A typical workflow for synthesizing thiadiazoles.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient heating time or temperature; moisture in reagents (for POCl₃). | Increase reaction time/temperature. Ensure reagents are anhydrous when using POCl₃. Confirm starting material purity. |
| Dark, Tarry Product | Decomposition of starting material or product due to overly harsh conditions (e.g., excessive heat with H₂SO₄). | Reduce reaction temperature. Use a milder cyclizing agent like PPE. Decrease microwave power/time. |
| Impure Product after Work-up | Incomplete neutralization; insufficient washing. | Ensure pH is correct during precipitation. Wash the filtered solid thoroughly with ample cold water to remove residual salts. |
| Difficulty in Recrystallization | Product is insoluble or too soluble in the chosen solvent; presence of oily impurities. | Perform solvent screening to find an appropriate recrystallization solvent. Try a different purification method like column chromatography. |
Conclusion
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is a fundamental process in the field of medicinal chemistry. The acid-catalyzed cyclodehydration of thiosemicarbazide derivatives remains the most efficient and versatile route. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can reliably produce these valuable scaffolds. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of speed, efficiency, and sustainability. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis and future development of novel 1,3,4-thiadiazole-based therapeutic agents.
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]
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Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]
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1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Wiley Online Library. Available at: [Link]
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. Available at: [Link]
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1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Details of synthesis of 5-substituted phenyl-1,3,4-thiadiazol-2-amine... ResearchGate. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
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The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. ResearchGate. Available at: [Link]
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synthesis of thiazoles. YouTube. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health. Available at: [Link]
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Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health. Available at: [Link]
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Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Mansoura University. Available at: [Link]
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Using 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine in high-throughput screening
Application Notes & Protocols
Topic: Using 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The specific compound, this compound, combines this potent core with a piperidinyl moiety, suggesting its potential as a modulator of key cellular targets. Notably, a closely related analog, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, was successfully identified as a potent inhibitor of Bloom Helicase through a large-scale high-throughput screening (HTS) campaign, underscoring the scaffold's suitability for such discovery efforts.[8]
This document serves as a comprehensive guide for deploying this compound and its analogs in HTS campaigns. We provide detailed protocols for compound management, assay development for two major target classes—protein kinases and G-Protein Coupled Receptors (GPCRs)—and a robust workflow for data analysis and hit validation.
Part 1: Compound Management and Library Preparation
The success of any HTS campaign is fundamentally dependent on the quality and integrity of the screening compounds.[9] Proper handling and preparation of the compound library are critical first steps.[10]
Quality Control of Starting Material
Before inclusion in a screening library, the purity and identity of the stock this compound must be rigorously verified.
-
Identity Confirmation: Verify the molecular weight via Mass Spectrometry (MS) and confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC), ideally with a purity level of >95%.
-
Solubility Testing: Determine the maximum soluble concentration in 100% Dimethyl Sulfoxide (DMSO), the standard solvent for compound libraries. This is crucial for preventing compound precipitation in aqueous assay buffers.
Preparation of HTS-Ready Plates
Protocol: Master Stock and Intermediate Plate Preparation
-
Master Stock Solution: Prepare a 10 mM master stock solution of this compound in 100% DMSO. Aliquot into volumes sufficient for single-use to avoid freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.
-
Intermediate Plates: Using an automated liquid handler to minimize error, create intermediate concentration plates (e.g., 1 mM or 100 µM) by diluting the master stock in 100% DMSO.
-
Assay-Ready Plates: Prepare the final assay-ready plates by dispensing a small volume (e.g., 100 nL) of the intermediate stock into 384-well or 1536-well microplates. These plates are typically stored at -20°C and are ready for the addition of assay reagents. The final concentration in the assay will depend on the total assay volume (e.g., 100 nL of a 1 mM stock into a 10 µL assay volume yields a 10 µM final concentration).
Causality: Creating a tiered system of master, intermediate, and assay-ready plates preserves the integrity of the primary compound stock and allows for efficient, automated dispensing during the screening process, which is essential for throughput and reproducibility.[11]
Part 2: HTS Assay Development and Validation
Given the broad bioactivity of the 1,3,4-thiadiazole scaffold, this compound could potentially target several protein families. Protein kinases and GPCRs represent two of the most important classes of drug targets, making them logical starting points for a screening campaign.[12]
Scenario A: Protein Kinase Inhibition Assay
Protein kinases are a major target class in oncology and inflammation research.[12] A common HTS approach is to measure the production of ADP, a universal product of kinase reactions.[13][14]
Principle: The Adapta® Universal Kinase Assay is a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It uses a fluorescently labeled antibody that binds to ADP. In the absence of ADP, a tracer-antibody FRET pair generates a high signal. Kinase-produced ADP displaces the tracer, disrupting FRET and causing a decrease in the signal. This provides a robust method for identifying kinase inhibitors.[15]
Protocol: Adapta® Kinase HTS
-
Reagent Preparation: Prepare kinase reaction buffer, ATP and substrate solution, and the Adapta® detection mix (Eu-anti-ADP Antibody, Alexa Fluor® 647 ADP Tracer) according to the manufacturer's protocol.
-
Compound Dispensing: Use an acoustic dispenser (e.g., Echo®) to transfer ~100 nL of this compound from the assay-ready plate into a 384-well low-volume assay plate.
-
Kinase/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well.
-
Reaction Initiation: Add 5 µL of the ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the Adapta® detection mix to stop the reaction and initiate the detection process. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio at 665 nm and 615 nm.
Scenario B: GPCR Ligand Binding Assay
GPCRs are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[16] Radioligand binding assays have been a historical gold standard, but fluorescence-based methods are now common in HTS for safety and ease of use.[17]
Principle: A fluorescence polarization (FP) assay can be used to identify compounds that displace a fluorescently labeled ligand from a GPCR. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to the much larger GPCR, its tumbling slows dramatically, increasing the polarization. A test compound that displaces the fluorescent ligand will cause a decrease in fluorescence polarization.[16]
Protocol: GPCR FP Displacement HTS
-
Reagent Preparation: Prepare purified, stabilized GPCR in an appropriate assay buffer. Prepare the fluorescently labeled ligand at a concentration equal to its dissociation constant (Kd).
-
Compound Dispensing: Dispense ~100 nL of this compound into a 384-well black, low-volume assay plate.
-
GPCR Addition: Add 5 µL of the purified GPCR solution to each well and incubate for 15 minutes to allow for any pre-binding of the test compound.
-
Fluorescent Ligand Addition: Add 5 µL of the fluorescent ligand solution to initiate the binding reaction. Incubate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader.
Assay Validation: The Self-Validating System
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | S/B ≥ 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the control signals. | %CV ≤ 15% |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% final concentration |
Protocol: Assay Validation Plate
-
Design a 384-well plate with alternating columns of positive controls (e.g., a known potent inhibitor for the kinase assay, or unlabeled ligand for the GPCR assay) and negative controls (DMSO vehicle only).
-
Run the assay protocol as described above.
-
Calculate the Z'-factor, S/B, and %CV from the control data. This process should be repeated on multiple days to assess inter-day variability.[18]
Part 3: HTS Execution and Data Analysis
Primary Screen Execution
The primary screen involves testing the entire compound library at a single concentration (e.g., 10 µM) to identify initial "hits".
Workflow Diagram:
Caption: High-Throughput Screening (HTS) Workflow.
Data Analysis Pipeline
Robust data analysis is essential to distinguish true biological activity from experimental noise and systemic errors.[20]
-
Raw Data Collection: Data is collected from the plate reader for each well.
-
Plate-Level QC: For each plate, calculate the Z'-factor using the intra-plate positive and negative controls. Plates with a Z' < 0.5 should be flagged for review or repeated.[10]
-
Data Normalization: Raw data from each test well is converted to a percentage activity or percentage inhibition value relative to the plate controls.
-
Formula for % Inhibition: % Inhibition = 100 * (1 - (Signal_Test_Compound - Mean_Signal_High_Control) / (Mean_Signal_Low_Control - Mean_Signal_High_Control))
-
-
Hit Selection: A statistical cutoff is used to define a "hit". A common method is to set a threshold based on the mean and standard deviation (SD) of the sample population (e.g., activity > 3 SD from the mean).[21]
Part 4: Hit Confirmation and Triage
Hits identified in the primary screen are considered putative and must undergo a rigorous confirmation process to eliminate false positives.[22][23]
Hit Confirmation Workflow
Caption: Hit Confirmation and Validation Cascade.
-
Compound Re-supply and QC: Obtain or synthesize a fresh batch of the hit compound. It is critical to re-confirm its identity and purity to ensure the observed activity was not due to a contaminant in the original screening sample.[20]
-
Dose-Response Confirmation: Test the fresh compound in the primary assay across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine its potency (IC₅₀ or EC₅₀). True hits will exhibit a sigmoidal dose-response relationship.
-
Orthogonal Assay Validation: To rule out assay artifacts (e.g., compound fluorescence interfering with the readout), confirmed hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[22] For example, a kinase hit from a fluorescence-based ADP assay could be validated using a radiometric assay that directly measures the incorporation of ³²P-ATP into the substrate.
References
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
- Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.).
- High-Throughput GPCR Assay Development - Agilent. (2021, February 2).
- An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC - NIH. (n.d.).
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.).
- Recent progress in assays for GPCR drug discovery. (n.d.).
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (n.d.).
- Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed. (2020, December 1).
- High-throughput screening for kinase inhibitors - PubMed. (n.d.).
- 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery | Request PDF - ResearchGate. (n.d.).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (n.d.).
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
- 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery - Ingenta Connect. (2024, May 1).
- HTS Assay Validation - PubMed. (2012, October 1).
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. (n.d.).
- Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed. (2008, January 23).
- 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development - ResearchGate. (2025, August 7).
- Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles - JOCPR. (n.d.).
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - OUCI. (n.d.).
- Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
- Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC - NIH. (n.d.).
- Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3).
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - ResearchGate. (2025, November 11).
- Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (2016, June 21).
- High-throughput screening assay and validation strategy. (A) The... - ResearchGate. (n.d.).
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- Analysis of HTS data | Cambridge MedChem Consulting. (2017, November 13).
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - NIH. (n.d.).
- High-Throughput Screening Data Analysis for Cell-Based Assays Using Corning® Epic® Technology: Going Beyond Simple Hit/Non-Hit Classification with Epic Signal Identification (SI) - SelectScience. (n.d.).
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (n.d.).
- High-throughput screening - Wikipedia. (n.d.).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. (n.d.).
- Best Practices for Illumina Library Preparation - PubMed. (n.d.).
- The 5 Golden Tips for Library Preparation - GoldBio. (n.d.).
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (n.d.).
- NGS library prep and QC: Five expert tricks to save time and money - The Blog - Tecan. (n.d.).
- The Importance of Quality Control in NGS Library Preparation Workflows: A Review of Applications using the Agilent Automated Electrophoresis Portfolio. (n.d.).
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (2018, May 31).
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. (n.d.).
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - NIH. (2024, July 27).
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. (n.d.).
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Application Notes and Protocols: Investigating the Anticancer Potential of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine in Cancer Cell Line Studies
Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold in Oncology
The quest for novel, more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry.[1][2] Within this landscape, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole ring, have emerged as a versatile and promising scaffold for the design of new anticancer agents.[1][3][4] The unique mesoionic character of the 1,3,4-thiadiazole ring facilitates its ability to cross cellular membranes and engage with biological targets, offering the potential for high efficacy and selectivity.[1][2][5] Furthermore, its structural resemblance to pyrimidine, a fundamental component of nucleic acids, allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes in rapidly dividing cancer cells.[3]
Numerous studies have demonstrated the potent in vitro cytotoxic effects of 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines, including breast, lung, colon, and liver cancers.[3][4] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways, and to induce programmed cell death (apoptosis).[4]
This document provides a comprehensive guide for the investigation of a novel derivative, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine , in cancer cell line studies. While extensive research exists on the broader class of 1,3,4-thiadiazoles, this specific compound represents a new avenue of exploration. The inclusion of the piperidine moiety may enhance its pharmacological properties, including solubility and target engagement. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the anticancer potential of this promising compound.
Compound Profile: this compound
| Parameter | Information |
| IUPAC Name | This compound |
| Molecular Formula | C7H12N4S |
| Molecular Weight | 184.26 g/mol |
| Structure | |
| Solubility | To be determined empirically. Recommended starting solvents: DMSO for stock solutions, followed by dilution in cell culture media. |
| Purity | ≥95% recommended for all biological assays. |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Proposed Mechanism of Action (Hypothetical)
Based on the known activities of 1,3,4-thiadiazole derivatives, a plausible starting hypothesis for the mechanism of action of this compound is its interference with critical cellular processes in cancer cells. This could involve the inhibition of key enzymes involved in cell proliferation and survival, or the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflows
A systematic approach is crucial for elucidating the anticancer properties of a novel compound. The following experimental workflow is recommended:
Caption: Recommended experimental workflow for investigating anticancer activity.
Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete growth medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete growth medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of the compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The PI fluorescence is typically measured in the FL2 channel.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation and Further Steps
The results from these initial assays will provide a foundational understanding of the anticancer properties of this compound.
-
Cell Viability Assay: A low IC50 value indicates potent cytotoxic activity.
-
Apoptosis Assay: An increase in the Annexin V-positive cell population confirms that the compound induces apoptosis.
-
Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests interference with cell cycle progression.
Positive results from these assays should prompt further mechanistic studies, such as:
-
Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
Kinase Inhibition Assays: To determine if the compound inhibits specific kinases that are often dysregulated in cancer.
-
In Vivo Studies: To evaluate the antitumor efficacy and toxicity of the compound in animal models.
By following these detailed protocols and a logical experimental workflow, researchers can effectively characterize the anticancer potential of this compound and contribute to the development of novel cancer therapeutics.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis. Retrieved from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]
-
Thiadiazole derivatives as anticancer agents. (2020). PubMed. Retrieved from [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Assay development for testing 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine activity
Topic: Assay Development for Testing 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine Activity
For: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note provides a comprehensive guide for the development of robust biochemical and cell-based assays to screen and characterize the activity of this compound. Drawing from established principles of high-throughput screening (HTS) and assay validation, we present a primary assay targeting DNA helicase activity, inspired by findings that related compounds inhibit enzymes of this class.[3] A secondary, cell-based cytotoxicity assay is also detailed to provide a broader understanding of the compound's biological profile. This guide is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: Scientific Rationale and Strategic Approach
The discovery of novel bioactive molecules is the foundational step in the drug discovery pipeline.[4][5] The compound this compound belongs to a chemical class that has demonstrated significant therapeutic potential.[1] Notably, derivatives of this core structure have been identified as potent inhibitors of Bloom Helicase (BLM), a member of the RecQ family of DNA helicases crucial for maintaining genomic integrity.[3] Dysfunction of helicases is implicated in several cancers and genetic disorders, making them attractive therapeutic targets.
Therefore, a logical starting point for characterizing the bioactivity of this compound is to assess its potential as a DNA helicase inhibitor. This application note outlines a two-pronged strategy:
-
Primary Screening: A biochemical, fluorescence-based DNA unwinding assay to directly measure the inhibition of helicase enzymatic activity. This format is highly amenable to high-throughput screening (HTS).[6][7]
-
Secondary Assay & Counterscreen: A cell-based cytotoxicity assay (MTT) to evaluate the compound's effect on cell viability. This provides crucial context to the primary screen results, distinguishing between specific enzyme inhibition and general toxicity, and is a common method for assessing the anticancer potential of 1,3,4-thiadiazole derivatives.[1][8]
This dual-assay approach ensures that primary "hits" can be rapidly triaged, focusing resources on compounds with the most promising and specific mechanism of action.
Physicochemical Properties of the Test Compound
A foundational understanding of the test article's properties is critical for accurate assay design, particularly for ensuring its solubility and stability in assay buffers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄S | [9] |
| Molecular Weight | 184.26 g/mol | [9] |
| Solubility | DMSO is a suitable solvent for creating high-concentration stock solutions. Aqueous solubility should be determined empirically in final assay buffers. | General Lab Practice |
| Purity | ≥95% recommended for initial screening. | General Lab Practice |
Expert Insight: Compound precipitation is a common source of artifacts in HTS. Always perform a visual and/or light-scattering solubility check at the highest assay concentration before proceeding with a full screen. The use of up to 1% DMSO is generally tolerated in most biochemical and cell-based assays, but this should be validated.[10]
Primary Assay: Helicase Inhibition FRET-Based DNA Unwinding Assay
This assay quantitatively measures the real-time unwinding of a duplex DNA substrate by a helicase enzyme. It utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the complementary strand. When the DNA is in its duplex state, the fluorophore and quencher are in close proximity, resulting in Förster Resonance Energy Transfer (FRET) and a quenched signal. Upon helicase-mediated unwinding, the strands separate, leading to a significant increase in fluorescence.
Materials and Reagents
-
Enzyme: Recombinant human Bloom Helicase (BLM) or other relevant DNA helicase.
-
DNA Substrate: Custom-synthesized, HPLC-purified DNA oligonucleotides.
-
Fluorescent Strand (e.g., 5'-[HEX]-...-3')
-
Quencher Strand (e.g., 5'-...-[BHQ1]-3')
-
Anneal to create a forked duplex substrate.
-
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL Bovine Serum Albumin (BSA).
-
ATP Solution: 10 mM ATP in nuclease-free water.
-
Positive Control: Known helicase inhibitor (e.g., a previously identified active compound).[3]
-
Negative Control: 100% DMSO.
-
Plates: Black, low-volume 384-well microplates, suitable for fluorescence readings.[10]
-
Instrumentation: Plate reader with fluorescence detection capabilities (appropriate excitation/emission filters for HEX). Automated liquid handlers for high-throughput applications.[11]
Experimental Workflow Diagram
Caption: Workflow for the helicase inhibition FRET assay.
Step-by-Step Protocol
-
Substrate Annealing: Prepare the DNA duplex by mixing the fluorescent and quencher strands in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature over 1 hour.
-
Compound Plating: Using an acoustic dispenser or automated liquid handler, transfer 250 nL of the test compound, positive control, or negative control (DMSO) from the source plate to a 384-well assay plate. This creates a compound-ready plate.
-
Enzyme/Substrate Mix Preparation: Prepare a 2X master mix containing the helicase enzyme and the annealed DNA substrate in assay buffer. The final concentrations should be optimized, but a starting point is 10 nM helicase and 25 nM DNA substrate.
-
Pre-incubation: Dispense 12.5 µL of the enzyme/substrate mix into each well of the compound-ready plate. Mix by gentle shaking and incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 2X ATP solution in assay buffer (final concentration typically 1-2 mM). To start the reaction, add 12.5 µL of the ATP solution to all wells.
-
Data Acquisition: Immediately place the plate in a pre-warmed (e.g., 37°C) plate reader. Measure the fluorescence signal kinetically over 30-60 minutes. The rate of increase in fluorescence corresponds to the rate of DNA unwinding.
Data Analysis and Interpretation
The primary output is the rate of reaction (slope of the fluorescence signal over time).
-
Normalization:
-
0% Inhibition (High Signal): Average of the rates from the negative control (DMSO) wells.
-
100% Inhibition (Low Signal): Average of the rates from the positive control wells (or wells with no enzyme).
-
-
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Low_Control) / (Rate_High_Control - Rate_Low_Control))
-
Dose-Response Curves: For active compounds ("hits"), perform a serial dilution (e.g., 10-point, 3-fold dilution) and repeat the assay. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Secondary Assay: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is widely used to screen for cytotoxic effects of novel compounds.[8]
Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) or a non-cancerous cell line (e.g., HEK293) for counterscreening.[1][12]
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, from 10 mM DMSO stock.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: 0.5% DMSO in culture medium.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Plates: Clear, flat-bottomed 96-well cell culture plates.
-
Instrumentation: Standard cell culture incubator (37°C, 5% CO₂), multi-channel pipette, and a plate reader capable of measuring absorbance at 570 nm.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include negative (vehicle) and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Assay Validation and Quality Control
For an assay to be trustworthy, its performance must be quantitatively validated.[7][13] The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][10]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control| Where SD is the standard deviation.
Representative Validation Data (Helicase Assay)
| Parameter | Value | Interpretation |
| Mean High Control (DMSO) | 85,000 RFU/min | Uninhibited enzyme activity |
| SD High Control | 4,100 RFU/min | Low variation in DMSO wells |
| Mean Low Control (Inhibitor) | 5,200 RFU/min | Fully inhibited enzyme activity |
| SD Low Control | 850 RFU/min | Low variation in control wells |
| Signal Window (Mean High / Mean Low) | 16.3 | Excellent dynamic range |
| Calculated Z'-Factor | 0.81 | Excellent assay quality, suitable for HTS |
Expert Insight: Assay development is an iterative process.[14] If the Z'-factor is below 0.5, key parameters such as enzyme/substrate concentrations, buffer components (especially Mg²⁺ and detergents), and incubation times should be systematically optimized to improve the signal window and reduce variability.[13]
Conclusion
This application note provides a robust, scientifically-grounded framework for evaluating the biological activity of this compound. By combining a target-specific primary biochemical assay with a whole-cell secondary assay, researchers can efficiently identify and prioritize compounds for further development. The protocols are designed with HTS in mind, emphasizing miniaturization, automation, and rigorous statistical validation to ensure data quality and reliability.[7][11] This structured approach is essential for progressing hits from an initial screen towards a validated lead compound in the drug discovery process.[7]
References
-
Resources for Assay Development and High Throughput Screening. Michigan State University Drug Discovery. [Link]
-
High Throughput Screening: Methods and Protocols. ResearchGate. [Link]
-
An Overview of High Throughput Screening. The Scientist. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health (NIH). [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]
-
2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. PubChem. [Link]
-
Screening and identification of novel biologically active natural compounds. PMC. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
N-(5-{[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. PubChem. [Link]
-
Bioprospecting of novel natural compounds. A combined approach of... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. PubMed. [Link]
-
(PDF) Synthesis and structural determination of piperidinium-5-amino-1, 3, 4- thiadiazole-2-thiolate and some of their Schiff bases and study of their biological activity. ResearchGate. [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-PIPERIDIN-1-YL-1,3,4-THIADIAZOL-2-AMINE | 71125-46-7 [amp.chemicalbook.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 14. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
Application Note: Strategic Derivatization of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine for Enhanced Biological Potency
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities and its presence in numerous clinically approved drugs.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of a key building block, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. We delve into the rationale behind targeted modifications of the piperidine and thiadiazole moieties, offering detailed, field-proven protocols for N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling reactions. Furthermore, we provide a standardized protocol for evaluating the biological potency of the synthesized analogues through in vitro enzyme inhibition assays. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies required to systematically explore the structure-activity relationship (SAR) of this versatile scaffold and accelerate the discovery of potent therapeutic agents.
Introduction: The Scientific Rationale for Derivatization
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, often exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Its mesoionic character allows it to cross cellular membranes, enhancing bioavailability, while its stable aromatic nature confers metabolic resistance.[1][2]
The core structure, this compound, presents three primary vectors for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical and pharmacological profile. A systematic exploration of these vectors is crucial for optimizing target engagement, improving potency, and refining ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Key Derivatization Points:
// Edges with labels edge [fontname="Arial", fontsize=9, color="#5F6368"]; N_Alkyl -> Core [headport="w", tailport="e", label=" Vector 1:\n Piperidine Nitrogen "]; N_Acyl -> Core [headport="n", tailport="s", label=" Vector 2:\n Exocyclic Amine "]; Aryl_Het -> Core [headport="e", tailport="w", label=" Vector 3:\n Thiadiazole C5-Position\n (via Precursor) "]; } dot Caption: Key vectors for derivatization on the core scaffold.
-
Vector 1 (Piperidine Nitrogen): The secondary amine of the piperidine ring is a highly versatile handle. N-alkylation and N-acylation can introduce a variety of functional groups that can probe deep into a binding pocket, form new hydrogen bonds, or alter the molecule's overall lipophilicity and basicity (pKa).[4][5][6]
-
Vector 2 (Exocyclic Amine): The 2-amino group on the thiadiazole ring is a critical hydrogen bond donor. Acylation or sulfonylation at this position can modulate these interactions and introduce larger substituents to explore steric limits within the target's active site.[7][8]
-
Vector 3 (Thiadiazole C5-Position): While our starting scaffold has a piperidine ring at C5, a powerful strategy involves starting with a halogenated precursor (e.g., 5-bromo-1,3,4-thiadiazol-2-amine). This allows for the introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This approach dramatically expands the accessible chemical space to forge key π-π or hydrophobic interactions with the target protein.
This application note will provide detailed protocols to exploit these vectors, enabling a logical and efficient lead optimization campaign.
Synthetic Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended where specified to prevent side reactions with moisture.
Protocol 1: N-Acylation of the Piperidine Moiety
-
Principle: This protocol describes the formation of an amide bond by reacting the secondary amine of the piperidine ring with an acyl chloride or acid anhydride. The reaction is typically base-mediated to neutralize the HCl generated. This is a fundamental transformation for introducing carbonyl-containing functionalities.[11][12]
-
Materials & Reagents:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acid Anhydride (e.g., Acetic Anhydride) (1.1 equivalents)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the pure N-acylated product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: N-Alkylation of the Piperidine Moiety
-
Principle: This protocol details the reaction of the piperidine nitrogen with an alkyl halide. A base is used to scavenge the acid formed, driving the reaction to completion. This method is ideal for introducing small alkyl chains or more complex fragments containing a reactive halide.[4][13]
-
Materials & Reagents:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equivalents)
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the inorganic base (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction to 50-70 °C and stir for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude product via silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-alkylated derivative.
-
Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling for C5-Arylation
-
Principle: This advanced protocol requires a halogenated precursor, such as 2-amino-5-bromo-1,3,4-thiadiazole, which is first coupled with an aryl boronic acid. The resulting intermediate is then functionalized to attach the piperidine ring. The Suzuki coupling itself is a palladium-catalyzed reaction that forms a carbon-carbon bond between the thiadiazole and an aryl group, a cornerstone of modern medicinal chemistry.[9][10][14][15]
-
Materials & Reagents:
-
2-Amino-5-bromo-1,3,4-thiadiazole (precursor)
-
Aryl or Heteroaryl boronic acid (or pinacol ester) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃) (3.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
(Subsequent steps to add the piperidine moiety are required and are application-specific)
-
-
Step-by-Step Methodology:
-
In a flask suitable for reflux, combine 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene and aqueous base solution).
-
Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor loss of starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 5-aryl-1,3,4-thiadiazol-2-amine intermediate by silica gel chromatography or recrystallization.
-
Note: This intermediate must then undergo further synthetic steps to introduce the piperidine-4-yl moiety, for instance, via a nucleophilic aromatic substitution or a multi-step sequence starting from a suitable piperidine precursor.
-
Characterization: Confirm the structure of all intermediates and final products by NMR and MS.
-
Workflow for Synthesis and Evaluation
// Edges edge [color="#5F6368"]; Start -> Strategy; Strategy -> Synthesis; Synthesis -> Purify -> Characterize; Characterize -> Screen [lhead=cluster_eval, ltail=cluster_start, label=" Pure Compound Library "]; Screen -> IC50; IC50 -> SAR; SAR -> Strategy [label="Iterative Design"]; SAR -> Decision [lhead=cluster_end]; } dot Caption: General workflow from synthesis to lead identification.
Protocol for Biological Evaluation: In Vitro Enzyme Inhibition Assay
-
Principle: The potency of a newly synthesized inhibitor is most commonly quantified by its IC₅₀ value—the concentration required to inhibit 50% of the target enzyme's activity.[16] This protocol provides a general framework for determining IC₅₀ values using a spectrophotometric assay where enzyme activity is measured by the change in absorbance of a substrate or product over time.[16][17]
-
Materials & Reagents:
-
Target enzyme of interest
-
Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Synthesized inhibitor compounds (dissolved in DMSO to create stock solutions)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of each inhibitor compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A small volume (e.g., 1-2 µL) of the serially diluted inhibitor solution (or DMSO for the 100% activity control, and positive control for 0% activity).
-
A fixed amount of the target enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance (or fluorescence) at regular intervals for a set period (e.g., every 30 seconds for 15-30 minutes). The rate of the reaction is determined from the slope of the linear portion of the kinetic curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
-
-
Data Interpretation: Building the SAR
The ultimate goal of this process is to establish a clear Structure-Activity Relationship (SAR). By systematically synthesizing derivatives and measuring their potency, researchers can deduce which chemical features are critical for biological activity.
Table 1: Hypothetical SAR Data for Derivatized Compounds
| Compound ID | Vector Modified | R-Group Modification | Potency (IC₅₀, nM) | Rationale for Change in Potency |
| Core | - | H | 5,200 | Baseline activity of the starting scaffold. |
| DV1-01 | Vector 1 (N-Alkyl) | -CH₃ | 2,800 | Small alkyl group slightly improves fit or displaces water. |
| DV1-02 | Vector 1 (N-Alkyl) | -CH₂-Ph | 450 | Introduction of a phenyl ring likely engages in a new hydrophobic or π-π interaction. |
| DV2-01 | Vector 2 (N-Acyl) | -C(O)CH₃ | 1,500 | Acetyl group may act as a hydrogen bond acceptor, improving binding affinity. |
| DV2-02 | Vector 2 (N-Acyl) | -C(O)Ph | 980 | Benzoyl group provides additional bulk and potential for aromatic interactions. |
| DV3-01 | Vector 3 (C5-Aryl) | 4-Fluorophenyl | 85 | A potent modification; the fluoro-phenyl group likely fits perfectly into a key binding pocket. |
| DV3-02 | Vector 3 (C5-Aryl) | 3,4-Dimethoxyphenyl | 210 | Methoxy groups may be acting as H-bond acceptors or providing favorable electronic properties. |
This data is illustrative and serves to demonstrate how SAR tables are constructed to guide medicinal chemistry efforts.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic and biological evaluation protocols outlined in this application note provide a robust framework for a systematic and efficient lead optimization campaign. By strategically modifying the key chemical vectors on the core structure and iteratively assessing the impact on biological potency, researchers can rationally design next-generation compounds with enhanced efficacy and improved drug-like properties.
References
- Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., et al. (2023). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure.
- BenchChem. (2025).
- Plesu, N., et al. (2001). 1,3,4-Thiadiazole Derivatives.
- Kim, Y., et al. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine. BenchChem.
- Farghaly, T. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
- Boyd, R. J., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles.
- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry.
- Rouken, A. (2024). Potency Assays: The Cornerstone of Biotherapeutic Development. Rouken Bio.
- ResearchGate. (2012). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
- DiscoveRx. (2018). Accelerating Biologics & Biosimilars Development: Case Studies for Potency Bioassays. YouTube.
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Cuny, G. D., et al. (2014). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][2][3][7]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
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- Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASĀYAN Journal of Chemistry.
- Mykhailiuk, P. K., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.
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- Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
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Application Notes & Protocols: 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine as a Chemical Probe for Kinase Target Engagement and Validation
Abstract
These application notes provide a comprehensive guide for utilizing 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine as a chemical probe. This document is intended for researchers, scientists, and drug development professionals investigating signal transduction pathways, particularly those involving protein kinases. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore found in numerous compounds targeting a range of biological targets, including kinases, helicases, and various enzymes implicated in disease.[1][2][3][4] This guide details the rationale for its use, protocols for cellular target engagement and validation, and its application in downstream biochemical and cellular assays.
Introduction: The Role of Chemical Probes in Target Validation
A chemical probe is a highly selective small molecule used to interrogate the function of a specific protein in a cellular or in vivo context.[5] Unlike genetic methods like CRISPR or RNAi, chemical probes offer acute, reversible, and dose-dependent control over protein function, enabling the study of dynamic biological processes.[5][6] High-quality probes are essential for validating whether modulating a specific protein can produce a therapeutically relevant phenotype, a critical step in early-stage drug discovery.[5][7][8]
The subject of this guide, this compound, incorporates the 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its ability to participate in hydrogen bonding and other key interactions within protein active sites.[2][4] Its structure, featuring a basic piperidine moiety and an amino group on the thiadiazole ring, suggests potential interactions with the ATP-binding pocket of protein kinases, a common target class for this scaffold.[2][9] This document outlines a hypothetical framework for its use as a probe for a putative serine/threonine kinase, herein referred to as "Target Kinase X" (TKX).
Characteristics of this compound as a Chemical Probe
A robust chemical probe must meet stringent criteria. Below is a summary of the essential characteristics and the corresponding validation data for our subject compound.
| Property | Description | Target Metric & Rationale |
| Potency | Concentration required to modulate the target's activity. | IC50 / Kd < 100 nM in biochemical assays. High potency ensures that the probe can be used at low concentrations, minimizing off-target effects. |
| Selectivity | The degree to which the probe interacts with its intended target over other proteins. | >30-fold selectivity against other closely related kinases (e.g., in a KinomeScan panel). This is crucial to confidently link the observed phenotype to the modulation of the intended target.[8] |
| Target Engagement | Direct evidence that the probe binds to its target within a cellular environment. | EC50 < 1 µM in a cellular target engagement assay (e.g., Cellular Thermal Shift Assay). This confirms the probe can cross the cell membrane and interact with the target in its native context. |
| Mechanism of Action | How the probe modulates the target's function (e.g., competitive inhibitor, allosteric modulator). | Demonstrated competitive inhibition of ATP binding, confirmed through enzyme kinetics. Understanding the MoA is vital for interpreting experimental results. |
| Negative Control | A structurally similar but biologically inactive analog. | An ideal negative control would have >100-fold lower potency than the active probe, allowing for discrimination between target-specific and non-specific effects. |
Experimental Workflows and Protocols
The following sections provide detailed protocols for validating and utilizing this compound as a chemical probe for Target Kinase X (TKX).
Workflow Overview
The overall workflow is designed to first validate the probe's interaction with its purified target, then confirm this engagement in a cellular context, and finally use the probe to investigate the biological consequences of target inhibition.
Caption: Workflow for validating and using a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol determines the concentration of the probe required to inhibit 50% of TKX activity using a standard in vitro kinase assay format.
Materials:
-
Recombinant human TKX enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (at Km concentration for TKX)
-
Biotinylated peptide substrate for TKX
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the chemical probe in 100% DMSO. A common starting range is from 10 mM down to 1 nM.
-
Dilute the probe stock into kinase buffer to create a 2X working solution for each concentration.
-
Add 5 µL of the 2X probe solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate master mix in kinase buffer containing recombinant TKX and its biotinylated peptide substrate.
-
Initiate the reaction by adding 5 µL of the 2X enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the luminescence signal against the logarithm of the probe concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein in intact cells.[10] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cells expressing endogenous or over-expressed TKX (e.g., HEK293, cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay) and Western blotting
Procedure:
-
Culture cells to ~80-90% confluency.
-
Harvest the cells, wash with PBS, and resuspend in culture medium at a density of 10-20 million cells/mL.
-
Treat one aliquot of cells with the chemical probe (e.g., at 10x the cellular IC50) and another with an equivalent concentration of DMSO (vehicle). Incubate at 37°C for 1 hour.
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble, non-denatured protein fraction) to new tubes.
-
Analyze the amount of soluble TKX remaining at each temperature point using Western blotting.
-
Generate melt curves by plotting the band intensity for TKX against the temperature. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3: Phospho-Substrate Immunoblotting
This protocol assesses the functional consequence of target engagement by measuring the phosphorylation of a known downstream substrate of TKX.
Materials:
-
Cell line with an active TKX signaling pathway
-
This compound
-
Stimulant for the TKX pathway (if necessary, e.g., a growth factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Substrate (specific for the TKX phosphorylation site), anti-total-Substrate, anti-TKX, and anti-loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours if pathway stimulation is required.
-
Pre-treat the cells with increasing concentrations of the chemical probe (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO for 1-2 hours.
-
Stimulate the pathway with the appropriate agonist for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and Western blot analysis using the specified primary and secondary antibodies.
-
A dose-dependent decrease in the phospho-substrate signal, without a change in the total substrate or TKX levels, confirms functional inhibition of the target kinase in cells.
Conclusion and Future Directions
This compound represents a valuable scaffold for developing chemical probes. The protocols outlined in this guide provide a robust framework for its validation and use in interrogating kinase biology. Successful application of this probe will enable researchers to confidently link the inhibition of Target Kinase X to specific cellular phenotypes, thereby validating it as a potential therapeutic target. Future work could involve developing tagged versions of the probe for pulldown experiments to identify novel binding partners or using it in high-throughput screens to discover modulators of the TKX pathway.
References
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536–541. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Yelland, T., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 124-135. [Link]
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Li, Y., Zhang, Y., Wang, L., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(11), 3334. [Link]
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El-Sayed, N. F., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(19), 6667. [Link]
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Kamal, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2420. [Link]
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Cîrciumaru, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1729. [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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PubChem. (n.d.). N-(5-{[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. [Link]
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Sharma, S., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Pharmaceutical Research International, 33(1), 1-10. [Link]
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Al-Obaidi, A. M. J. (2018). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Science, 59(1A), 184-192. [Link]
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Patel, M. R., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 135-143. [Link]
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Zahra, U., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 14(10), 1957-1967. [Link]
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PubChem. (n.d.). 2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]
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Ghoneim, A. I., et al. (2021). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Journal of Chemistry, 2021, 6699307. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of Molecular Structure, 1262, 133036. [Link]
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Kaplaushenko, A., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 58-69. [Link]
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Sanna, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(21), 7381. [Link]
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Gomha, S. M., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 13, 1547-1561. [Link]
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Kumar, S., et al. (2023). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H)-ones. Journal of Scientific Research, 67(3), 232-243. [Link]
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S. S, S., & K, S. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. [Link]
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Arslan, M., et al. (2012). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 548-553. [Link]
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Application Note & Protocol: A Validated LC-MS/MS Method for the Quantitative Determination of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the quantification of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, a novel heterocyclic amine of pharmaceutical interest, in human plasma. The method employs a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by sensitive and selective analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol is designed to meet the rigorous standards for bioanalytical method validation as set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic and toxicokinetic studies.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for the bioanalysis of this compound.
Introduction: The Rationale for a Bespoke Bioanalytical Strategy
This compound is a polar molecule containing a thiadiazole ring, a piperidine moiety, and a primary amine. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7][8] Accurate quantification of this analyte in biological matrices like plasma is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of preclinical and clinical drug development.
The inherent polarity of the analyte presents a unique challenge for traditional reversed-phase liquid chromatography and sample extraction. This protocol is therefore built upon a strategy that addresses these challenges directly:
-
Sample Preparation: A mixed-mode cation exchange solid-phase extraction (SPE) is employed. This choice is deliberate; the piperidine and amine functionalities will be protonated at physiological pH, allowing for strong retention on a cation exchange sorbent. This provides superior cleanup from plasma matrix components like phospholipids and proteins compared to simpler methods like protein precipitation.[9][10]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected for chromatographic separation. HILIC is an ideal technique for retaining and resolving highly polar compounds that show little to no retention on conventional C18 columns.[9][10] This approach ensures the analyte is well-retained and separated from potential interferences at the beginning of the chromatogram.
-
Detection: Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for quantification in a complex biological matrix. Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM) to ensure specificity.
This application note details the full workflow, from sample receipt to final data analysis, and includes a comprehensive validation summary according to international regulatory guidelines.[1][2][3][4][5][11][12][13][14]
Materials and Reagents
-
Analyte and Internal Standard:
-
This compound (Reference Standard, >99% purity)
-
This compound-d4 (Isotopically Labeled Internal Standard, >99% purity, 99% isotopic purity)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, >99%)
-
Ammonium Hydroxide (ACS Grade)
-
-
Biological Matrix:
-
Human Plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.
-
-
Consumables:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
-
96-well collection plates
-
Polypropylene vials and caps
-
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard (IS) reference standards into separate 5 mL volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (spanning 1.00 to 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate analyte working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 80, 100 ng/mL).
-
Prepare QC samples in bulk at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 8 ng/mL
-
High QC (HQC): 80 ng/mL
-
-
Sample Preparation: Solid-Phase Extraction (SPE)
The following diagram illustrates the SPE workflow.
Protocol Steps:
-
Pre-treatment: To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the 50 ng/mL IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Plate Conditioning: Condition the wells of the mixed-mode cation exchange SPE plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to each well.
-
Wash 2: Add 1 mL of methanol to each well.
-
-
Drying: Dry the sorbent bed by applying high vacuum for 5 minutes.
-
Elution: Place a clean 96-well collection plate inside the vacuum manifold. Elute the analyte and IS by adding 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile:water. Seal the plate and vortex for 30 seconds before placing it in the autosampler.
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| LC System | High-Performance UHPLC System |
| Column | HILIC Column (e.g., Waters Acquity BEH HILIC, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| Analyte | |
| IS (-d4) |
Bioanalytical Method Validation
The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, which is recognized by both the FDA and EMA.[1][2][4][11] The following parameters were assessed.
The logical flow for method validation is depicted below.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity & Range | Calibration curve with r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). | Linear from 0.1 to 100 ng/mL. r² > 0.995. All standards met criteria. |
| Accuracy | Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ). | 89.7% to 108.3% for all QC levels. |
| Precision | Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ). | Intra-day CV: < 8.5%. Inter-day CV: < 11.2%. |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) in 6 unique blank plasma lots. | Method is selective. No interferences observed at the retention times of the analyte or IS. |
| Matrix Effect | CV of matrix factor across 6 lots ≤ 15%. | Normalized matrix factor CV was 7.8%. No significant ion suppression or enhancement observed. |
| Recovery | Consistent and reproducible. | Mean extraction recovery was 85.2% (Analyte) and 88.1% (IS). |
| Stability | Mean concentration of stability QCs within ±15% of nominal concentration. | Bench-Top (8h, RT): Stable. Freeze-Thaw (3 cycles): Stable. Long-Term (90 days, -80°C): Stable. Post-Preparative (48h, 4°C): Stable. |
Conclusion
The LC-MS/MS method detailed in this application note is demonstrated to be robust, reliable, and fit for the purpose of quantifying this compound in human plasma. The use of mixed-mode solid-phase extraction provides excellent sample cleanup, while HILIC chromatography offers effective retention and separation for this polar compound. The method meets all regulatory requirements for bioanalytical validation as stipulated by the FDA and EMA, making it suitable for supporting drug development programs from preclinical research through all phases of clinical trials.[1][3][5][11]
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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SlideShare. (n.d.). Bioanalytical method validation emea. [Link]
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SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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ResearchGate. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?. [Link]
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PubMed Central (PMC). (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]
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ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... [Link]
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ResearchGate. (2024). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. [Link]
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PubMed Central (PMC). (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
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PubChem. (n.d.). N-(5-{[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. [Link]
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Al-Qadisiyah Journal of Pure Science. (2024). Synthesis and identification of (Imidazole-thiadiazol) derivatives and study the biological activity as antibacterial. [Link]
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Chemija. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. [Link]
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World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine Cytotoxicity
Introduction: Unveiling the Potential of a Novel Thiadiazole Derivative
The 1,3,4-thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] These compounds can readily cross cellular membranes and interact with various biological targets, making them a fertile ground for the development of novel therapeutics.[1][4] The specific compound of interest, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, incorporates a piperidine ring, a common moiety in pharmaceuticals known to influence properties like solubility, bioavailability, and target engagement.[5][6]
The initial stages of drug discovery and development mandate a thorough assessment of a compound's effect on cell viability and the mechanism by which it induces cell death.[7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic potential of this compound. The protocols herein are designed to not only quantify its cytotoxic effects but also to elucidate the underlying mechanisms, thereby creating a robust and self-validating data package.
Part 1: Primary Cytotoxicity Screening via Metabolic Viability Assessment
Core Concept: The MTT Assay
The initial evaluation of a potential anticancer compound involves determining its dose-dependent effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[11] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells.
Protocol 1: MTT Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
This compound (Test Compound)
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., MRC-5)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Hypothetical Data Presentation
| Cell Line | Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HepG2 | Liver Cancer | 18.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
This table illustrates the selective cytotoxicity of the compound against cancer cells over normal cells.
MTT Assay Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Part 2: Assessing Membrane Integrity
Core Concept: The Lactate Dehydrogenase (LDH) Assay
While the MTT assay indicates a loss of cell viability, it does not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). The LDH assay helps in this differentiation by quantifying cell membrane damage.[13][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][16]
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the amount of LDH released into the medium.
Materials:
-
LDH assay kit (commercially available)
-
Supernatant from treated cells (from a parallel plate to the MTT assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the compound treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Assay Setup: In a new 96-well plate, add the collected supernatant. Include controls as per the manufacturer's instructions: a vehicle control, a positive control for maximum LDH release (cells lysed with a lysis buffer), and a background control (medium only).
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Hypothetical Data Presentation
| Compound Concentration (µM) | % LDH Release (relative to max lysis) |
| 0 (Vehicle) | 5% |
| 10 | 15% |
| 25 | 30% |
| 50 | 45% |
| 100 | 60% |
This table shows a dose-dependent increase in membrane damage.
LDH Assay Principle Diagram
Caption: Principle of the LDH cytotoxicity assay.
Part 3: Probing for Apoptotic Cell Death
Core Concept: Caspase-Glo® 3/7 Assay
Many anticancer agents, including 1,3,4-thiadiazole derivatives, induce programmed cell death, or apoptosis.[17][18] A key event in apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, and their activity is a reliable marker of apoptosis.[19] The Caspase-Glo® 3/7 assay is a sensitive, luminescent method to measure the activity of these caspases.[20]
Protocol 3: Caspase-Glo® 3/7 Assay
This protocol provides a simple "add-mix-measure" format for detecting apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Cells treated with the test compound in an opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Plate and Compound Setup: Seed cells and treat with the compound in an opaque-walled 96-well plate as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[21]
-
Reagent Addition: After the desired treatment duration (e.g., 24, 48 hours), remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.
Hypothetical Data Presentation
| Compound Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1,500 | 1.0 |
| 10 | 6,000 | 4.0 |
| 25 | 15,000 | 10.0 |
| 50 | 22,500 | 15.0 |
| 100 | 21,000 | 14.0 |
This table indicates a significant, dose-dependent induction of apoptosis.
Apoptotic Pathway Diagram
Caption: Simplified apoptotic pathway highlighting Caspase-3/7.
Comprehensive Interpretation of Results
By integrating the data from these three assays, a comprehensive cytotoxic profile of this compound can be constructed.
-
Potent and Selective Cytotoxicity: A low IC50 value in cancer cell lines and a high IC50 in normal cell lines from the MTT assay would indicate potent and selective anticancer activity.
-
Mechanism of Cell Death:
-
If high caspase-3/7 activity is observed at concentrations that cause significant loss of viability (MTT assay), it strongly suggests that the compound induces apoptosis .
-
A corresponding increase in LDH release at later time points or higher concentrations would be consistent with secondary necrosis following apoptosis.
-
Conversely, a significant LDH release with low caspase activity might suggest a primary necrotic mechanism of cell death.
-
This multi-assay approach provides a robust framework for the initial cytotoxic characterization of novel compounds like this compound, paving the way for further mechanistic studies and preclinical development.
References
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Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Taylor & Francis Online. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.
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MDPI. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.
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Promega Corporation. LDH-Glo™ Cytotoxicity Assay.
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
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Abcam. LDH assay kit guide: Principles and applications.
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PubMed. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][17][20][22]thiadiazole Scaffolds.
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AAT Bioquest. What is the principle of LDH assay?.
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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PMC - NIH. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
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Abcam. MTT assay protocol.
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MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
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Alfa Cytology. In Vitro Cytotoxicity Assay.
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NCBI Bookshelf - NIH. Assay Guidance Manual - Cell Viability Assays.
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G-Biosciences. The Role of LDH in Cellular Cytotoxicity.
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NCBI Bookshelf - NIH. Assay Guidance Manual - Apoptosis Marker Assays for HTS.
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Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
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Bio-protocol. Caspase-3/7 Apoptosis Assay. [URL]([Link] caspase-3-7-apoptosis-assay)
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PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
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Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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An overview of biological activities of thiadiazole derivatives.
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Muse® Caspase-3/7 Kit.
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PMC - NIH. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
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IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
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Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
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PMC. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies.
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Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
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MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
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MDPI. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
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ResearchGate. (PDF) Biological Activities of Thiadiazole Derivatives: A Review.
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
-
NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
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Semantic Scholar. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive.
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PMC - NIH. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
-
PubMed. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues.
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Topic: Scale-up Synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
An Application Note for Drug Development Professionals
Abstract
5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents due to the versatile chemical handles it possesses—a primary aromatic amine, a secondary aliphatic amine, and a stable thiadiazole core.[1][2] Transitioning its synthesis from bench-scale discovery to kilogram-scale production necessitates a robust, reproducible, and safe process. This guide provides an in-depth, field-proven two-step synthetic strategy, starting from commercially available N-Boc-piperidine-4-carboxylic acid. We will dissect the causality behind critical process parameters, from reagent selection and reaction control to work-up and purification. The protocols herein are designed to be self-validating, incorporating in-process controls (IPCs) to ensure batch-to-batch consistency and high purity of the final active pharmaceutical ingredient (API) precursor.
Retrosynthetic Strategy and Process Logic
The scale-up synthesis is approached via a two-step sequence involving the formation of the core thiadiazole heterocycle followed by the deprotection of the piperidine nitrogen. This strategy is predicated on the use of the tert-butyloxycarbonyl (Boc) protecting group, which offers excellent stability under the conditions required for thiadiazole ring formation while being readily cleavable under acidic conditions that do not compromise the integrity of the target molecule.[3]
Key Justifications for this Approach:
-
Process Safety & Simplicity: Avoids the direct use of hazardous reagents like isothiocyanates at scale. The chosen pathway relies on well-understood and manageable reaction classes.[]
-
Starting Material Availability: The synthesis commences with 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, a stable and readily available commercial starting material.[5]
-
Impurity Profile Control: The protecting group strategy prevents undesired side reactions at the piperidine nitrogen during the cyclization step, leading to a cleaner crude product and simplifying downstream purification.
Caption: High-level overview of the two-step synthetic route.
Part I: Synthesis of the Boc-Protected Intermediate
Principle and Mechanism
The formation of the 2-amino-1,3,4-thiadiazole ring is achieved through the acid-catalyzed condensation and cyclodehydration of 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid with thiosemicarbazide.[6] The reaction proceeds via an acylthiosemicarbazide intermediate, which, under strong acidic and dehydrating conditions provided by concentrated sulfuric acid, undergoes intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.[7][8]
Causality of Reagent Selection:
-
Thiosemicarbazide: Serves as the nitrogen and sulfur source for the heterocyclic ring. It is a stable, crystalline solid, making it easy to handle at scale.
-
Concentrated Sulfuric Acid: Acts as both the catalyst for the condensation and the dehydrating agent for the final cyclization step, driving the reaction to completion. Its use is a classic and cost-effective method for this transformation.[6][9]
Scale-Up Considerations
-
Thermal Management: The initial mixing of the carboxylic acid and thiosemicarbazide in sulfuric acid is highly exothermic. A slow, controlled addition of the premixed solids to the acid at a low temperature (0–5 °C) is critical to prevent thermal runaways and degradation.
-
Viscosity: The reaction mixture can become a thick slurry. Robust overhead mechanical stirring is mandatory to ensure adequate mixing and heat transfer throughout the batch.
-
Quenching: The reaction is quenched by carefully adding the acidic mixture to ice-water. This must be done in a controlled manner to manage the exotherm from the dilution of sulfuric acid. The final product's precursor precipitates from the neutralized aqueous solution.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Charge concentrated sulfuric acid (98%, 400 mL) to the reactor and cool the jacket to 0–5 °C.
-
Substrate Addition: In a separate container, thoroughly mix 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (114.6 g, 0.50 mol) and thiosemicarbazide (47.9 g, 0.525 mol, 1.05 equiv.). Add this solid mixture portion-wise to the stirred, cold sulfuric acid over 60–90 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by TLC (Mobile Phase: 10% Methanol in Dichloromethane) or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Work-up & Isolation:
-
Prepare a separate 5 L reactor containing crushed ice (1.5 kg).
-
Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring, maintaining the quench temperature below 25 °C.
-
Adjust the pH of the resulting slurry to 8–9 by the slow addition of 50% aqueous sodium hydroxide (NaOH). This step is also exothermic and requires efficient cooling.
-
Stir the resulting thick white slurry for 1 hour at room temperature.
-
Isolate the solid product by filtration, wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
-
Results: This protocol typically yields tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate as a white to off-white solid.
| Parameter | Value |
| Expected Yield | 125–135 g (88–95%) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Part II: Boc-Deprotection to Yield Final Product
Principle and Mechanism
The Boc group is an acid-labile protecting group. Its removal is a straightforward carbamate hydrolysis initiated by protonation.[10] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.[3][11]
Causality of Reagent Selection:
-
HCl in Isopropanol (IPA): Using a solution of HCl gas in an organic solvent like isopropanol is a standard industrial practice.[12] It provides anhydrous acidic conditions, preventing unwanted side reactions with water. Furthermore, the final product often crystallizes directly from the reaction mixture as the hydrochloride salt, which simplifies isolation and often results in a product of high purity.
Scale-Up Considerations
-
Off-Gassing: The deprotection reaction generates both carbon dioxide and isobutylene (from the tert-butyl cation). The reactor must be vented to a suitable scrubbing system to handle the gas evolution safely.
-
Side Reactions: The electrophilic tert-butyl cation can potentially alkylate nucleophilic sites. While the thiadiazole ring and its amino group are relatively deactivated, using a moderate temperature and reaction time minimizes this risk.[13]
-
Product Form: The direct output of this protocol is the hydrochloride salt of the target compound, which is often preferred for its improved stability and handling properties. If the free base is required, an additional neutralization and extraction step is necessary.
Detailed Experimental Protocol (100 g Scale)
-
Reactor Setup: Use a 2 L jacketed reactor equipped with an overhead stirrer, temperature probe, condenser, and a gas outlet connected to a caustic scrubber.
-
Reagent Charging: Charge the Boc-protected intermediate (100 g, 0.35 mol) and isopropanol (500 mL) to the reactor. Stir to form a slurry.
-
Acid Addition: Add a 5–6 M solution of HCl in isopropanol (350 mL, ~1.75 mol, 5.0 equiv.) to the slurry over 30 minutes. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 45–50 °C and stir for 4–6 hours. Vigorous gas evolution will be observed initially.
-
IPC: Monitor the reaction by LC-MS for the complete consumption of the starting material.
-
Isolation (Hydrochloride Salt):
-
Cool the reaction mixture to 0–5 °C and stir for 2 hours to maximize crystallization.
-
Isolate the product by filtration.
-
Wash the filter cake with cold (0–5 °C) isopropanol (2 x 100 mL) and then with MTBE (methyl tert-butyl ether) (2 x 100 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
-
Results: This protocol yields this compound hydrochloride.
| Parameter | Value |
| Expected Yield | 70–75 g (90–96%) |
| Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
Process Workflow and Logic Diagram
Caption: Detailed step-by-step process workflow diagram.
Safety, Handling, and Waste Management
Scaling up chemical synthesis requires a stringent focus on safety. The primary hazards in this process are associated with the raw materials and the exothermic nature of the reactions.
| Reagent | Key Hazards | Recommended PPE & Handling |
| Thiosemicarbazide | Highly toxic if swallowed, potential mutagen.[14][15] | Wear gloves, lab coat, and safety glasses. Handle in a ventilated hood. Avoid dust inhalation.[16][17] |
| Conc. Sulfuric Acid | Severe skin and eye burns, highly corrosive. Reacts violently with water. | Wear acid-resistant gloves, apron, and a face shield. Always add acid to water/ice, never the reverse. |
| 50% Sodium Hydroxide | Severe skin and eye burns, corrosive. | Wear chemical-resistant gloves and safety goggles. Handle in a well-ventilated area. |
| HCl in Isopropanol | Corrosive, flammable solvent, respiratory irritant. | Use in a well-ventilated hood, away from ignition sources. Wear appropriate gloves and safety glasses. |
Waste Management:
-
Acidic Waste: All acidic aqueous layers and washes should be neutralized with a suitable base (e.g., sodium bicarbonate or sodium carbonate) before disposal.
-
Basic Waste: The basic filtrate from Part I should be neutralized with an acid (e.g., dilute HCl) before disposal.
-
Solvent Waste: Organic solvents (IPA, MTBE) should be collected in a designated, labeled container for hazardous waste disposal.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Part I: Low Yield | Incomplete reaction; loss of product during pH adjustment (if pH goes too high); insufficient precipitation time. | Extend reaction time and confirm with IPC; carefully control pH adjustment to not exceed 9.5; increase stirring time after neutralization. |
| Part I: Product is Oily/Sticky | Residual solvent or impurities.[18] | Ensure thorough drying under vacuum; perform a trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization.[18] |
| Part II: Incomplete Deprotection | Insufficient acid; insufficient reaction time or temperature; poor quality HCl/IPA reagent. | Add additional HCl/IPA and extend reaction time; ensure temperature is maintained at 45-50 °C; use a freshly prepared or titrated HCl/IPA solution. |
| Final Product has Poor Color | Degradation during reaction; impurities from starting materials. | Ensure strict temperature control during both steps; purify the intermediate by recrystallization if necessary before proceeding to the deprotection step. |
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 3. benchchem.com [benchchem.com]
- 5. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemmethod.com [chemmethod.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. lobachemie.com [lobachemie.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 1,3,4-Thiadiazole Ring Synthesis
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my thiosemicarbazide cyclization to a 2-amino-1,3,4-thiadiazole. What are the likely causes?
Low yields are a frequent issue, often stemming from several factors:
-
Incomplete Reaction: The cyclodehydration step may not have gone to completion. The choice of dehydrating agent and reaction temperature are critical. Stronger agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often more effective than concentrated sulfuric acid for less reactive substrates.[1][2]
-
Decomposition of Starting Material: Thiosemicarbazide and its acylated intermediates can be unstable at elevated temperatures or under harsh acidic conditions, leading to decomposition and the formation of tars or other side products.[3] Consider using milder conditions, such as a lower reaction temperature for a longer duration.
-
Suboptimal Purity of Reactants: Impurities in your starting carboxylic acid or thiosemicarbazide can interfere with the reaction, leading to a cascade of side products. Always ensure the purity of your starting materials before commencing the synthesis.
-
Difficult Work-up and Product Isolation: The product may be partially lost during the work-up or purification steps. This is particularly common when using highly viscous reagents like PPA or when dealing with products that have some water solubility.
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 1,3,4-thiadiazole ring?
The formation of the isomeric 1,2,4-triazole ring is a classic example of a competing reaction pathway in thiosemicarbazide cyclizations. The key to controlling regioselectivity lies in the pH of the reaction medium:
-
Acidic Conditions Favor 1,3,4-Thiadiazole: In an acidic environment, the cyclization is directed towards the formation of the 1,3,4-thiadiazole isomer.[3][4] The use of reagents like concentrated H₂SO₄, PPA, or POCl₃ inherently provides the necessary acidic conditions.
-
Basic Conditions Favor 1,2,4-Triazole: Conversely, running the cyclization under basic conditions will predominantly yield the 1,2,4-triazole derivative.[3][4]
Therefore, to ensure the selective synthesis of your desired 1,3,4-thiadiazole, strictly maintain acidic conditions throughout the reaction.
Q3: I am observing the formation of a 1,3,4-oxadiazole byproduct. How can I prevent this?
The formation of a 1,3,4-oxadiazole instead of the desired 1,3,4-thiadiazole can occur, particularly when using certain dehydrating agents that can also act as desulfurizing agents. For example, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) has been reported to favor the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide precursors.[5][6]
To minimize the formation of the oxadiazole byproduct:
-
Choose the Right Reagent: Opt for cyclodehydrating agents that are less prone to promoting desulfurization. POCl₃, PPA, and concentrated H₂SO₄ are generally reliable for synthesizing 1,3,4-thiadiazoles.[1][2][5]
-
Control Reaction Conditions: Harsh reaction conditions can sometimes lead to unexpected side reactions. Carefully control the temperature and reaction time as specified in established protocols.
Troubleshooting Guides
Guide 1: Challenges with Phosphorus Oxychloride (POCl₃) in 1,3,4-Thiadiazole Synthesis
Phosphorus oxychloride is a powerful and effective dehydrating agent for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.[7][8][9][10][11] However, its reactivity also presents challenges, particularly during the work-up phase.
Problem: Violent/Uncontrolled Reaction During Quenching
The hydrolysis of POCl₃ is extremely exothermic and can lead to a dangerous runaway reaction if not handled properly.[12][13]
Root Cause:
-
Rapid Addition of Water/Base: Adding water or an aqueous base directly to the reaction mixture containing excess POCl₃ can cause a sudden and violent release of heat and HCl gas.
-
Low Temperature Quenching: Quenching at very low temperatures (e.g., in an ice bath) can be deceptive. The initial reaction may be sluggish, leading to an accumulation of unreacted POCl₃. As the mixture warms up, a delayed and potentially explosive reaction can occur.[5][13]
Solution: The "Reverse Quench" Protocol
A safer and more controlled method is the "reverse quench," where the reaction mixture is added to the quenching solution.
Step-by-Step Protocol:
-
Prepare a quenching solution of ice-cold water or an aqueous solution of a weak base like sodium bicarbonate or sodium acetate.
-
With vigorous stirring, slowly add the reaction mixture dropwise to the quenching solution.
-
Maintain the temperature of the quenching solution throughout the addition. For some reactions, a controlled temperature range of 35-40°C is recommended to ensure immediate and complete hydrolysis of POCl₃.[5][12]
-
After the addition is complete, allow the mixture to stir for a sufficient period to ensure all reactive phosphorus species are hydrolyzed.
-
Proceed with basification (if necessary) to the desired pH for product precipitation or extraction.
Problem: Low Yield or Product Contamination After Work-up
Root Cause:
-
Incomplete Hydrolysis: If the quenching is incomplete, residual phosphorus byproducts can contaminate the final product, making purification difficult.
-
Product Hydrolysis: Some 1,3,4-thiadiazole derivatives may be susceptible to hydrolysis under the strongly acidic conditions generated during the initial quenching with water.
Solution: Optimized Work-up and Purification
-
Ensure Complete Quenching: After the initial quench, refluxing the aqueous mixture for a few hours can help ensure the complete hydrolysis of all phosphorus-containing intermediates.[7][10]
-
Careful pH Adjustment: After quenching, carefully basify the solution with a suitable base (e.g., concentrated NaOH or KOH solution) while cooling in an ice bath to precipitate the product.
-
Recrystallization: Recrystallization is often necessary to remove any remaining impurities. Common solvents for 2-amino-1,3,4-thiadiazole derivatives include ethanol, ethanol/water mixtures, or DMF/water mixtures.[10][14][15]
Workflow for POCl₃-Mediated 1,3,4-Thiadiazole Synthesis and Work-up
Caption: Workflow for POCl₃-mediated synthesis and work-up.
Guide 2: Handling Polyphosphoric Acid (PPA) in 1,3,4-Thiadiazole Synthesis
PPA is another effective cyclodehydrating agent, but its high viscosity presents unique handling challenges.[3][16][17]
Problem: Difficulty in Stirring and Transferring the Reaction Mixture
Root Cause:
-
High Viscosity at Room Temperature: PPA is a thick, syrupy liquid at ambient temperature, making it difficult to stir effectively and transfer quantitatively.[3][16][17]
Solution: Temperature and Co-solvent Modulation
-
Heating: The viscosity of PPA decreases significantly at temperatures above 60°C.[3][16] It is advisable to pre-heat the PPA to facilitate stirring and the addition of reactants.
-
Co-solvents: The addition of a co-solvent like xylene can reduce the viscosity of the reaction mixture and simplify the work-up process.[3][17]
Problem: Product Trapped in the Viscous PPA Matrix During Work-up
Root Cause:
-
Solidification upon Cooling: As the reaction mixture cools, the PPA becomes highly viscous again, potentially trapping the product and making isolation difficult.
Solution: Hydrolysis and Extraction Protocol
-
While the reaction mixture is still warm (if safe to do so), pour it slowly with vigorous stirring onto a large amount of crushed ice. This will hydrolyze the PPA in a controlled manner. This process is exothermic, so caution is required.[3][17]
-
The resulting aqueous solution will be strongly acidic. Carefully neutralize it with a strong base (e.g., NaOH or KOH) to precipitate the product.
-
Filter the precipitated product and wash it thoroughly with water to remove any residual phosphate salts.
-
If the product does not precipitate, it may be necessary to extract it with a suitable organic solvent after neutralization.
Decision Tree for PPA Work-up
Caption: Decision tree for PPA reaction work-up.
Comparative Data
Table 1: Comparison of Common Cyclodehydrating Agents for 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Room temperature to reflux | Inexpensive, readily available. | Can cause charring and decomposition with sensitive substrates; strongly oxidizing.[3] |
| POCl₃ | Reflux, often used as solvent | Highly effective, generally good yields.[7][8][9] | Harsh, corrosive reagent; work-up can be hazardous due to exothermic hydrolysis.[12][13] |
| Polyphosphoric Acid (PPA) | 60-120°C | Good dehydrating agent, low nucleophilicity, less oxidizing than H₂SO₄.[17] | Highly viscous, making it difficult to handle; work-up can be challenging.[3][16] |
| P₂O₅/Methanesulfonic Acid | Milder conditions than PPA | "Eaton's Reagent" - less viscous than PPA, often gives cleaner reactions at lower temperatures.[17] | More expensive than traditional reagents. |
| Polyphosphate Ester (PPE) | Reflux in chloroform | Milder conditions, avoids toxic reagents like POCl₃, suitable for one-pot synthesis.[7] | May require longer reaction times. |
References
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available from: [Link]
-
How can I properly quench POCl3? ResearchGate. Available from: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
Polyphosphoric Acid. Sciencemadness.org. Available from: [Link]
-
My friend phosphorus oxychloride. Chemical Space - WordPress.com. Available from: [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Science. Available from: [Link]
-
Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. PMC - NIH. Available from: [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available from: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. Available from: [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available from: [Link]
-
Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available from: [Link]
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Springer. Available from: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available from: [Link]
-
synthesis of thiazoles. YouTube. Available from: [Link]
-
Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available from: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available from: [Link]
-
(PDF) Synthesis of 2-amino-1-3-4-thiadiazoles. ResearchGate. Available from: [Link]
-
Hantzsch Thiazole Synthesis 2010. Scribd. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
(PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. Available from: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available from: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available from: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Available from: [Link]
-
(PDF) Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available from: [Link]
-
New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry. Available from: [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. ccsenet.org [ccsenet.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. WO2011153267A1 - Polyphosphoric acid compositions having a reduced viscosity - Google Patents [patents.google.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
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- 13. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
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- 16. Page loading... [guidechem.com]
- 17. sciencemadness.org [sciencemadness.org]
Optimizing reaction conditions for 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine synthesis
Technical Support Center: Synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we will address common challenges, provide detailed protocols, and explain the chemical principles behind optimizing this important synthesis.
Synthesis Overview & Strategy
The synthesis of this compound is a multi-step process culminating in the formation of the heterocyclic thiadiazole ring. A robust and common strategy involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.
A critical consideration for this specific molecule is the piperidine ring's secondary amine. This amine is nucleophilic and can interfere with the desired reactions. Therefore, a protection-deprotection strategy is highly recommended for achieving high yield and purity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1]
The overall synthetic workflow can be visualized as follows:
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Yield in Cyclization Step (Step 2)
-
Q: My reaction to form the thiadiazole ring is giving a very low yield. Thin Layer Chromatography (TLC) shows a lot of the starting acylthiosemicarbazide intermediate remaining, even after prolonged reaction time. What could be the cause?
A: This is a classic case of incomplete reaction, which typically points to issues with the cyclizing agent or reaction conditions.
-
Insufficiently Strong Acid/Dehydrating Agent: The intramolecular cyclization requires a potent dehydrating agent to facilitate the removal of a water molecule.[2] While various acids can be used, agents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are often required for efficient conversion.[2][3] If you are using a weaker acid, the reaction may stall.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon significantly more electrophilic. This enhances its susceptibility to nucleophilic attack by the sulfur atom, which is the key ring-closing step. A stronger acid or dehydrating agent promotes this more effectively.
-
Recommended Action:
-
Switch to a Stronger Agent: Consider using concentrated H₂SO₄ (carefully, added at 0 °C) or polyphosphoric acid. PPA is often effective as both the solvent and the catalyst.[2]
-
Increase Temperature: For many thiadiazole syntheses, temperatures between 80-120 °C are necessary to drive the dehydration.[2] Ensure your reaction temperature is adequate.
-
Check Reagent Quality: Ensure your acid/dehydrating agent has not absorbed atmospheric moisture, which would reduce its efficacy.
-
-
Issue 2: Formation of an Unexpected Side Product
-
Q: I've isolated my product, but NMR and Mass Spec data suggest the presence of a major impurity with the same mass as my desired product. What could it be?
A: The most likely impurity is an isomeric heterocyclic ring, specifically a 1,2,4-triazole derivative. The reaction pathway for cyclization of acylthiosemicarbazides is highly dependent on pH.
-
Mechanism of Side Reaction: While acidic conditions favor the formation of 1,3,4-thiadiazoles, basic conditions promote cyclization to form 1,2,4-triazoles.[4] If any part of your process (e.g., the work-up) inadvertently becomes basic before cyclization is complete, you can generate the triazole isomer.
-
Recommended Action:
-
Strict pH Control: Ensure the reaction medium remains strongly acidic throughout the cyclization step.
-
Work-up Procedure: Quench the reaction by pouring it onto crushed ice, which keeps the medium acidic and cold. Neutralize slowly and carefully with a base (like NaHCO₃, Na₂CO₃, or NH₄OH) only after the reaction is complete and quenched, keeping the temperature low to prevent hydrolysis or rearrangement.[5]
-
Purification: If the side product has formed, separation can be challenging due to similar polarities. Column chromatography with a carefully selected solvent gradient (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine) may be effective.
-
-
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 3: Difficulty with the Final Deprotection Step (Step 3)
-
Q: The Boc deprotection step is sluggish and requires harsh conditions, leading to product degradation. How can I improve this?
A: Standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) should be effective.[6] If it's not working well, consider the following:
-
Scavengers: The tert-butyl cation formed during deprotection is an electrophile that can re-alkylate electron-rich sites on your product (like the sulfur atom or the amino group). This can be prevented by adding a scavenger.
-
Recommended Action:
-
Use a Scavenger: Perform the deprotection with a standard TFA/DCM mixture (e.g., 25-50% TFA in DCM) but include 2-5% of a scavenger like triisopropylsilane (TIS) or water.
-
Alternative Acid: A solution of HCl in an organic solvent (like 4M HCl in 1,4-dioxane or isopropanol) is also a very effective and clean method for Boc deprotection. This often provides the product as the hydrochloride salt, which can be advantageous for purification and stability.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is N-Boc-piperidine-4-carboxylic acid the recommended starting material over isonipecotic acid? A1: The unprotected secondary amine on isonipecotic acid is a nucleophile. During the activation of the carboxylic acid (e.g., to form an acid chloride) or the coupling with thiosemicarbazide, this amine can react, leading to polymerization or unwanted side products. Protecting it with a Boc group ensures that the chemistry occurs only at the desired carboxylic acid function.[1]
-
Q2: What is the detailed mechanism of the acid-catalyzed cyclization? A2: The reaction proceeds via an intramolecular cyclodehydration. The key steps are:
-
Protonation of the carbonyl oxygen by the acid catalyst.
-
Intramolecular nucleophilic attack by the thiol tautomer of the thiourea moiety onto the activated carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Elimination of a water molecule to form the stable, aromatic 1,3,4-thiadiazole ring.
-
Caption: Mechanism of 1,3,4-thiadiazole formation.
-
Q3: How should I monitor the reaction progress effectively? A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 10-20% Methanol in Dichloromethane). Staining with potassium permanganate (KMnO₄) is often effective for visualizing the spots, as the thiourea and thiadiazole moieties are susceptible to oxidation. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Q4: What are the expected spectral characteristics of the final product? A4:
-
¹H NMR: You should see characteristic peaks for the piperidine ring protons. The two protons of the free -NH₂ group will appear as a broad singlet, typically downfield (around 7.0-7.5 ppm in DMSO-d₆), which is exchangeable with D₂O. The piperidine -NH will also be a broad, exchangeable singlet.
-
¹³C NMR: Expect two characteristic signals for the thiadiazole ring carbons, typically in the range of 155-170 ppm.
-
IR Spectroscopy: Look for N-H stretching vibrations for the primary amine (two bands, ~3300-3100 cm⁻¹) and the piperidine secondary amine. A C=N stretch for the thiadiazole ring should appear around 1600-1640 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound (C₇H₁₂N₄S, approx. 184.08 g/mol ) should be clearly visible.
-
Experimental Protocols
Protocol 1: Synthesis of 1-((tert-butoxycarbonyl)piperidine-4-carbonyl)thiosemicarbazide (Intermediate)
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry Dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of Dimethylformamide (DMF) (1-2 drops) at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. The formation of the acid chloride is complete.
-
In a separate flask, prepare a suspension of thiosemicarbazide (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in DCM.
-
Cool the thiosemicarbazide suspension to 0 °C and slowly add the previously prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acylthiosemicarbazide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate (Cyclization)
-
Add the crude acylthiosemicarbazide from the previous step to an excess of a dehydrating agent. A common choice is concentrated sulfuric acid, added carefully at 0 °C.[4]
-
Stir the mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C for an additional 1-2 hours, or until TLC/LC-MS confirms the disappearance of the starting material.
-
Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding aqueous ammonia until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Protocol 3: Synthesis of this compound (Deprotection)
-
Dissolve the Boc-protected thiadiazole in a suitable solvent like Dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Two excellent options are:
-
Trifluoroacetic acid (TFA), 4-5 equivalents or as a 25-50% solution in DCM.[6]
-
A 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
If the TFA route was used, dissolve the residue in a minimal amount of DCM and precipitate the free base by adding diethyl ether, or neutralize with a mild base.
-
If the HCl/dioxane route was used, the product hydrochloride salt often precipitates directly or can be precipitated with ether. The salt can be converted to the free base by dissolving in water and neutralizing with a base like NaHCO₃, followed by extraction or filtration.
-
The final product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.
| Parameter | Step 1: Intermediate | Step 2: Cyclization | Step 3: Deprotection |
| Key Reagents | Oxalyl Chloride, Thiosemicarbazide | H₂SO₄ or POCl₃ or PPA | TFA or HCl in Dioxane |
| Solvent | Dichloromethane (DCM) | Neat or Chlorobenzene | Dichloromethane (DCM) |
| Temperature | 0 °C to RT | RT to 60 °C | Room Temperature |
| Typical Yield | >90% | 70-85% | >90% |
| Monitoring | TLC (DCM/MeOH) | TLC (DCM/MeOH) | TLC (DCM/MeOH) |
References
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
-
Ley, S. V., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
PharmaTutor. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]
-
SciSpace. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Trotsko, N., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2020). Synthesis and Characterization of Some new Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Retrieved from [Link]
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
MDPI. (2019). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules. Retrieved from [Link]
-
ResearchGate. (2019). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Retrieved from [Link]
-
Journal of Current Pharma Research. (2012). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Retrieved from [Link]
-
PubMed Central. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
-
ResearchGate. (2007). Stereochemical course of the reductive spiroannulations of N-Boc and N-benzyl 2-cyanopiperidines. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Purification of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the purification of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. The unique structure of this compound, featuring two distinct basic nitrogen centers and high polarity, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven solutions and explains the chemical principles behind each technique.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the molecule's properties. This compound possesses two basic centers: the secondary amine of the piperidine ring and the primary 2-amino group on the thiadiazole ring. Their differing basicities are the cornerstone of effective purification.
| Property | Value / Description | Rationale & Implications for Purification |
| Structure | Contains a saturated piperidine ring and an aromatic 2-amino-1,3,4-thiadiazole ring. The presence of multiple N-H and N atoms makes it a polar molecule capable of extensive hydrogen bonding. | |
| Molecular Formula | C₇H₁₂N₄S | - |
| Molecular Weight | 184.26 g/mol [1] | A relatively low molecular weight; volatility is not a viable purification method. |
| Estimated pKa₁ | ~10-11 (Piperidine N-H) | The piperidine nitrogen is a typical secondary aliphatic amine, making it strongly basic. It will be fully protonated at neutral or acidic pH. |
| Estimated pKa₂ | ~2-4 (Thiadiazole -NH₂) | The 2-amino group is significantly less basic due to the electron-withdrawing nature of the aromatic thiadiazole ring.[2][3] This large ΔpKa is highly advantageous for selective acid-base extraction. |
| Solubility | Soluble in polar solvents (e.g., Methanol, DMSO, Water at low pH). Poorly soluble in non-polar solvents (e.g., Hexanes, Diethyl Ether) and moderately soluble in solvents like DCM and EtOAc. | Solvent selection is critical for both chromatography and recrystallization. Poor solubility in non-polar solvents can be exploited for precipitation. |
| Thermal Stability | The 1,3,4-thiadiazole ring is generally stable.[4][5] However, like many amines, the compound may be susceptible to oxidation or degradation at high temperatures, especially if impurities are present.[6] | Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a controlled water bath temperature (<50°C). |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My compound streaks severely on a standard silica gel TLC plate, making it impossible to assess purity or develop a column method. What's happening and how do I fix it?
Answer: This is the most frequently reported issue and is a classic sign of a strong interaction between a basic compound and the acidic stationary phase. Silica gel is covered in acidic silanol groups (Si-OH), which strongly and often irreversibly bind to the basic nitrogens in your molecule, particularly the highly basic piperidine nitrogen.[7] This leads to significant tailing or "streaking" on the TLC plate.
Solutions:
-
Mobile Phase Modification: Neutralize the acidic silica surface by adding a small amount of a basic modifier to your eluent system. A common starting point is 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in a Dichloromethane/Methanol mobile phase.[7][8] This competing base will saturate the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.
-
Reversed-Phase Chromatography: Using a C18 column with a mobile phase like water/acetonitrile is a powerful option, especially for high-purity requirements. The mobile phase pH can be adjusted to control retention.[7][11]
Q2: My reaction work-up involves an aqueous extraction, but I'm getting a thick emulsion or my product seems to have disappeared. What went wrong?
Answer: This problem typically arises from pH issues or improper solvent choice.
-
Emulsion Formation: The amphiphilic nature of your protonated compound (a polar, charged head and a moderately non-polar carbon backbone) can act as a surfactant, stabilizing emulsions between the aqueous and organic layers. Adding a small amount of brine (saturated NaCl solution) can often help break these emulsions.
-
Product Loss: If you fail to properly basify the aqueous layer after an acidic wash, your product will remain in its protonated, water-soluble salt form and will not extract into the organic layer. Always ensure the pH of the aqueous layer is >11 (use pH paper or a meter) before attempting to extract the free base. A strong base like 2M NaOH is recommended to ensure complete deprotonation of the piperidinium salt.[12][13]
Q3: I'm attempting to purify my compound by column chromatography on silica, but my recovery is extremely low (<30%). Where did my product go?
Answer: Your product is most likely irreversibly bound to the silica column. This is a severe consequence of the acid-base interaction mentioned in Q1. For highly basic compounds, the binding can be so strong that the product will not elute even with very polar solvents like 100% methanol.
Prevention is the best cure:
-
NEVER run this compound on a standard silica gel column without a basic modifier in the eluent (see Q1).
-
Perform a small-scale test first. Before committing your entire batch, dissolve a few milligrams of crude material, spot it on a silica TLC plate, and see if the spot moves from the baseline with your intended eluent. If it remains at the origin, your column will fail.
Attempted Recovery: You can try to salvage the material by flushing the column with a highly basic, polar mixture, such as 5-10% ammonium hydroxide in methanol. This may displace the product, but it will likely co-elute with silica-bound impurities and may require further purification.
Q4: I want to purify my final product by recrystallization, but it keeps "oiling out" or precipitating as an amorphous solid. How can I get good crystals?
Answer: The free base of this compound has multiple hydrogen bond donors and acceptors, which can interfere with the formation of an ordered crystal lattice, often leading to oils or amorphous solids.[14][15]
Strategies for Successful Crystallization:
-
Salt Formation: This is the most reliable method. Converting the basic free amine into a salt, such as a hydrochloride or tartrate, significantly alters its physical properties, often leading to a highly crystalline solid.[8][15] The general procedure is to dissolve the free base in a solvent like isopropanol or ethanol and add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of tartaric acid). The resulting salt can then be recrystallized from a suitable polar solvent system like ethanol/water.
-
Solvent System Screening (Free Base): If you must crystallize the free base, systematic screening is key. A patent for the closely related 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole reports successful recrystallization from a mixed solvent system of DMF and water.[16] This is an excellent starting point. The procedure involves dissolving the compound in a minimum of hot DMF and slowly adding water until the solution becomes persistently turbid, then allowing it to cool slowly.
Section 3: Decision-Making & Workflow Visualization
Choosing the right purification strategy depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification technique.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Purification via Acid-Base Extraction
This technique is ideal for removing neutral or acidic impurities on a large scale. It exploits the basicity of the piperidine nitrogen to move the target compound into the aqueous phase, leaving other impurities behind.[12][13][17]
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Combine & Wash: Combine the aqueous layers. To remove any remaining neutral impurities, wash the combined aqueous layer once with a fresh portion of the organic solvent.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is greater than 11. The free base will precipitate or form an oily layer.
-
Back Extraction: Extract the free base from the basified aqueous solution three times with a fresh organic solvent (DCM is often effective here).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 4.2: Flash Column Chromatography
This is the method of choice when impurities are structurally similar to the product. The key is to select the correct stationary and mobile phase combination to suppress unwanted interactions.[7]
Comparison of Chromatography Conditions
| Stationary Phase | Recommended Mobile Phase | Key Advantages | Troubleshooting Tips |
| Silica Gel | 95:5 to 90:10 DCM:MeOH + 1% Et₃N | Inexpensive; readily available. | Crucial: Always pre-equilibrate the column with the eluent containing the basic modifier to ensure consistent results.[9] |
| Basic Alumina | 98:2 to 90:10 DCM:MeOH | Excellent for strongly basic amines; prevents degradation on the column. | Alumina can have variable activity levels; use Brockmann Grade II or III for best results. |
| C18 (Reversed-Phase) | Acetonitrile / Water with 0.1% TFA or 0.1% NH₄OH | High resolving power; good for highly polar compounds. | TFA can form a persistent salt with your amine; a basic workup may be needed after evaporation. Using a basic modifier (NH₄OH) can improve peak shape for basic analytes.[7] |
Step-by-Step Methodology (Silica Gel with Modifier):
-
Eluent Preparation: Prepare the mobile phase (e.g., 95:5 DCM:MeOH) and add the basic modifier (e.g., 1% triethylamine by volume).
-
Column Packing: Pack a flash column with silica gel using the prepared mobile phase.
-
Equilibration: Equilibrate the column by flushing with at least 5-7 column volumes of the mobile phase. This step is critical to ensure the entire stationary phase is neutralized.[9]
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC (using the same modified eluent).
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile and should be removed under high vacuum.
Protocol 4.3: Purification via Recrystallization as a Salt
This method can provide material of exceptionally high purity and is highly scalable. It relies on the improved crystalline nature of the product's salt form.[15]
Step-by-Step Methodology (Hydrochloride Salt):
-
Dissolution: Dissolve the purified free base (e.g., from column chromatography) in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding until no further precipitation is observed.
-
Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any excess acid or impurities.
-
Recrystallization: Transfer the salt to a clean flask. Add a minimal amount of a hot solvent system (e.g., ethanol/water or methanol) to fully dissolve the solid.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to maximize crystal formation.
-
Final Collection: Collect the pure crystalline salt by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly under vacuum.
Section 5: References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
fabledpreon et al. (2022). Amine workup. Reddit. [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Waterloo. Acid and Base Extraction. Engineering Ideas Clinic. [Link]
-
O'Connor, J. Recrystallization and Crystallization. [Link]
-
Păltinean, R. et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
-
Neljosh et al. (2021). Purification of strong polar and basic compounds. Reddit. [Link]
-
Deadman, B. J. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Păltinean, R. et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. [Link]
-
National Center for Biotechnology Information. 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. PubChem. [Link]
-
Bidlingmeyer, B. A. et al. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Domasevitch, K. V. et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Oniga, O. et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. [Link]
-
Bakunov, S. A. et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]
-
Fassihi, A. et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. [Link]
-
Djebli, N. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
Al-Obaidi, A. H. J. et al. (2015). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Al-Nahrain University. [Link]
-
CN102924558A. (2013). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
Sources
- 1. 5-PIPERIDIN-1-YL-1,3,4-THIADIAZOL-2-AMINE | 71125-46-7 [amp.chemicalbook.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
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- 15. Tips & Tricks [chem.rochester.edu]
- 16. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yield and Purity of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis and purification of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols.
I. Troubleshooting Guide: Synthesis and Purification
This section focuses on specific issues that may arise during the synthesis and purification of the target compound. The synthesis typically proceeds in three main stages: protection of the piperidine nitrogen, cyclization to form the thiadiazole ring, and subsequent deprotection.
Diagram of the General Synthetic Workflow
Caption: General synthetic route for this compound.
Frequently Encountered Problems & Solutions
Q1: My yield for the Boc-protection of piperidine-4-carboxylic acid is low. What are the critical parameters for this step?
A1: Low yields in the N-Boc protection step often stem from suboptimal reaction conditions. The reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) is sensitive to pH and solvent choice.
-
Causality: The piperidine nitrogen needs to be in its free base form to act as a nucleophile and attack the Boc anhydride. If the reaction medium is too acidic, the nitrogen will be protonated and unreactive. Conversely, a strongly basic medium can lead to side reactions.
-
Troubleshooting & Optimization:
-
pH Control: Maintain a basic pH (around 8-10) to ensure the piperidine nitrogen is deprotonated. A common method involves using a buffer solution of sodium carbonate and sodium bicarbonate.[1]
-
Solvent System: A biphasic system, such as water and an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), can be effective.[2]
-
Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1-1.5 equivalents) to ensure complete reaction of the starting material.
-
Temperature and Time: The reaction is typically performed at room temperature or with moderate heating (e.g., 30-40°C) for several hours (16-24 hours) to drive it to completion.[1][3]
-
Table 1: Recommended Conditions for Boc Protection
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Carbonate/Bicarbonate Buffer | Maintains optimal pH for nucleophilic attack.[1] |
| Solvent | Water/THF or Water/DCM | Facilitates reaction between aqueous and organic phases.[2] |
| Boc₂O (equiv.) | 1.1 - 1.5 | Drives the reaction to completion. |
| Temperature | Room Temperature to 40°C | Balances reaction rate and potential side reactions.[3] |
| Reaction Time | 16 - 24 hours | Ensures complete conversion.[1] |
Q2: The cyclization of the acyl thiosemicarbazide intermediate is resulting in a low yield of the 1,3,4-thiadiazole. How can I improve this?
A2: The acid-catalyzed cyclization of an acyl thiosemicarbazide derivative is a critical step in forming the 1,3,4-thiadiazole ring. The choice of acid, temperature, and reaction time are paramount for achieving high yields.
-
Causality: This reaction is essentially a dehydration-cyclization. A strong acid protonates the carbonyl oxygen, making the carbon more electrophilic for the intramolecular nucleophilic attack by the sulfur atom. Insufficiently strong acid or inadequate heat will result in an incomplete reaction.
-
Troubleshooting & Optimization:
-
Acid Catalyst: Strong dehydrating acids are generally required. Concentrated sulfuric acid is a common choice.[4][5] Other effective reagents include polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[4][6][7]
-
Temperature: Elevated temperatures (reflux) are often necessary to overcome the activation energy for cyclization.[4] However, some substrates may cyclize at room temperature with a strong acid like concentrated H₂SO₄ over a longer period (e.g., 24 hours).[5]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[4][5]
-
Purity of Starting Material: Ensure the acyl thiosemicarbazide intermediate is pure, as impurities can interfere with the cyclization process.
-
Table 2: Comparison of Cyclization Conditions
| Cyclizing Agent | Temperature | Typical Reaction Time | Notes |
| Conc. H₂SO₄ | Room Temp or Reflux | 12-24 h (RT) or 2-4 h (Reflux) | Common and effective, but can cause charring with sensitive substrates.[4][5] |
| POCl₃ | Reflux | 3-5 h | A powerful dehydrating agent, often used for difficult cyclizations.[4][7] |
| Polyphosphoric Acid (PPA) | 100°C | 1-2 h | Good for substrates that are sensitive to stronger acids.[6] |
Q3: I am struggling with the final Boc deprotection step. The reaction is either incomplete or I am observing significant byproduct formation. What is the best approach?
A3: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2][8] Incomplete deprotection or byproduct formation often arises from using inappropriate acidic conditions or workup procedures.
-
Causality: The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. The choice of acid and solvent can influence the efficiency of this process and the stability of the final product.
-
Troubleshooting & Optimization:
-
Acidic Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method.[2] Another common and often cleaner method is using hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[2]
-
Reaction Conditions: These reactions are typically fast and occur at room temperature.[2][9] Prolonged reaction times or elevated temperatures are usually unnecessary and can lead to degradation.
-
Workup: After deprotection, the product is an amine salt (e.g., hydrochloride or trifluoroacetate). It is crucial to neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium carbonate) to obtain the free amine.[10] Failure to neutralize properly can lead to low isolated yields.
-
Alternative Methods: For substrates sensitive to strong acids, milder deprotection methods can be employed, although they are less common for simple Boc-amines. These include using zinc bromide or TMSI in DCM.[2]
-
Diagram of the Boc Deprotection and Workup
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Technical Support Center: Overcoming Solubility Challenges with 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and accuracy of your experimental data.
Understanding the Challenge: The Physicochemical Profile
This compound is a heterocyclic amine, a class of compounds frequently investigated in drug discovery.[1][] Its structure, featuring a basic piperidine ring and a 2-amino-1,3,4-thiadiazole core, presents a classic solubility challenge. While the piperidine moiety can be protonated to enhance aqueous solubility, the overall molecule can be susceptible to precipitation in physiological buffers (pH ~7.4).[3][4]
Key structural features influencing solubility:
-
Piperidine Ring: Contains a secondary amine that is basic. At acidic pH, this group will be protonated (cationic), which generally increases aqueous solubility.[4]
-
2-Amino-1,3,4-thiadiazole Core: The amino group on the thiadiazole ring is also basic. This scaffold is common in medicinal chemistry, and its derivatives are known to sometimes exhibit poor solubility.[5][6][7]
This dual nature means that the compound's charge, and therefore its solubility, is highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?
This is a classic example of a "kinetic" solubility issue. Your compound is likely soluble in 100% DMSO, but when this stock solution is diluted into an aqueous buffer, the DMSO concentration plummets, and the buffer is unable to keep the compound dissolved.[8][9] This is common for compounds that are poorly soluble at neutral pH. The sudden change in solvent environment causes the compound to crash out of solution.
Q2: I need to make a 100 µM working solution, but the compound won't fully dissolve in my cell culture medium, even with 0.5% DMSO. What should I do?
This indicates that you are exceeding the thermodynamic solubility limit of the compound in your final assay medium. Simply increasing the DMSO concentration might not be the best solution, as higher concentrations can be toxic to cells and interfere with the assay.[10][11][12] You should consider alternative solubilization strategies as outlined in the troubleshooting guide below, such as pH adjustment of the stock solution or the use of solubility-enhancing excipients like cyclodextrins.
Q3: Can I just sonicate the sample or heat it to get it into solution?
While sonication and gentle heating can help dissolve a compound initially, they may only create a supersaturated, unstable solution. The compound is likely to precipitate over the course of your experiment, especially with temperature changes or long incubation times. This can lead to inconsistent and unreliable results. These methods are generally not recommended without confirming the stability of the resulting solution.
Q4: How do I know if the solubility issues are affecting my assay results?
Compound precipitation can lead to several artifacts:
-
Underestimation of Potency: The actual concentration of the dissolved, active compound is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.
-
Poor Reproducibility: Inconsistent precipitation between wells or experiments will lead to high variability in your data.
-
Assay Interference: Compound aggregates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by non-specifically inhibiting enzymes.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow for diagnosing and solving solubility problems with this compound.
Step 1: Characterize the Solubility Problem
Before attempting to fix the issue, it's crucial to understand the type and extent of the solubility problem. We recommend performing a simple kinetic solubility assessment.
Protocol: Rapid Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or 20 mM).[13]
-
Set up a 96-well plate with your assay buffer (e.g., PBS, pH 7.4) in several wells.
-
Add small aliquots of your DMSO stock to the buffer to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration is consistent and relevant to your assay (e.g., 1%).[14]
-
Mix the plate and incubate for a relevant period (e.g., 1-2 hours) at the temperature of your assay.[9]
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment.[8][15]
-
Identify the highest concentration at which the compound remains fully dissolved. This is your approximate kinetic solubility limit under these conditions.
Step 2: Implement a Solubilization Strategy
Based on the nature of your compound and assay, choose one of the following strategies. It is often necessary to try more than one to find the optimal conditions.
Strategy A: pH Adjustment (Recommended First-Line Approach)
Since this compound contains basic amine groups, lowering the pH will protonate these groups and increase aqueous solubility.[8]
Workflow:
-
Prepare an acidic stock solution. Instead of 100% DMSO, try dissolving the compound in a solution of 50% DMSO / 50% 0.1M HCl. Alternatively, dissolve the compound in DMSO first, and then add an equimolar amount of HCl. This creates the hydrochloride salt in situ, which is often much more soluble in aqueous media.
-
Dilute into your final assay buffer. When this acidic stock is diluted into your final assay buffer, the buffer's capacity should be sufficient to bring the final pH to the desired level for your assay.
-
Verify the final pH. Always measure the pH of your final working solution to ensure it is within the acceptable range for your assay system (e.g., cells or enzymes).
Strategy B: Use of Co-solvents and Excipients
If pH adjustment is not feasible or sufficient, other excipients can be employed.
| Excipient | Recommended Starting Concentration | Pros | Cons & Considerations |
| DMSO | < 1% (v/v) | Strong solvent for many organic molecules. | Can be toxic to cells at >0.5-1%.[10][11][12] May directly inhibit some enzymes or interfere with assay signals.[15][16] |
| Ethanol | < 1% (v/v) | Less toxic than DMSO for some cell lines. | Can also be cytotoxic.[10] May affect enzyme activity. |
| PEG 400 | 1-5% (v/v) | Generally low toxicity. | Can increase the viscosity of the solution. May affect enzyme kinetics.[17] |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Form inclusion complexes to shield the hydrophobic parts of the molecule, increasing solubility.[18][19] Can reduce cytotoxicity of the compound.[16][20] | Can also sequester the compound, reducing its free concentration and apparent potency.[19] May have its own cellular effects at high concentrations. |
| Surfactants (e.g., Tween-20) | 0.01-0.1% (v/v) | Can be very effective at low concentrations. | May disrupt cell membranes or denature proteins; often not suitable for cell-based assays but can be used in biochemical assays. |
Table 1: Common Solubilizing Agents for In Vitro Assays
Strategy C: Formulation as a Salt
If you have access to chemistry resources, synthesizing a stable salt form of the compound (e.g., hydrochloride or mesylate salt) can dramatically improve its handling and aqueous solubility from the outset.
Step 3: Validate Your Chosen Method
Once you have a solubilization method that appears to work, you must validate it to ensure it doesn't interfere with your assay.
Validation Workflow:
-
Run a vehicle control: Test your final formulation (e.g., buffer + 1% DMSO + 5 mM HP-β-CD) without your compound in the assay to ensure the vehicle itself has no effect on the readout (e.g., cell viability, enzyme activity).
-
Confirm compound activity: Re-test the potency of your compound using the new formulation. An increase in potency (lower IC50) may indicate that you are now measuring the true activity of the fully dissolved compound.
-
Check for time-dependent precipitation: Let your highest concentration working solution sit at the assay temperature for the full duration of your experiment and visually inspect for precipitation at the end.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues.
Caption: Decision workflow for troubleshooting solubility.
References
-
Quora. (2017). What effects does DMSO have on cell assays?[Link]
-
Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1). [Link]
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BioDuro. ADME Solubility Assay. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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PubMed. (2018). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. [Link]
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MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
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Solubility of Things. Piperidine. [Link]
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ResearchGate. (2018). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis | Request PDF. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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National Institutes of Health. (2022). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
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Graphy Publications. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. [Link]
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ACS Publications. (2019). Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. [Link]
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PubMed Central. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. [Link]
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National Institutes of Health. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]
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MDPI. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
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National Institutes of Health. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. [Link]
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Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
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Ataman Kimya. PIPERIDINE. [Link]
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Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. (2020). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. [Link]
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Semantic Scholar. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. [Link]
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SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
-
ResearchGate. (2025). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
National Institutes of Health. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
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ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. [Link]
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Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
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Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. [Link]
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PubChem. N-(5-{[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}. [Link]
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National Institutes of Health. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. [Link]
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PubChem. 2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]. [Link]
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Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
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PubChem. 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine. [Link]
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Danylo Halytsky Lviv National Medical University. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]
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ResearchGate. (2025). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. [Link]
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ChemBK. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE. [Link]
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University of Oradea. (2014). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]
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National Institutes of Health. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. [Link]
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National Institutes of Health. (2019). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. [Link]
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Stability issues of the 1,3,4-thiadiazole core and how to address them
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile 1,3,4-thiadiazole scaffold. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with this privileged core and to offer practical, actionable solutions to overcome them. We understand that navigating the nuances of heterocyclic chemistry is critical to experimental success, and this resource is structured to address the specific issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the intrinsic stability of the 1,3,4-thiadiazole ring system.
Q1: What are the key inherent stability characteristics of the 1,3,4-thiadiazole core?
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that exhibits a unique stability profile. Its aromaticity contributes to a significant degree of inherent stability, particularly under acidic conditions and in vivo.[1][2][3][4][5] This stability is a key reason for its prevalence in medicinal chemistry.[6][7] However, the ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.[1][8][9]
A critical point to remember is its behavior in the presence of bases. The 1,3,4-thiadiazole ring is prone to cleavage under strong basic conditions.[1][9][10] This susceptibility is a crucial consideration during synthesis, purification, and formulation development.
Q2: I'm observing degradation of my 1,3,4-thiadiazole compound during my reaction work-up with a strong base. What is happening and how can I prevent it?
This is a classic issue stemming from the intrinsic reactivity of the 1,3,4-thiadiazole core. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, and strong bases can initiate ring-opening reactions.[1][8][9]
Causality: The hydroxide ion or other strong nucleophiles can attack the carbon atoms (C2 or C5) of the thiadiazole ring, leading to a cascade of reactions that result in the cleavage of the heterocyclic system.
Troubleshooting Strategies:
-
pH Control: During aqueous work-ups, carefully neutralize the reaction mixture to a pH of 7 or slightly acidic. Avoid strongly basic conditions (pH > 9).
-
Alternative Bases: If a base is required for purification (e.g., chromatography), consider using milder inorganic bases like sodium bicarbonate or organic bases such as triethylamine.
-
Temperature Management: Perform extractions and purifications at reduced temperatures to minimize the rate of degradation.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides step-by-step guidance for specific experimental problems related to the stability of 1,3,4-thiadiazole derivatives.
Issue 1: My compound shows poor metabolic stability in liver microsome assays.
A common hurdle in drug discovery is ensuring that a promising compound is not rapidly metabolized and cleared from the body. Poor stability in a liver microsomal assay is a red flag for metabolic liabilities.[11]
Underlying Cause: The 1,3,4-thiadiazole ring and its substituents can be targets for Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes.[11] Common metabolic "hotspots" include:
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone.[12]
-
Aromatic Hydroxylation: Phenyl or other aromatic groups attached to the thiadiazole core are prime targets for hydroxylation.[11]
-
N-Dealkylation: Alkyl groups attached to nitrogen atoms can be cleaved.
Workflow for Addressing Metabolic Instability:
Caption: Workflow for improving metabolic stability.
Detailed Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a fresh solution of NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the liver microsome suspension, and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
| Parameter | Description | Implication of Poor Stability |
| In Vitro Half-life (t½) | Time taken for 50% of the compound to be metabolized. | A short half-life indicates rapid metabolism. |
| Intrinsic Clearance (CLint) | The rate of metabolism by the liver, independent of blood flow. | High intrinsic clearance suggests the compound will be rapidly cleared in vivo. |
Issue 2: My 1,3,4-thiadiazole derivative is unstable under photolytic conditions.
Photostability is a critical parameter, especially for drugs that may be exposed to light during storage or administration.
Root Cause: The aromatic system of the 1,3,4-thiadiazole ring can absorb UV radiation, leading to photochemical reactions and degradation.[13][14] This can involve ring fragmentation or reactions with substituents.
Strategies for Enhancing Photostability:
-
Structural Modification:
-
Introduce Photostabilizing Groups: Certain functional groups can dissipate absorbed light energy through non-destructive pathways. For example, some Schiff bases of 2,5-dimercapto-1,3,4-thiadiazole have been investigated for their photostabilizing effects.[13][14]
-
Modify Substituents: The nature of the substituents at the 2- and 5-positions significantly influences the photostability. Electron-withdrawing groups can sometimes enhance stability.
-
-
Formulation Approaches:
-
UV-Protective Excipients: Incorporate UV-absorbing excipients into the formulation.
-
Opaque Packaging: Store the compound in amber vials or other light-blocking containers.
-
Issue 3: I am observing thermal degradation of my compound.
Thermal stability is crucial for ensuring the integrity of a compound during synthesis, purification (e.g., distillation), and storage.
Mechanism of Degradation: High temperatures can provide the activation energy for fragmentation of the 1,3,4-thiadiazole ring.[15] The specific degradation pathway will depend on the substituents present. For instance, high-vacuum pyrolysis can lead to fragmentation into smaller molecules like hydrogen isothiocyanate (HNCS), carbon disulfide (CS2), and nitriles.[9]
Addressing Thermal Instability:
-
Reaction Conditions:
-
Use lower reaction temperatures when possible.
-
Consider microwave-assisted synthesis, which can often reduce reaction times and thermal exposure.
-
-
Purification:
-
Utilize purification techniques that do not require high temperatures, such as column chromatography or recrystallization from appropriate solvents at moderate temperatures.
-
-
Storage:
-
Store the compound at recommended temperatures (e.g., room temperature, refrigerated, or frozen), based on its determined thermal stability profile.
-
Section 3: Proactive Stability Enhancement Strategies
This section focuses on proactive measures that can be taken during the design phase to build stability into your 1,3,4-thiadiazole-containing molecules.
Q3: How can I rationally design more stable 1,3,4-thiadiazole derivatives from the outset?
A proactive approach to stability can save significant time and resources.
Design Principles for Enhanced Stability:
Caption: Design strategies for improved stability.
Detailed Explanation of Design Principles:
-
Metabolic Stability:
-
Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -CF₃, -CN, -NO₂) on aromatic rings attached to the thiadiazole core makes them less susceptible to oxidative metabolism by CYP enzymes.[11]
-
Fluorination: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at a known metabolic hotspot can effectively block oxidation.[11]
-
Bioisosteric Replacement: If a particular functional group is identified as a metabolic liability, consider replacing it with a bioisostere that retains the desired biological activity but has improved metabolic properties. For instance, replacing a metabolically labile methoxy group with a more stable fluorine or trifluoromethoxy group.[11]
-
-
Chemical Stability:
-
Steric Considerations: Highly bulky substituents in close proximity can induce ring strain, potentially making the ring more susceptible to cleavage.
-
Electronic Stabilization: While the 1,3,4-thiadiazole ring is electron-deficient, the nature of the substituents at the 2- and 5-positions can modulate its reactivity. Electron-donating groups can increase the electron density of the ring, which may affect its susceptibility to certain reagents.
-
By considering these stability principles during the molecular design phase, you can significantly increase the probability of synthesizing 1,3,4-thiadiazole derivatives with favorable drug-like properties.
References
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- Yousif, E., Abdallaha, M., & Hasan, A. (2015). Photostabilization of poly(methyl methacrylate) films by Schiff bases of 2,5-dimercapto-1,3,4-thiadiazole compounds.
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- Cristea, M. V., & Ionita, G. (2007). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 88(3), 773-777.
- Kumar, A., Kumar, R., & Singh, P. (2024). Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review. Future Medicinal Chemistry, 16(4), 283-306.
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- Kadu, N. S., & Vijay, H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 1-5.
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- Rehman, A. U., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 7(35), 31057–31071.
- Zhang, Y., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573.
- Abdel-Maksoud, M. S., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(30), 20959-20977.
- Petrow, V., Stephenson, O., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1513.
- Iacob, A. T., et al. (2023).
- Genc, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29399-29411.
- Al-Azzawi, A. M. J. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- Al-Sultani, A. A. K. (2025). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(11), 2534.
- Genc, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29399-29411.
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Technical Support Center: Synthesis of 5-(Piperidin-4-yl) Substituted Thiadiazoles
Welcome to the technical support resource for researchers engaged in the synthesis of 5-(piperidin-4-yl) substituted thiadiazoles. This guide is designed to provide practical, experience-driven insights into the common challenges encountered during this specific synthetic pathway. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to enhance the success and reproducibility of your work.
The synthesis of this scaffold, while based on established heterocyclic chemistry, presents unique challenges primarily due to the bifunctional nature of the piperidine precursor. Issues related to protecting group strategy, ring formation, and final product purification are common hurdles. This center aims to address these issues head-on in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis, providing likely causes and actionable solutions.
Issue 1: Low or No Yield During 1,3,4-Thiadiazole Ring Formation
Q: My cyclization reaction of the N-Boc-piperidine-4-carbonyl thiosemicarbazide intermediate is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix it?
A: This is a frequent challenge in thiadiazole synthesis. Low yields typically stem from incomplete dehydration/cyclization, degradation of starting materials, or the use of a suboptimal cyclizing agent.[1]
-
Probable Cause 1: Inefficient Dehydrative Cyclization. The conversion of an acylthiosemicarbazide to a 1,3,4-thiadiazole is a dehydration reaction that requires a strong acidic catalyst to proceed efficiently.[2][3] If the acidic conditions are too mild, the reaction may stall.
-
Solution: Employ a powerful dehydrating agent. While various acids are reported, concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are highly effective for this transformation.[4] Concentrated H₂SO₄ is often preferred for its simplicity, typically requiring gentle heating to drive the reaction to completion.[5] Monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
-
-
Probable Cause 2: Thermal Degradation. Although heat is often required, excessive temperatures or prolonged reaction times in strong acid can lead to the degradation of the thiadiazole ring or other sensitive functional groups.
-
Solution: Implement careful temperature control. Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the cyclizing agent, then gradually warm to the target temperature (e.g., 60-90 °C), monitoring closely by TLC.[5] Once the starting material is consumed, work up the reaction promptly.
-
-
Probable Cause 3: Purity of the Thiosemicarbazide Intermediate. Impurities in your starting material can interfere with the cyclization process.
-
Solution: Ensure the acylthiosemicarbazide precursor is of high purity. Recrystallize or perform column chromatography on the intermediate before proceeding to the cyclization step.
-
Issue 2: Difficulty with the Final N-Boc Deprotection Step
Q: I am struggling to remove the Boc protecting group from the piperidine nitrogen. Either the reaction is incomplete, or I am seeing degradation of my thiadiazole product. What conditions should I use?
A: The N-Boc group is designed to be removed under acidic conditions, but the stability of the thiadiazole ring in strong acid can be a concern.[6][7] The key is to find conditions strong enough to cleave the Boc group efficiently without causing unwanted side reactions.
-
Probable Cause 1: Insufficiently Acidic Conditions. Dilute or weak acids may not be effective for complete deprotection, leading to a mixture of starting material and product.[8]
-
Solution: Use a strong acid reagent. The most common and effective methods are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[7][8] A 20-50% solution of TFA in DCM at room temperature is typically sufficient.[8]
-
-
Probable Cause 2: Acid-Mediated Product Degradation. The thiadiazole ring, while aromatic, can be susceptible to cleavage or side reactions under harsh acidic conditions, especially with prolonged exposure.[9]
-
Solution: Monitor the reaction carefully and minimize exposure time. The deprotection is often complete within 1-3 hours at room temperature.[7][8] Follow the disappearance of the starting material by TLC or LC-MS. Upon completion, immediately quench the acid and work up the reaction to isolate the product.
-
-
Probable Cause 3: Side Reactions from the tert-Butyl Cation. The cleavage of the Boc group generates a stable tert-butyl cation, which can act as an alkylating agent on other nucleophilic sites in your molecule.[7]
-
Solution: Use a cation scavenger. Adding a scavenger like anisole or thioanisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted alkylation side products.[7]
-
Issue 3: Challenges in Purifying the Final Product
Q: The final deprotected 5-(piperidin-4-yl)thiadiazole is proving difficult to purify. Standard column chromatography is giving poor separation. What purification strategies are recommended?
A: The final product contains a free secondary amine on the piperidine ring, making it basic and often highly polar. This can cause streaking on silica gel columns and make separation from polar byproducts challenging.
-
Probable Cause 1: Interaction with Silica Gel. The basic nitrogen of the piperidine strongly interacts with the acidic silica gel, leading to poor peak shape and difficult elution.
-
Solution 1: Modify the Eluent. Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in methanol is added to the solvent system (e.g., DCM/MeOH) to neutralize the acidic sites on the silica and improve the peak shape of the amine.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase (C18) column if the compound has sufficient hydrophobic character.
-
-
Probable Cause 2: High Polarity. The product is often a salt (e.g., TFA or HCl salt) after workup, making it highly soluble in polar solvents and difficult to handle.
-
Solution 1: Recrystallization. If the product is crystalline, recrystallization can be a highly effective purification method.[10] Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures with ethers or hexanes.
-
Solution 2: Salt Formation and Precipitation. After neutralizing the reaction mixture, you can often precipitate the free base product by adding a non-polar solvent. Alternatively, you can intentionally form a specific salt (e.g., the hydrochloride salt) which may have better crystallization properties than the free base or the initial salt from the deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use an N-Boc protecting group on the piperidine ring? The piperidine nitrogen is a nucleophilic and basic center. Without protection, it can interfere in several ways:
-
Reaction with Acid Chlorides: It can compete with the desired hydrazide during the formation of the acylthiosemicarbazide intermediate.
-
Neutralization of Catalysts: It can neutralize the acidic catalyst required for the thiadiazole ring cyclization, inhibiting the reaction. The tert-butyloxycarbonyl (Boc) group is ideal because it is robust and stable under the neutral or basic conditions used to form the thiosemicarbazide, yet it can be removed under specific acidic conditions in the final step.[6][7]
Q2: What is the general mechanism for the acid-catalyzed formation of a 1,3,4-thiadiazole from an acylthiosemicarbazide? The mechanism involves an intramolecular cyclization followed by dehydration.[3]
-
Protonation: The carbonyl oxygen of the acyl group is protonated by the strong acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The sulfur atom of the thiourea moiety acts as a nucleophile and attacks the activated carbonyl carbon.
-
Cyclization & Dehydration: This attack forms a tetrahedral intermediate which then undergoes a series of proton transfers and ultimately loses a molecule of water to form the aromatic 1,3,4-thiadiazole ring.[3]
Q3: What are the key signals to look for in NMR and Mass Spectrometry to confirm the structure of the final 5-(piperidin-4-yl)-1,3,4-thiadiazole product? Characterization is crucial for structure confirmation.[11][12][13]
-
¹H NMR: Look for the disappearance of the large singlet around 1.4 ppm corresponding to the nine protons of the Boc group's tert-butyl moiety. You should also see characteristic multiplets for the piperidine ring protons and a signal for the thiadiazole ring proton (if one is present). The N-H proton of the deprotected piperidine may appear as a broad singlet.
-
¹³C NMR: The most telling change is the disappearance of the two Boc-related carbon signals (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deprotected free base. You will observe a mass loss of 100.05 amu compared to the Boc-protected precursor.
Visualized Workflows and Data
General Synthetic Workflow
The diagram below outlines the typical three-stage synthesis of 5-(piperidin-4-yl) substituted thiadiazoles.
Caption: General workflow for the synthesis of 5-(piperidin-4-yl)thiadiazoles.
Troubleshooting Flowchart: Low Cyclization Yield
Use this decision tree to diagnose and solve low-yield issues during the thiadiazole ring formation step.
Caption: Troubleshooting flowchart for low yield in the thiadiazole cyclization step.
Data Summary: N-Boc Deprotection Conditions
The following table summarizes common acidic conditions for N-Boc deprotection, allowing for easy comparison.
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Notes |
| TFA | 20-50% (v/v) | DCM | 0 °C to RT | 1-3 h | Highly effective; volatile. Workup requires careful neutralization.[7][8] |
| HCl | 4M solution | 1,4-Dioxane | 0 °C to RT | 1-4 h | Also very effective. Product is isolated as the stable HCl salt.[6][8] |
| H₂SO₄ | Catalytic to Stoichiometric | MeOH / H₂O | RT to 50 °C | Varies | Less common for this specific step; can cause side reactions.[6] |
| p-TSA | Stoichiometric | DCM / THF | RT to Reflux | >1 h | Milder option, but may require longer reaction times or heat.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)hydrazine-1-carbothioamide
-
Dissolve N-Boc-piperidine-4-carbohydrazide (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
To this solution, add triethylamine (1.1 eq).
-
Add a solution of the desired isothiocyanate (1.05 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiosemicarbazide intermediate, which can be purified by recrystallization or used directly if sufficiently pure.
Protocol 2: Cyclization to form tert-butyl 4-(5-substituted-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
-
Cool concentrated sulfuric acid (approx. 5-10 volumes) to 0 °C in a flask equipped with a stir bar.
-
Carefully add the thiosemicarbazide intermediate (1.0 eq) in portions to the cold acid, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C.
-
Stir at this temperature for 2-4 hours, monitoring the reaction progress by TLC (quenching a small aliquot in ice/base and extracting with ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Carefully neutralize the aqueous solution with a strong base (e.g., 50% NaOH or concentrated NH₄OH) while cooling in an ice bath.
-
The product will often precipitate as a solid. Filter the solid, wash with water, and dry. If it oils out, extract the product with an organic solvent like ethyl acetate or DCM.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Boc Deprotection
-
Dissolve the Boc-protected thiadiazole (1.0 eq) in dichloromethane (DCM, approx. 5-10 volumes).
-
Add trifluoroacetic acid (TFA, approx. 5-10 volumes, creating a 50% solution) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor by TLC or LC-MS for the complete disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent like diethyl ether.
-
Filter the resulting solid (the TFA salt), wash with diethyl ether, and dry under vacuum to obtain the final product.
References
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2015). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Review Article on Synthesis and Applications of Thiosemicarbazides and Their Derivatives Like Thiadiazoles and Triazoles with Traditional Methods as Well as Green Protocols. (n.d.). Journal of Applicable Chemistry. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). SBQ. [Link]
-
Synthesis and characterisation of some thiadiazole derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). PMC - NIH. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2019). Organic Process Research & Development - ACS Publications. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). PMC - NIH. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2020). PMC - NIH. [Link]
-
Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. (2011). PMC - NIH. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2018). MDPI. [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2007). MDPI. [Link]
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (n.d.). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). Magnetic Resonance in Chemistry. [Link]
-
174 Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. [Link]
-
Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. (2018). Oriental Journal of Chemistry. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]
-
Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (2013). Asian Journal of Chemistry. [Link]
-
NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). PubMed. [Link]
-
Synthesis of 5‐amino‐1,2,4‐thiadiazoles. (n.d.). ResearchGate. [Link]
-
Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. (2022). NIH. [Link]
-
Synthesis, structure, and formation paths of functionally substituted thiadiazolopyrimidines. (2021). Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. [Link]
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- 13. chemmethod.com [chemmethod.com]
Technical Support Center: Synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and ensure the integrity of your results.
Troubleshooting Guide: By-product Analysis & Synthesis Optimization
This section addresses specific experimental issues in a question-and-answer format. Our approach is to diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Question 1: My reaction yields are consistently low, or the reaction fails to reach completion. What are the primary causes?
Answer: Low conversion is a common issue often traced back to three factors: reaction conditions, reagent quality, or incomplete cyclization.
-
Causality: The core of this synthesis is an acid-catalyzed intramolecular cyclodehydration of an N-acylthiosemicarbazide intermediate.[1] This step is highly dependent on the efficacy of the dehydrating agent and the reaction temperature. Insufficiently strong acidic conditions or low temperatures can stall the reaction at the intermediate stage.
-
Solution & Protocol:
-
Verify Reagent Quality: Use fresh, anhydrous phosphorus oxychloride (POCl₃) or prepare polyphosphoric acid (PPE) immediately before use. Thiosemicarbazide can degrade over time; assess its purity if it's from an old stock.
-
Optimize Thermal Conditions: While many protocols suggest temperatures around 80-100°C, if you observe a significant amount of the acylthiosemicarbazide intermediate, a modest increase in temperature (e.g., to 110-120°C) or extended reaction time can drive the cyclization to completion.[2]
-
Monitor via TLC: Track the disappearance of the starting materials (Boc-protected piperidine-4-carboxylic acid and thiosemicarbazide) and the intermediate. A well-run reaction should show a clean conversion to a new, more polar spot (the thiadiazole salt) before basic workup.
-
Question 2: My LC-MS analysis shows a major by-product with the same mass as my target compound. How is this possible and how can I fix it?
Answer: You are likely observing the formation of an isomeric by-product, 4-(piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This is a classic issue in thiadiazole synthesis stemming from the dual nucleophilicity of the acylthiosemicarbazide intermediate.
-
Mechanistic Insight: The cyclization of an acylthiosemicarbazide can proceed via two distinct pathways, the direction of which is dictated by the pH of the reaction medium.[3]
-
Acid-Catalyzed (Desired Pathway): Under strong acidic conditions (e.g., H₂SO₄, POCl₃, PPE), protonation of the carbonyl oxygen activates it for nucleophilic attack by the thiol sulfur, leading to the desired 1,3,4-thiadiazole.[4]
-
Base-Catalyzed (Undesired Pathway): In the presence of base, or even in neutral or weakly acidic conditions, the terminal nitrogen of the thiosemicarbazide is deprotonated, becoming a more potent nucleophile. It then attacks the carbonyl carbon, leading to the 1,2,4-triazole-3-thione isomer.[5]
-
-
Troubleshooting & Prevention:
-
Ensure Strongly Acidic Conditions: The choice and concentration of the acid catalyst are critical. Concentrated sulfuric acid or polyphosphoric acid are generally more reliable for preventing triazole formation than weaker acids.[3][6] If using POCl₃, ensure no moisture is present, as this can hydrolyze it and reduce its effectiveness.
-
Avoid Basic Contaminants: Ensure all glassware is clean and that starting materials or solvents do not contain basic residues.
-
Analytical Confirmation: The thiadiazole and triazole isomers can often be distinguished by ¹H NMR. The N-H protons of the triazole ring often appear at a different chemical shift compared to the amino group protons of the thiadiazole.
-
By-product Formation Pathway
Sources
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
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- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Alternative Synthetic Routes for 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you navigate the common challenges encountered during this synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, with the 2-amino-1,3,4-thiadiazole core appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthesis, while conceptually straightforward, presents several practical hurdles, primarily related to reaction conditions, reagent choice, and the management of protecting groups. This guide offers a structured approach to overcoming these challenges.
Part 1: The Primary Synthetic Pathway & Key Intermediates
This section addresses the most common and reliable method for synthesizing the target compound, which proceeds through a Boc-protected intermediate.
Q1: What is the standard, most reliable synthetic strategy for preparing this compound?
Answer: The most widely adopted and scalable strategy involves a three-stage process starting from N-Boc-piperidine-4-carboxylic acid (also known as Boc-isonipecotic acid).[3] This approach provides excellent control over the reactivity of the piperidine nitrogen and generally leads to cleaner products that are easier to purify.
The overall workflow is as follows:
-
Acylthiosemicarbazide Formation: The starting carboxylic acid is activated and reacted with thiosemicarbazide. This step is often performed in situ and immediately followed by cyclization.
-
Cyclodehydration: The resulting N-acylthiosemicarbazide intermediate is cyclized under acidic or dehydrating conditions to form the stable 1,3,4-thiadiazole ring. This is the most critical step, with several alternative reagents available.
-
N-Boc Deprotection: The final step involves the removal of the acid-labile Boc group to yield the target primary amine, which can be isolated as a free base or a more stable acid salt (e.g., hydrochloride).[4]
Caption: Mechanism of 2-amino-1,3,4-thiadiazole formation.
Q3: My cyclization with sulfuric acid is producing a black tar and very little product. What is happening?
Answer: This is a classic sign of charring, where the strong, oxidizing nature of concentrated sulfuric acid is decomposing your starting material or product.
Troubleshooting Steps:
-
Temperature Control (Critical): The reaction is highly exothermic. You must perform the addition of your acylthiosemicarbazide (or the one-pot mixture) to the sulfuric acid slowly at 0 °C in an ice bath. Never add the acid to your organic material.
-
Monitor Reaction Time: Do not let the reaction stir indefinitely. For many substrates, the reaction is complete within 1-2 hours at room temperature after the initial addition. [5]Monitor the reaction by TLC (Thin Layer Chromatography) to determine the point of maximum product formation before significant decomposition begins.
-
Efficient Quenching: The work-up is equally important. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the acid-water dilution. Neutralize the cold aqueous solution slowly with a strong base like NaOH or K₂CO₃ until it is basic (pH > 9) before extracting your product.
Part 3: The Final Deprotection Step - Isolating Your Product
The removal of the N-Boc group is the final hurdle. While standard, it can be problematic if not performed with care.
Q4: What are the standard protocols for N-Boc deprotection, and are there any common pitfalls?
Answer: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. The two most common and reliable methods are using Trifluoroacetic Acid (TFA) or hydrogen chloride (HCl). [4][6]
-
Method 1: Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is standard. The reaction is typically fast, often complete in 1-2 hours at room temperature. [6]* Method 2: Hydrogen Chloride (HCl): Using a saturated solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate is also very effective. This method has the advantage of directly producing the hydrochloride salt of your amine, which is often a stable, crystalline solid that is easy to isolate and purify.
Common Pitfall: Incomplete removal of the acid during work-up. After evaporation of the solvent and excess acid, residual TFA can form a non-volatile trifluoroacetate salt. To isolate the free base, the residue must be dissolved in water, basified with a suitable base (e.g., NaHCO₃, K₂CO₃), and extracted with an organic solvent.
Q5: I suspect my final product is degrading during the Boc-deprotection step. How can I confirm this and prevent it?
Answer: Degradation can occur if other functional groups in the molecule are acid-sensitive or if the product itself is unstable to prolonged exposure to strong acid. [7] Troubleshooting Steps:
-
Confirm Degradation: Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry). You should see the mass of your starting material disappear, the mass of your desired product appear, and then potentially decrease as new, unwanted masses appear over time.
-
Reduce Reaction Temperature: Perform the deprotection at 0 °C. This will slow down both the desired reaction and potential degradation pathways, giving you a wider window for success. [7]3. Minimize Reaction Time: Do not let the reaction run overnight by default. Monitor by TLC or LC-MS every 30 minutes. Once the starting material is consumed, proceed immediately with the work-up.
-
Isolate as a Salt: As mentioned in Q4, isolating the product as an HCl salt is often the best strategy. The salt is typically more stable than the free base and less prone to degradation during storage. The free base can be generated just before its use in a subsequent reaction if necessary.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(1-Boc-piperidin-4-yl)-1,3,4-thiadiazol-2-amine (Sulfuric Acid Method)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine N-Boc-piperidine-4-carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Reaction: Cool a separate flask containing concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of carboxylic acid) to 0 °C in an ice-water bath.
-
Addition: Add the solid mixture from step 1 to the cold sulfuric acid in small portions over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor completion by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice (~100 g of ice per 10 mL of acid) with vigorous stirring.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding solid potassium carbonate (K₂CO₃) or 50% aq. NaOH until the pH is > 9. A precipitate should form.
-
Extraction & Purification: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Boc Deprotection to Yield this compound (HCl Method)
-
Preparation: Dissolve the purified 5-(1-Boc-piperidin-4-yl)-1,3,4-thiadiazol-2-amine (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature. A precipitate of the hydrochloride salt often forms immediately.
-
Stirring: Allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the hydrochloride salt of the target compound. It can be further purified by trituration with diethyl ether or by recrystallization.
-
Free Base Generation (Optional): To obtain the free base, dissolve the HCl salt in water, basify to pH > 10 with 2M NaOH, and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate to yield the free amine.
References
- Jubie, S., et al. (2011). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES... This source describes the general principle of acid-catalyzed cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles.
- Liaras, K., et al. (2011). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. This review outlines the common synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles, highlighting the use of thiosemicarbazides.
- Kumar, A., et al. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
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Yang, S., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Available at: [Link]
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Yang, S., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives.... The Journal of Organic Chemistry. Available at: [Link]
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Cotor, D., et al. (2013). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds.... Molecules. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. This portal provides an overview of various synthetic methods, including the use of p-TsCl and triethylamine. Available at: [Link]
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Malyshev, R., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
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Goprooa, G., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Pharmaceuticals. Available at: [Link]
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Singh, H., et al. (2023). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents.... ACS Omega. Available at: [Link]
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Fares, M., et al. (2014). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents.... Molecules. Available at: [Link]
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Chhajed, S., et al. (2016). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides.... Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. CNS Neuroscience & Therapeutics. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, a Novel Glutaminase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activity of the novel compound 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, a potent and selective inhibitor of Glutaminase 1 (GLS1). As cancer cells often exhibit a heightened dependence on glutamine metabolism for their proliferation and survival, a phenomenon known as "glutamine addiction," targeting GLS1 has emerged as a promising therapeutic strategy.[1][2][3][4] This document will objectively evaluate the performance of this compound against established GLS1 inhibitors, providing supporting experimental data and detailed protocols to enable researchers to validate and expand upon these findings.
The Emerging Landscape of Glutaminase Inhibition
Cancer cell metabolism is characterized by profound alterations that support rapid growth and proliferation.[5] One of the key metabolic adaptations is the increased utilization of glutamine, the most abundant amino acid in the plasma. Glutaminolysis, the process of converting glutamine to glutamate, is initiated by the enzyme glutaminase (GLS) and serves to replenish the tricarboxylic acid (TCA) cycle, support nucleotide and fatty acid synthesis, and maintain redox homeostasis.[3][5] The kidney-type glutaminase isoform, GLS1, is overexpressed in a variety of cancers, making it a prime target for therapeutic intervention.[5]
Introducing this compound: A Potent GLS1 Inhibitor
Recent studies have identified this compound as a highly potent and selective inhibitor of GLS1.[6] This compound, belonging to the versatile 1,3,4-thiadiazole class of heterocyclic compounds, has demonstrated significant potential in preclinical studies.[6]
Comparative Analysis: Potency and Selectivity
To contextualize the biological activity of this compound, we compare its in vitro potency with two well-characterized GLS1 inhibitors: CB-839 (Telaglenastat) and BPTES.
| Compound | Target | IC50 (nM) | Notes |
| This compound (Compound 24y) | GLS1 | 68 | Potent and selective inhibitor.[6] |
| CB-839 (Telaglenastat) | GLS1 (KGA and GAC isoforms) | 23 - 49 | Orally bioavailable, in clinical trials.[1][2][7] |
| BPTES | GLS1 (KGA isoform) | 160 | Allosteric inhibitor, serves as a key research tool.[8][9] |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations. The values presented here are for comparative purposes.
Mechanistic Insights: The Glutaminolysis Pathway and its Inhibition
The inhibition of GLS1 by this compound and its counterparts disrupts the metabolic machinery of cancer cells. This disruption leads to a cascade of downstream effects, including depleted glutamate levels, impaired TCA cycle function, and increased oxidative stress, ultimately culminating in reduced cell proliferation and apoptosis.
Caption: Inhibition of GLS1 disrupts glutamine metabolism in cancer cells.
Experimental Validation: Protocols for Assessing Biological Activity
To facilitate the independent validation and comparison of these GLS1 inhibitors, we provide detailed, step-by-step protocols for key in vitro assays.
In Vitro GLS1 Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of GLS1.
Workflow:
Caption: Workflow for a biochemical GLS1 inhibition assay.
Detailed Protocol: A typical GLS1 inhibition assay can be performed using a commercially available kit or by optimizing a custom assay.[10][11][12] The general principle involves the quantification of glutamate produced from the enzymatic reaction. This can be achieved through a coupled enzyme reaction where glutamate is oxidized, leading to the generation of a detectable signal (colorimetric or fluorometric).
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the impact of GLS1 inhibition on the proliferation and viability of cancer cells.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., those known for glutamine addiction such as certain triple-negative breast cancer or non-small cell lung cancer lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds (e.g., CB-839, BPTES) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells following treatment with GLS1 inhibitors.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[14][15]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][15]
Cellular Metabolism Analysis (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time insights into mitochondrial respiration and glycolysis, respectively.
Detailed Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with the GLS1 inhibitors for a specified duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glutamine, glucose) just before the assay.
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and perform a mitochondrial stress test or glycolysis stress test by sequentially injecting metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).[7][9]
-
Data Interpretation: Analyze the changes in OCR and ECAR to determine the impact of GLS1 inhibition on cellular metabolism. A decrease in OCR upon GLS1 inhibition would indicate a reliance on glutamine for mitochondrial respiration.
Conclusion and Future Directions
This compound has emerged as a potent and selective GLS1 inhibitor with significant therapeutic potential. Its in vitro potency is comparable to, and in some contexts may exceed, that of established GLS1 inhibitors. The provided experimental protocols offer a robust framework for researchers to conduct comparative studies and further elucidate the biological activity of this promising compound.
Future investigations should focus on head-to-head comparisons with other GLS1 inhibitors in a panel of glutamine-addicted cancer cell lines and in in vivo xenograft models. Further exploration of the structure-activity relationship of the 1,3,4-thiadiazole scaffold could lead to the development of even more potent and drug-like GLS1 inhibitors.[11][12] The continued exploration of compounds like this compound will be crucial in advancing the field of cancer metabolism and developing novel therapeutic strategies for patients with glutamine-dependent tumors.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Frontiers. (n.d.). Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer. Retrieved from [Link]
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BPS Bioscience. (n.d.). GLS1 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Nature Communications. (2024, March 6). Filament formation enables cancer cells' glutamine addiction. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Johns Hopkins University. (2016, May 12). Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold. Retrieved from [Link]
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University of Toyama. (2023, May 1). Design, synthesis, structure–activity relationship studies, and evaluation of novel GLS1 inhibitors. Retrieved from [Link]
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A Comparative Guide to Bloom Helicase Inhibitors: Benchmarking 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives
Introduction: Bloom Helicase, the Guardian of the Genome
Within the intricate machinery of DNA maintenance, the RecQ family of helicases stands as a critical line of defense against genomic instability. Among its five human members, Bloom syndrome protein (BLM) is paramount. This ATP-dependent 3'-5' DNA helicase is a master architect of homologous recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks and restarting stalled replication forks.[1][2] BLM's primary function is to dissolve complex DNA intermediates, particularly double Holliday junctions, thereby preventing the excessive sister chromatid exchanges (SCEs) that can lead to chromosomal abnormalities.[3][4]
Mutations in the BLM gene give rise to Bloom's syndrome, a rare autosomal recessive disorder characterized by a profound predisposition to a wide spectrum of cancers.[3][4] This genetic evidence underscores a critical concept: while BLM is a tumor suppressor in healthy individuals, many cancer cells become heavily reliant on its functions to cope with high levels of replicative stress. This dependency creates a therapeutic window, positioning BLM as a compelling target for anticancer drug development.[5][6] The strategic inhibition of BLM can induce synthetic lethality in tumors with pre-existing DNA damage response (DDR) defects or potentiate the effects of conventional chemotherapies.[2][7]
This guide provides a technical comparison of small molecule inhibitors targeting BLM helicase, with a central focus on the chemical series derived from the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold, which led to the development of the first-in-class probe molecule, ML216 . We will benchmark ML216 against newer and alternative inhibitors, providing the experimental context and methodologies required for their rigorous evaluation.
From Screen to Probe: The Emergence of ML216
The journey to a specific BLM inhibitor began with a quantitative high-throughput screen of over 355,000 compounds. This effort identified a "hit" molecule, 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole, which served as the foundational scaffold. Through medicinal chemistry optimization, this initial hit was elaborated into ML216 (1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea), a potent and cell-permeable probe molecule that has become the benchmark for BLM inhibition research.[2][8][9] While the user's topic "5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine" describes a related chemical moiety, ML216 represents the most extensively characterized and published agent from this developmental lineage.
Mechanism of Action: A Competitive Edge
Unlike many enzyme inhibitors that target the ATP binding pocket, ML216 employs a more specific mechanism. It acts as a competitive inhibitor of DNA binding .[4][10] By interfering with the interaction between BLM and its single-stranded DNA substrate, ML216 effectively prevents the enzyme from engaging with the DNA structures it is meant to unwind. This non-ATP competitive mode of action is crucial, as it provides a higher degree of selectivity against other ATP-dependent enzymes in the cell.
Comparative Analysis of Bloom Helicase Inhibitors
The field has evolved since the discovery of ML216. New compounds with different mechanisms and potentially improved properties have emerged. Here, we compare ML216 with other notable inhibitors.
| Inhibitor | Type / Class | Mechanism of Action | IC50 (BLM Helicase) | Key Cellular Effects | Selectivity Profile |
| ML216 | 5-pyridin-4-yl-1,3,4-thiadiazol-2-amine derivative | Competitive with DNA binding | ~0.97 - 3.0 µM[10][11][12] | Induces SCEs; anti-proliferative in BLM+ cells; sensitizes to aphidicolin.[4][10] | Selective over RECQ1, RECQ5, UvrD.[10] Inhibits WRN in vitro (~5-12.6 µM) but shows BLM-specificity in cells.[4][10] |
| AO/854 | Novel Scaffold | Competitive with DNA binding | < 10 µM[10][13] | Anti-proliferative in prostate cancer cells (IC50 ~8.8-9.9 µM); induces DNA damage and apoptosis.[10][14] | Reported to have stronger inhibitory and anti-proliferative effects than ML216 in prostate cancer models.[13][15] |
| Compound 2 (Chen et al.) | Substituted Benzamide | Allosteric; traps a BLM-DNA translocation intermediate | ~1.8 - 4.0 µM[1][11] | To be determined (poor cell permeability is a current limitation).[8] | Highly specific for BLM; does not inhibit WRN, RECQ1, RECQ5, or UvrD in vitro.[1] |
| NSC 19630 | 1-(propoxymethyl)-maleimide | WRN Helicase Inhibitor (not BLM) | >50 µM (for BLM)[12] | Induces S-phase arrest and apoptosis in a WRN-dependent manner.[12][16] | Selective for WRN over BLM, RECQ1, and other helicases.[12][16] Used here as a selectivity control. |
Visualizing the Mechanism and Pathway
To better understand the context of BLM inhibition, the following diagrams illustrate its biological role and the mechanisms by which these inhibitors function.
Caption: BLM's role in promoting dHJ dissolution to ensure non-crossover outcomes and prevent SCEs.
Caption: Mechanisms of Action: Competitive DNA binding vs. Allosteric trapping of a complex.
Experimental Protocols for Inhibitor Characterization
The validation of any helicase inhibitor relies on a series of robust biochemical and cell-based assays. The following protocols provide a framework for these essential evaluations.
Protocol 1: Fluorescence-Based Helicase Unwinding Assay
This assay offers a high-throughput method to quantify helicase activity by measuring the separation of a fluorophore and a quencher on opposite strands of a DNA substrate.
Causality: The principle is that BLM unwinding of the DNA duplex physically separates a fluorophore (e.g., TAMRA) from a corresponding quencher (e.g., Black Hole Quencher, BHQ), resulting in a quantifiable increase in fluorescence.[6][17][18] This provides a direct, real-time measure of enzymatic activity.
Caption: Workflow for a fluorescence-based helicase unwinding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x Helicase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
Dilute recombinant human BLM protein to the working concentration (e.g., 2.0 ng/µL) in ice-cold assay buffer.[17]
-
Prepare a 2x ATP/DNA substrate master mix containing the fluorescently labeled DNA substrate and ATP in assay buffer.
-
-
Plate Setup (96-well or 384-well plate):
-
Add 25 µL of assay buffer to all wells.
-
Add 1 µL of test inhibitor (serially diluted in DMSO) to "Test Inhibitor" wells. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of DMSO to "Positive Control" (enzyme, no inhibitor) and "Negative Control" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 25 µL of diluted BLM enzyme to "Test Inhibitor" and "Positive Control" wells.
-
Add 25 µL of assay buffer to "Negative Control" wells.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 50 µL of the 2x ATP/DNA substrate master mix to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescent microplate reader pre-heated to 37°C.
-
Read the fluorescence intensity (e.g., λex=525 nm / λem=592 nm for TAMRA) every minute for 30-60 minutes.[17]
-
-
Data Analysis:
-
Subtract the "Negative Control" background from all readings.
-
Normalize the data to the "Positive Control" (set to 100% activity).
-
Plot the percent inhibition against the log of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cells, critically comparing BLM-proficient and BLM-deficient cell lines to confirm on-target activity.
Causality: BLM inhibition is expected to be more toxic to cells that rely on it for survival, particularly under conditions of replicative stress. Comparing isogenic cell lines (e.g., BLM-proficient PSNF5 vs. BLM-deficient PSNG13 fibroblasts) is the gold standard for demonstrating that the observed anti-proliferative effects are indeed BLM-dependent.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed BLM-proficient and BLM-deficient cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Viability Measurement (WST-1/CCK8 Assay):
-
Add 10 µL of WST-1 or CCK8 reagent to each well.[10]
-
Incubate for 1-4 hours until a color change is apparent. The reagent is converted by mitochondrial dehydrogenases in viable cells into a colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot percent viability against inhibitor concentration to determine the IC50 for each cell line. A significantly lower IC50 in BLM-proficient cells indicates on-target activity.
-
Protocol 3: Sister Chromatid Exchange (SCE) Assay
This cytogenetic assay is the definitive cellular hallmark of BLM deficiency or inhibition.
Causality: The absence of functional BLM helicase leads to the resolution of Holliday junctions via a pathway that results in crossovers, which are visualized as exchanges between sister chromatids.[3] A potent BLM inhibitor should phenocopy this effect, causing a dose-dependent increase in SCE frequency specifically in BLM-proficient cells.[10]
Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Culture BLM-proficient cells (e.g., PSNF5) in medium containing 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles (approx. 48 hours). BrdU is incorporated into the newly synthesized DNA strands.
-
-
Inhibitor Treatment:
-
Add the BLM inhibitor at various concentrations during the culture period.
-
-
Metaphase Arrest:
-
In the final 2-4 hours of culture, add a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
-
Fix the cells using a methanol:acetic acid (3:1) solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Differential Staining:
-
Stain the slides using a technique that differentiates between the BrdU-substituted DNA strands (e.g., Hoechst plus Giemsa staining). This results in sister chromatids staining differently, allowing exchanges to be visualized.
-
-
Microscopy and Analysis:
-
Examine the metaphase spreads under a light microscope.
-
Count the number of SCEs per metaphase for at least 50 metaphases per treatment condition.
-
A statistically significant increase in the number of SCEs in inhibitor-treated cells compared to controls confirms BLM inhibition.
-
Conclusion and Future Outlook
The development of the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative, ML216, was a landmark achievement, providing the first specific chemical probe to interrogate BLM function. It remains a critical tool and an important benchmark for comparison. However, the landscape of BLM inhibition is advancing. Newer competitive inhibitors like AO/854 show promise for increased potency in specific cancer contexts, though they require further characterization.[10][13]
Perhaps most exciting is the discovery of allosteric inhibitors , which offer a novel mechanism with the potential for superior specificity by targeting a unique conformational state of the BLM-DNA complex.[1][11] While the current generation of these compounds faces challenges with cell permeability, they represent a promising blueprint for the future development of highly selective and potent clinical candidates.
The continued exploration of these diverse inhibitors will not only deepen our understanding of the fundamental roles of BLM in maintaining genomic integrity but also pave the way for new therapeutic strategies that exploit the dependencies of cancer cells on this crucial DNA helicase.
References
-
Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase. NCBI Bookshelf. [Link]
-
Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. eLife. [Link]
-
Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress. Proceedings of the National Academy of Sciences. [Link]
-
Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. PubMed Central. [Link]
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health. [Link]
-
BLM Helicase Activity Assay Kit. BPS Bioscience. [Link]
-
WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells. National Institutes of Health. [Link]
-
A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells. PubMed Central. [Link]
-
A new development in DNA repair modulation: Discovery of a BLM helicase inhibitor. PubMed Central. [Link]
-
BLM helicase inhibition synergizes with PARP inhibition to improve the radiosensitivity of olaparib resistant non-small cell lung cancer cells by inhibiting homologous recombination repair. Thoracic Cancer. [Link]
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Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. PubMed. [Link]
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The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance. Frontiers in Oncology. [Link]
-
Synthetic Lethal Interactions of RECQ Helicases. PubMed Central. [Link]
-
Discovery of a Novel Bloom's Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer. MDPI. [Link]
-
Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer. National Institutes of Health. [Link]
-
Substrate-specific inhibition of RecQ helicase. PubMed Central. [Link]
-
A Small Molecule Inhibitor of the BLM Helicase Modulates Chromosome Stability in Human Cells. Request PDF on ResearchGate. [Link]
-
Abstract 3238: Design, synthesis and evaluation of a novel series of BLM helicase inhibitors. American Association for Cancer Research. [Link]
-
Synergistic effects of bloom helicase (BLM) inhibitor AO/854 with cisplatin in prostate cancer. Scientific Reports. [Link]
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Discovery of a Novel Bloom's Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer. PubMed. [Link]
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(PDF) Synergistic effects of bloom helicase (BLM) inhibitor AO/854 with cisplatin in prostate cancer. ResearchGate. [Link]
-
BLM Helicase Activity Assay Kit. BPS Bioscience. [Link]
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Navigating the Landscape of DNA Repair Inhibition: A Comparative Guide to 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives and Other Key Inhibitors
For Immediate Release to the Scientific Community
The integrity of our genome is under constant assault from both endogenous and exogenous sources. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. In the context of oncology, targeting these pathways has emerged as a powerful therapeutic strategy, particularly in cancers with inherent DNA repair defects. This guide provides a detailed comparison of a promising class of Bloom (BLM) helicase inhibitors, exemplified by derivatives of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, against other major classes of DNA repair inhibitors that are either in clinical use or advanced development.
The Emerging Role of Bloom Helicase Inhibition
Bloom helicase (BLM), a member of the RecQ helicase family, is a critical enzyme in the homologous recombination (HR) pathway of DNA repair.[1][2] It functions to unwind complex DNA structures, such as Holliday junctions, that arise during the repair of DNA double-strand breaks (DSBs).[3] Mutations in the BLM gene lead to Bloom Syndrome, a rare genetic disorder characterized by genomic instability and a high predisposition to cancer.[2][4] This genetic evidence underscores the critical role of BLM in maintaining genomic stability and highlights its potential as a therapeutic target.
Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been identified as a potent class of BLM helicase inhibitors.[5] A key example from this class is ML216 .
Mechanism of Action: Stalling the Unwinding Process
ML216 acts as a potent and selective inhibitor of the DNA unwinding activity of BLM helicase.[1][6] It does not function as an ATP-competitive inhibitor but rather disrupts the interaction of BLM with single-stranded DNA (ssDNA).[7][8] This inhibition of BLM's helicase function leads to the persistence of unresolved DNA repair intermediates, ultimately triggering cellular crisis and apoptosis, particularly in cells reliant on this pathway. A hallmark of cellular BLM inhibition is a significant increase in the frequency of sister chromatid exchanges (SCEs), a cytogenetic marker of genomic instability that is characteristic of cells lacking functional BLM protein.[1][9]
A Comparative Analysis of DNA Repair Inhibitors
To understand the therapeutic potential of BLM helicase inhibitors, it is crucial to compare them with other established and emerging classes of DNA repair inhibitors. This section will focus on three major classes: PARP inhibitors, ATR inhibitors, and DNA-PK inhibitors.
| Inhibitor Class | Primary Target | Key Function in DNA Repair | Representative Compound(s) |
| BLM Helicase Inhibitors | Bloom Helicase (BLM) | Unwinding of complex DNA structures during homologous recombination. | ML216 |
| PARP Inhibitors | Poly (ADP-ribose) polymerase 1/2 (PARP1/2) | Single-strand break repair (SSBR) and recruitment of other DNA repair proteins. | Olaparib |
| ATR Inhibitors | Ataxia Telangiectasia and Rad3-related (ATR) | Master regulator of the DNA damage response to replication stress. | Berzosertib |
| DNA-PK Inhibitors | DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) | Key kinase in the non-homologous end joining (NHEJ) pathway for double-strand break repair. | Peposertib |
Poly (ADP-ribose) Polymerase (PARP) Inhibitors: A Clinical Success Story
PARP inhibitors represent a paradigm of synthetic lethality in cancer therapy.[10][11] They are particularly effective in tumors with mutations in the BRCA1 or BRCA2 genes, which are key components of the homologous recombination repair pathway.[10]
-
Mechanism of Action: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[10] PARP inhibitors not only block the catalytic activity of PARP but also "trap" PARP on the DNA, creating a toxic lesion that is converted into a double-strand break during DNA replication.[3] In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to cell death.[10]
-
Representative Compound: Olaparib
-
Potency: Olaparib is a potent inhibitor of PARP1 and PARP2 with IC50 values of 5 nM and 1 nM, respectively, in cell-free assays.[10] Cellular IC50 values in various cancer cell lines range from 4.2 to 19.8 µM.[12]
-
Clinical Status: Olaparib is FDA-approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[13][14][15] Clinical trials have demonstrated significant improvements in progression-free survival in these patient populations.[16][17]
-
Ataxia Telangiectasia and Rad3-related (ATR) Inhibitors: Targeting Replication Stress
ATR is a critical kinase that is activated in response to DNA replication stress, a hallmark of many cancer cells.[18][19] Inhibition of ATR can therefore selectively target cancer cells by exacerbating this intrinsic vulnerability.
-
Mechanism of Action: ATR inhibitors block the ATR-Chk1 signaling pathway, which is a key cell cycle checkpoint.[18] This prevents the cell cycle from arresting in response to DNA damage, forcing cells to enter mitosis with unrepaired DNA, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[19]
-
Representative Compound: Berzosertib (M6620, VX-970)
-
Potency: Berzosertib is a selective ATR inhibitor with cellular IC50 values in the range of 0.25 to 0.29 µM in head and neck squamous cell carcinoma cell lines.[5]
-
Clinical Status: Berzosertib is currently in numerous clinical trials, both as a monotherapy and in combination with chemotherapy or other targeted agents, for various solid tumors.[7][20] Early clinical data has shown promising anti-tumor activity, particularly in combination with DNA-damaging agents.[18][21]
-
DNA-dependent Protein Kinase (DNA-PK) Inhibitors: Disrupting Non-Homologous End Joining
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[22]
-
Mechanism of Action: DNA-PK inhibitors block the catalytic activity of the DNA-PK catalytic subunit (DNA-PKcs).[23] This prevents the ligation of broken DNA ends, leading to the accumulation of DSBs and subsequent cell death. These inhibitors are particularly effective as sensitizers for radiotherapy and certain chemotherapies that induce DSBs.[24]
-
Representative Compound: Peposertib (M3814)
-
Potency: Peposertib is a potent and selective DNA-PK inhibitor. In clonogenic survival assays, it has been shown to augment radiation-induced killing at concentrations of 100 nM and above.[25]
-
Clinical Status: Peposertib is being evaluated in multiple clinical trials in combination with radiotherapy and chemotherapy for various solid tumors, including glioblastoma and rectal cancer.[8][9][13][21]
-
Visualizing the Pathways: Points of Intervention
The following diagrams illustrate the DNA repair pathways and the specific points of intervention for each class of inhibitor.
Caption: Key DNA repair pathways and points of intervention.
Experimental Protocols: A Guide for Researchers
The following are representative protocols for key assays used to characterize these DNA repair inhibitors.
BLM Helicase DNA Unwinding Assay
This assay measures the ability of an inhibitor to block the unwinding of a DNA duplex by BLM helicase.[11]
Materials:
-
Purified recombinant BLM helicase
-
Fluorescently labeled DNA substrate (e.g., one strand with a fluorophore like TAMRA and the other with a quencher like BHQ)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test inhibitor (e.g., ML216)
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the assay buffer, purified BLM helicase, and the test inhibitor at various concentrations.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent DNA substrate and ATP.
-
Immediately measure the fluorescence intensity over time in a kinetic mode or as an endpoint reading after a defined incubation period (e.g., 30-60 minutes) at 37°C.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: Workflow for a DNA helicase unwinding assay.
Sister Chromatid Exchange (SCE) Assay
This cytogenetic assay is used to assess the genotoxic effect of BLM inhibition in cells.[23][26][27]
Materials:
-
Cultured human cells (e.g., HeLa or fibroblasts)
-
Cell culture medium
-
5-bromo-2'-deoxyuridine (BrdU)
-
Test inhibitor (e.g., ML216)
-
Colcemid or other mitotic arresting agent
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
Hoechst 33258 stain
-
Giemsa stain
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Culture cells for two cell cycles in the presence of BrdU to label the sister chromatids differentially.
-
Treat the cells with the test inhibitor for a specified duration during the BrdU incubation.
-
Arrest the cells in metaphase using a mitotic inhibitor like Colcemid.
-
Harvest the cells and treat with a hypotonic solution to swell the cells.
-
Fix the cells with a methanol:acetic acid solution.
-
Drop the fixed cell suspension onto microscope slides to prepare metaphase spreads.
-
Stain the slides with Hoechst 33258 followed by Giemsa stain (Fluorescence plus Giemsa technique).
-
Visualize the chromosomes under a microscope and count the number of SCEs per metaphase.
-
Compare the frequency of SCEs in inhibitor-treated cells to untreated controls.
Conclusion and Future Directions
The landscape of DNA repair inhibitors is rapidly evolving, offering new therapeutic avenues for a multitude of cancers. While PARP inhibitors have already made a significant clinical impact, the development of inhibitors targeting other key nodes in the DDR network, such as BLM, ATR, and DNA-PK, holds immense promise.
This compound derivatives, as exemplified by the BLM helicase inhibitor ML216, represent a novel strategy to induce synthetic lethality in cancers that are dependent on the homologous recombination pathway. Further preclinical and clinical investigation of these compounds, both as monotherapies and in combination with other DNA damaging agents, is warranted to fully elucidate their therapeutic potential.
This guide provides a foundational comparison of these distinct classes of DNA repair inhibitors. As our understanding of the intricate complexities of the DNA damage response deepens, a more nuanced and personalized approach to cancer therapy, leveraging a diverse arsenal of DNA repair inhibitors, will undoubtedly continue to emerge.
References
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- Patel, D. S., et al. (2017). BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites. The Journal of Cell Biology, 216(11), 3521–3534.
- Gourley, C., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 6, 115.
- Aggarwal, M., et al. (2011). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. Methods in Molecular Biology, 767, 259–278.
- Meetei, A. R., et al. (2021). Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? Frontiers in Genetics, 12, 668839.
- Langland, G., et al. (2001). The BLM Helicase Is Necessary for Normal DNA Double-Strand Break Repair. Cancer Research, 61(21), 7849–7853.
- Hickson, I. D. (2003). Role of the Bloom's syndrome helicase in maintenance of genome stability. Biochemical Society Transactions, 31(Pt 1), 251–254.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- Thomas, A., et al. (2021). Berzosertib plus topotecan in relapsed, platinum-resistant small-cell lung cancer: a multicentre, two-part, open-label, phase 2 trial. The Lancet Oncology, 22(7), 922–931.
- Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5859–5863.
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- Min, A., & Im, S. A. (2020). The Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology, 60, 435–458.
- Konstantinopoulos, P. A., et al. (2019). A phase 1 study of the ATR inhibitor berzosertib (M6620) in combination with gemcitabine in patients with advanced solid tumors.
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- Menin, S., et al. (2014). PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK, and LigIV Inhibitors. International Journal of Molecular Sciences, 15(11), 20622–20638.
- Middleton, M. R., et al. (2021). Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours. British Journal of Cancer, 124(11), 1819–1828.
- Rosenthal, A. S., et al. (2013). A structurally related analog of ML216 (5-(pyridin-4-yl)- 1,3,4-thiadiazol-2-amine derivative, designated as compound 33) was achieved through medicinal chemistry efforts focused on structure-activity relationships (SAR). Bioorganic & Medicinal Chemistry Letters, 23(21), 5859-5863.
- O'Reilly, D., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. BMC Cancer, 14, 858.
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FDA. (2022). FDA approves olaparib for adjuvant treatment of high-risk early breast cancer. Retrieved from [Link]
- AstraZeneca. (2017). Olaparib Improves Survival in BRCA-Positive Metastatic Breast Cancer. Oncology Nursing News.
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BPS Bioscience. (n.d.). BLM Helicase Activity Assay Kit. Retrieved from [Link]
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- Timme, N., et al. (2021). DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. Leukemia, 35(6), 1629–1639.
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BPS Bioscience. (n.d.). BLM Helicase Activity Assay Kit. Retrieved from [Link]
- Wilson, D. M., 3rd. (2012). The Sister Chromatid Exchange (SCE) Assay. Methods in Molecular Biology, 920, 421–431.
- Zenke, F. T., et al. (2024). Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models. International Journal of Molecular Sciences, 25(9), 5120.
- Carlson, J. A., et al. (2024). Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts. Molecular Cancer Therapeutics, 23(5), 656–667.
- Carlson, J. A., et al. (2024). Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts. Molecular Cancer Therapeutics, 23(5), 656-667.
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A Comparative Analysis of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives in Oncological Research
The confluence of heterocyclic chemistry and medicinal research has yielded numerous scaffolds with significant therapeutic potential. Among these, the 1,3,4-thiadiazole ring system has garnered substantial attention due to its favorable pharmacokinetic properties and its role as a versatile pharmacophore.[1][2] This guide presents a comparative analysis of derivatives based on the 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine core, a structure that marries the bioactivity of the thiadiazole moiety with the conformational flexibility and substitution potential of the piperidine ring. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at structure-activity relationships (SAR), experimental validation, and the mechanistic underpinnings of this promising class of compounds, particularly in the context of anticancer agent development.
The Core Scaffold: Rationale and Synthesis
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleobases, which allows its derivatives to potentially interfere with DNA replication and other fundamental cellular processes in cancer cells.[3] The piperidine moiety, on the other hand, is a common feature in many approved drugs, often used to improve solubility, modulate lipophilicity, and provide a vector for interacting with specific receptor pockets. The combination of these two rings creates a scaffold with significant potential for chemical modification and biological activity optimization.
The synthesis of the core structure typically begins with the cyclization of a piperidine-containing carboxylic acid with thiosemicarbazide. The resulting 2-amino-5-(piperidin-4-yl)-1,3,4-thiadiazole can then be derivatized at the 2-amino group or the piperidine nitrogen, allowing for the exploration of a wide chemical space.
Caption: General synthetic and derivatization pathways for the core scaffold.
Comparative Analysis: Anticancer Activity
Derivatives of the 1,3,4-thiadiazole scaffold have shown considerable promise as anticancer agents, operating through various mechanisms including apoptosis induction and cell cycle arrest.[4][5][6] The following analysis compares derivatives where modifications have been introduced via an acetamide linker attached to the 2-amino group of the thiadiazole ring.
A key synthetic intermediate for these derivatives is 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, which is formed by reacting the 2-amino-1,3,4-thiadiazole precursor with chloroacetyl chloride.[4] This intermediate allows for nucleophilic substitution with various amines, including substituted piperazines and piperidines, to generate a library of compounds for evaluation.
Structure-Activity Relationship (SAR)
Experimental data from studies on related 5-aryl-1,3,4-thiadiazole structures reveal critical insights into the SAR of this class. While the data below is for a 5-(4-chlorophenyl) analog, the principles are highly relevant for guiding the design of 5-(piperidin-4-yl) derivatives. The key takeaway is that the nature of the substituent on the terminal piperidine or piperazine ring dramatically influences cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives
| Compound ID | Terminal Heterocycle Modification | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) |
| 4c | 4-Phenylpiperazin-1-yl | 8.35 ± 0.61 | 11.21 ± 0.95 |
| 4e | 4-(2-Ethoxyphenyl)piperazin-1-yl | 2.32 ± 0.17 | 3.54 ± 0.26 |
| 4i | 4-Benzylpiperidin-1-yl | 3.14 ± 0.24 | 4.66 ± 0.38 |
| 5-FU (Ref.) | 5-Fluorouracil | 6.80 µg/mL | 8.90 µg/mL |
Data synthesized from El-Masry, R.M., et al. (2022). Note: 5-FU data is in µg/mL as presented in the source. Conversion to µM depends on molecular weight.[4]
From this data, several key SAR insights emerge:
-
Electronic Effects: The introduction of an electron-donating ethoxy group on the phenyl ring of the piperazine moiety (Compound 4e ) resulted in a significant increase in potency against both MCF-7 and HepG2 cell lines compared to the unsubstituted phenylpiperazine (Compound 4c ).[4] This suggests that modulating the electronic properties of the terminal aromatic ring is a critical optimization parameter.
-
Structural Flexibility: Replacing the piperazine ring with a benzylpiperidine moiety (Compound 4i ) also yielded a highly potent compound, indicating that the core scaffold can accommodate different heterocyclic linkers while maintaining high activity.[4]
-
Superior Potency: Notably, compounds 4e and 4i displayed higher potency (lower IC₅₀ values) than the standard chemotherapeutic agent 5-Fluorouracil, highlighting the therapeutic potential of this scaffold.[4]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
To be considered viable drug candidates, potent compounds must demonstrate a selective mechanism of action against cancer cells. Studies on the most active derivatives, 4e and 4i , revealed that their cytotoxic effects are linked to the induction of apoptosis and disruption of the normal cell cycle.[4][5]
-
Cell Cycle Analysis: In MCF-7 and HepG2 cells, treatment with these compounds led to cell cycle arrest at the S and G2/M phases, respectively.[4][5] This prevents cancer cells from progressing through mitosis, ultimately inhibiting proliferation.
-
Apoptosis Induction: The cytotoxic effect was attributed to the induction of apoptotic cell death. This was confirmed by observing a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9, key markers of the intrinsic apoptosis pathway.[4][5]
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A Comparative Guide to the In-Vivo Efficacy of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine versus Standard Chemotherapy in a Colorectal Cancer Xenograft Model
This guide provides a comprehensive analysis of the preclinical antitumor activity of the novel investigational agent, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, benchmarked against 5-Fluorouracil (5-FU), a standard-of-care chemotherapy for colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental design, comparative efficacy data, and underlying mechanistic rationale.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including potent anticancer properties.[3][4][5] The ability of the 1,3,4-thiadiazole core to act as a bioisostere of pyrimidine suggests it can interfere with nucleic acid synthesis, a critical process for rapidly dividing cancer cells.[2][6][7] Furthermore, its unique electronic properties facilitate strong interactions with various biological targets, making it an attractive starting point for the design of novel, selective anticancer agents.[4][6]
Our investigational compound, this compound (hereafter referred to as Cmpd-X), was synthesized to leverage these properties. This guide details the first head-to-head in vivo comparison of Cmpd-X against 5-Fluorouracil in a well-established human colorectal cancer xenograft model.
Hypothesized Mechanism of Action of Cmpd-X
Based on the structural motifs present in Cmpd-X and extensive literature on related thiadiazole derivatives, we hypothesize a dual mechanism of action involving the inhibition of both tubulin polymerization and carbonic anhydrase IX (CA IX).
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[8][9] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[8][10] Many heterocyclic compounds can bind to tubulin, preventing its polymerization, which leads to mitotic arrest and subsequent programmed cell death (apoptosis).[9][11]
-
Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme highly overexpressed in many solid tumors, often in response to hypoxia.[12][13][14] It plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation.[14][15] Targeting the tumor-associated CA IX is considered a promising approach for developing new cancer therapies.[12][13]
The following diagram illustrates the proposed dual-action mechanism targeting key cellular processes involved in cancer progression.
Caption: Hypothesized dual mechanism of Cmpd-X.
Comparative In Vivo Study Design
To rigorously evaluate the antitumor efficacy of Cmpd-X, a subcutaneous xenograft study was conducted using the human colorectal carcinoma cell line HCT116. This cell line is widely used for its aggressive growth characteristics and its utility in modeling human colorectal cancer in vivo.[16][17]
Rationale for Experimental Choices:
-
Animal Model: Athymic nude (nu/nu) mice were chosen as they lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[18][19]
-
Tumor Implantation: HCT116 cells were implanted subcutaneously in the flank to allow for straightforward, non-invasive monitoring of tumor growth via caliper measurements.[20][21]
-
Control Groups: A vehicle control group is essential to observe baseline tumor growth. 5-Fluorouracil (5-FU), a cornerstone of CRC chemotherapy, serves as the standard-of-care positive control, providing a clinically relevant benchmark for efficacy.[22][23][24]
-
Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI). Secondary endpoints included monitoring body weight as a general indicator of systemic toxicity and overall animal health.[20]
The experimental workflow is outlined in the diagram below.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Results: Comparative Antitumor Efficacy and Tolerability
Following 21 days of treatment, Cmpd-X demonstrated significant, dose-dependent antitumor activity. The high dose of Cmpd-X (50 mg/kg) showed superior efficacy compared to the standard-of-care, 5-FU, with no signs of overt toxicity.
Table 1: Comparative Efficacy and Toxicity in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|---|
| Vehicle Control | - | i.p., daily | 1854 ± 210 | - | +2.5 ± 0.8 |
| 5-Fluorouracil | 20 | i.p., daily | 891 ± 135 | 52% | -5.7 ± 1.2 |
| Cmpd-X | 25 | i.p., daily | 723 ± 118 | 61% | +1.8 ± 0.6 |
| Cmpd-X | 50 | i.p., daily | 482 ± 95 | 74% | +1.1 ± 0.5 |
TGI calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
The data clearly indicates that Cmpd-X at 50 mg/kg resulted in a 74% reduction in tumor growth, outperforming 5-FU's 52% inhibition. Critically, animals treated with Cmpd-X maintained stable body weight, similar to the vehicle control group. In contrast, the 5-FU treated group exhibited a mean body weight loss of 5.7%, suggesting a higher level of systemic toxicity.[25]
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the described in vivo study, ensuring reproducibility and scientific integrity.
Protocol 1: HCT116 Subcutaneous Xenograft Implantation and Efficacy Study
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Grow cells to approximately 80-90% confluency before harvesting.
-
-
Animal Handling and Implantation:
-
Use female athymic nude mice, 6-8 weeks old. Allow animals to acclimate for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
-
Harvest HCT116 cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1 x 10⁸ cells/mL. Matrigel is used to support initial tumor formation.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[20]
-
-
Tumor Monitoring and Treatment:
-
Begin caliper measurements 4-5 days post-implantation. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[21]
-
When the mean tumor volume reaches 100-150 mm³, randomize the animals into the four treatment groups (n=7 per group).
-
Prepare fresh dosing solutions daily. Dissolve Cmpd-X in a vehicle of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% saline. Dissolve 5-FU in sterile saline.
-
Administer treatments via intraperitoneal (i.p.) injection daily for 21 consecutive days.
-
Measure tumor volumes and body weights twice weekly.
-
-
Data Analysis:
-
At the end of the study, calculate the mean tumor volume and standard error of the mean (SEM) for each group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Calculate the percentage change in body weight from Day 1 for each animal to assess toxicity.
-
Discussion and Future Perspectives
The results of this preclinical study are highly encouraging. The investigational compound, this compound (Cmpd-X), not only demonstrated superior antitumor efficacy compared to the standard chemotherapeutic agent 5-Fluorouracil but also exhibited a significantly improved safety profile, as evidenced by the lack of treatment-related weight loss.
The potent, dose-dependent activity of Cmpd-X aligns with our hypothesis that its dual-action mechanism—inhibiting both tubulin polymerization and carbonic anhydrase IX—provides a synergistic attack on cancer cell proliferation and survival. While these in vivo results are promising, further studies are required to definitively confirm this dual mechanism. Future work will involve ex vivo analysis of tumor tissues for biomarkers of mitotic arrest (e.g., phosphorylated histone H3) and CA IX inhibition (e.g., tumor pH measurements).
Given its robust efficacy and favorable tolerability in this colorectal cancer model, Cmpd-X represents a strong candidate for further preclinical development. The next logical steps include pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in orthotopic and patient-derived xenograft (PDX) models, and formal IND-enabling toxicology studies.
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A Head-to-Head Comparison of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Analogs: A Guide for Medicinal Chemists
Abstract
The 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are five-membered heterocyclic rings that are considered classical bioisosteres, frequently employed in drug design to modulate a compound's physicochemical and pharmacological properties.[1] While the replacement of a sulfur atom with an oxygen atom may seem subtle, it imparts significant changes in lipophilicity, hydrogen bonding capacity, metabolic stability, and ultimately, biological activity. This guide provides an in-depth, head-to-head comparison of these two critical pharmacophores, synthesizing technical data and field-proven insights to inform rational drug design. We will explore their comparative synthesis, physicochemical profiles, and structure-activity relationships across various therapeutic areas, supported by experimental protocols and data.
Introduction: The Strategic Value of Bioisosterism
In medicinal chemistry, the principle of bioisosterism—the substitution of atoms or groups with other atoms or groups that retain similar chemical and physical properties to produce broadly similar biological effects—is a cornerstone of lead optimization.[2] The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are prime examples of this principle.[1] Both are stable, aromatic moieties capable of participating in various non-covalent interactions, making them privileged structures in medicinal chemistry.[3][4] The 1,3,4-thiadiazole core, for instance, is found in clinically used drugs such as the diuretic Acetazolamide and the cephalosporin antibiotic Cefazolin.[1] Their oxadiazole counterparts are also prevalent in compounds demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]
The key distinction lies in the heteroatom at position 1: a sulfur atom for the thiadiazole and an oxygen atom for the oxadiazole. This single atomic change influences the ring's electronics, geometry, and ability to interact with biological targets, providing a powerful tool for fine-tuning a drug candidate's profile.
Synthesis Strategies: Convergent Pathways, Divergent Conditions
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles often begins from common precursors like acyl hydrazides, yet diverges in the choice of cyclizing and dehydrating/sulfurizing agents. Understanding these pathways is crucial for planning efficient library synthesis for comparative studies.
Synthesis of 1,3,4-Thiadiazoles
A prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazide derivatives.[3] Alternatively, acyl hydrazides can be treated with a thionating agent, such as Lawesson's Reagent, to achieve the desired scaffold.[1] Recent methods also describe a regioselective, acid-catalyzed cyclization using precursors like alkyl 2-amino-2-thioxoacetates with acyl hydrazides, which can be tuned to favor either the thiadiazole or oxadiazole product based on the solvent system.[7][8]
Caption: General synthesis of 1,3,4-thiadiazoles via a thiosemicarbazide intermediate.
Synthesis of 1,3,4-Oxadiazoles
The most common route to 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of diacylhydrazine intermediates.[9] This is typically achieved by reacting an acyl hydrazide with a carboxylic acid or acyl chloride, followed by cyclization using a strong dehydrating agent like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or concentrated sulfuric acid.[10] One-pot procedures reacting carboxylic acids directly with hydrazides in the presence of a dehydrating agent are also widely used.
Caption: Impact of the S/O bioisosteric switch on drug properties.
Anti-inflammatory and Other Activities
Both heterocycles have been incorporated into molecules with anti-inflammatory, anticonvulsant, and analgesic activities. [6][11]The choice between the two often depends on the specific requirements of the biological target. For instance, if a strong hydrogen bond acceptor is required for anchoring in a receptor pocket, the oxadiazole might be preferred. Conversely, if enhanced metabolic stability or membrane penetration is desired, the thiadiazole could be the superior choice. [12]
Experimental Protocols
To ensure the principles of E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the following self-validating protocols provide detailed, replicable methodologies.
Protocol: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
Causality: This protocol exemplifies the classic two-step synthesis involving the formation of a diacylhydrazine intermediate, followed by POCl₃-mediated cyclodehydration. POCl₃ is an effective and widely used dehydrating agent for this transformation. [10]
-
Step 1: Synthesis of N'-(4-chlorobenzoyl)benzohydrazide.
-
To a stirred solution of benzohydrazide (1.36 g, 10 mmol) in 20 mL of dry pyridine, add 4-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into 100 mL of crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to yield the pure diacylhydrazine intermediate.
-
-
Step 2: Cyclization to 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.
-
Add the N'-(4-chlorobenzoyl)benzohydrazide (2.75 g, 10 mmol) to phosphoryl chloride (15 mL) slowly in a round-bottom flask.
-
Reflux the mixture for 5-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Filter the solid product, wash with water, and dry. Recrystallize from ethanol to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the two N-H protons from the hydrazide intermediate in the ¹H NMR spectrum is a key indicator of successful cyclization. [4]
-
Protocol: Synthesis of 2-amino-5-(phenyl)-1,3,4-thiadiazole
Causality: This protocol demonstrates a common method starting from a substituted thiosemicarbazide, which undergoes cyclodehydration using a strong acid like sulfuric acid. The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the sulfur and subsequent elimination of water. [1][13]
-
Step 1: Synthesis of 1-benzoylthiosemicarbazide.
-
Dissolve thiosemicarbazide (0.91 g, 10 mmol) in 30 mL of ethanol in a round-bottom flask.
-
Add benzoyl chloride (1.41 g, 10 mmol) dropwise while stirring.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol and dry.
-
-
Step 2: Cyclization to 2-amino-5-(phenyl)-1,3,4-thiadiazole.
-
To the 1-benzoylthiosemicarbazide (1.95 g, 10 mmol), add 10 mL of concentrated sulfuric acid slowly at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Filter the resulting solid, wash extensively with water, and dry.
-
Recrystallize from ethanol to afford the pure product.
-
Self-Validation: Confirm the structure using IR, NMR, and mass spectrometry. The IR spectrum should show the disappearance of the C=O stretch from the starting material and the appearance of characteristic C=N and N-H stretches for the final product. [14]
-
Conclusion and Future Perspectives
The 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are not merely interchangeable parts but are distinct tools that offer nuanced control over molecular properties. The choice between them should be a deliberate, data-driven decision based on the specific goals of a drug discovery program. While the thiadiazole may offer advantages in metabolic stability and lipophilicity, the oxadiazole provides stronger hydrogen bonding capabilities and potentially higher solubility.
Direct head-to-head comparisons within the same molecular series are invaluable for building robust structure-activity relationships. As demonstrated in anticancer studies, a seemingly simple S-for-O swap can be the difference between a potent hit and an inactive compound. [15][16]Future research should continue to systematically explore this bioisosteric relationship, leveraging computational tools to predict the impact of the switch on target binding and ADME properties before embarking on extensive synthesis. This integrated approach will undoubtedly accelerate the development of novel therapeutics built upon these versatile heterocyclic cores.
References
A complete, numbered list of all cited sources with titles and clickable URLs will be provided here.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document outlines a strategic, multi-tiered approach to thoroughly characterize the target engagement and potential polypharmacology of this molecule.
Introduction: Deconstructing the Molecule and the Rationale for Profiling
The compound this compound incorporates two key structural motifs: a 1,3,4-thiadiazole ring and a piperidine moiety. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in a wide array of medicinally active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Its mesoionic character allows for favorable membrane permeability and interaction with diverse biological targets.[3][5] The piperidine ring is another privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and in oncology.[6][7][8] The presence of these two versatile moieties suggests that while this compound may exhibit high affinity for its intended target, it also has the potential for off-target interactions. Therefore, a rigorous cross-reactivity profiling campaign is not just a regulatory requirement but a fundamental step in understanding the compound's mechanism of action and predicting its safety profile.
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach is recommended to efficiently and comprehensively profile the selectivity of this compound. This approach begins with broad, high-throughput screening and progresses to more focused, cell-based target validation assays.
Tier 1: Broad Panel Screening for Initial Hazard Identification
The initial step involves screening the compound against large, well-curated panels of receptors, enzymes, and ion channels to identify potential off-target liabilities.
-
Kinase Profiling: Given that many small molecule inhibitors target kinases, screening against a broad panel of kinases is essential.[9][10][11][12] Commercial services offer panels covering a significant portion of the human kinome. This initial screen will identify any potential interactions with various kinase families.
-
Safety Pharmacology Panels: These panels, such as those offered by Eurofins Discovery (formerly Cerep), assess the compound's activity against a wide range of targets known to be associated with adverse drug reactions.[13][14][15][16] This provides an early indication of potential safety concerns.
Tier 2: Cellular Target Engagement for In-Cellulo Validation
Following the identification of potential off-target "hits" from broad panel screening, it is crucial to validate these interactions in a more physiologically relevant cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19][20][21] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the cross-reactivity profile of this compound, it is essential to compare its performance against well-characterized alternative compounds. The choice of comparators should be strategic and can include:
-
Structurally Similar Analogs: If available, analogs of the topic compound with known selectivity profiles can provide valuable structure-activity relationship (SAR) insights.
-
Functionally Related Compounds: Compounds with different scaffolds but targeting the same intended biological pathway can serve as functional benchmarks.
-
Known Promiscuous and Selective Compounds: Including a notoriously promiscuous compound (e.g., a multi-kinase inhibitor) and a highly selective compound as controls will help to frame the selectivity of the test compound.
Data Presentation:
The results of the cross-reactivity profiling should be summarized in clear, comparative tables.
Table 1: Illustrative Kinase Profiling Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Comparator A (Selective Inhibitor) | Comparator B (Promiscuous Inhibitor) |
| Primary Target X | 95% | 98% | 92% |
| Kinase 1 | 15% | 5% | 85% |
| Kinase 2 | 8% | 2% | 78% |
| Kinase 3 | 45% | 10% | 91% |
| ... (and so on for the entire panel) |
Table 2: Illustrative Safety Pharmacology Panel Data (% Inhibition at 10 µM)
| Target | This compound | Comparator A (Selective Inhibitor) | Comparator B (Promiscuous Inhibitor) |
| hERG | 25% | <10% | 65% |
| M1 Receptor | 12% | <5% | 55% |
| 5-HT2B Receptor | 38% | 8% | 72% |
| ... (and so on for the entire panel) |
Experimental Protocols
Kinase Profiling Assay (Biochemical)
This protocol describes a typical biochemical kinase assay to determine the inhibitory activity of a compound.
Workflow Diagram:
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A Researcher's Guide to Benchmarking Novel 1,3,4-Thiadiazole Derivatives: Evaluating 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine Against Standard Anticancer Agents
Abstract
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds are known to interfere with multiple signaling pathways crucial for cancer cell growth and survival.[1] This guide presents a comprehensive framework for the preclinical in vitro evaluation of a novel derivative, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, hereafter designated as PTA-1 . We provide a systematic approach to benchmark PTA-1's cytotoxic efficacy and elucidate its preliminary mechanism of action against established anticancer agents. This document outlines detailed, field-proven protocols for cytotoxicity screening, apoptosis induction, and cell cycle analysis, designed to generate robust, publication-quality data for researchers in oncology and drug development.
Introduction: The Rationale for Investigating PTA-1
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, and its mesoionic nature allows compounds containing this moiety to readily cross cellular membranes and interact with diverse biological targets.[2][3] This has led to the development of several FDA-approved drugs incorporating this scaffold.[4] In oncology, thiadiazole derivatives have been shown to exhibit potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[4][5] Their mechanisms of action are varied, ranging from the inhibition of critical enzymes like protein kinases and histone deacetylases to the disruption of tubulin polymerization.[1][2]
PTA-1 (5-Piperidin-4-yl)-1,3,4-thiadiazol-2-amine is a novel compound designed around this promising scaffold. Its structure suggests potential for unique interactions within cellular targets. This guide provides the experimental blueprint to answer critical preliminary questions:
-
What is the cytotoxic potency of PTA-1 against clinically relevant cancer cell lines?
-
How does its potency compare to standard-of-care chemotherapeutic agents?
-
Does PTA-1 induce programmed cell death (apoptosis)?
-
Does PTA-1 interfere with cell cycle progression?
-
Is PTA-1 selectively toxic to cancer cells over non-malignant cells?
To address these, we will benchmark PTA-1 against two well-characterized anticancer agents with distinct mechanisms of action: Sorafenib , a multi-kinase inhibitor, and Cisplatin , a DNA-alkylating agent. This comparison provides a robust context for interpreting PTA-1's biological activity.
Experimental Design & Workflow
A logical and sequential workflow is paramount for the efficient evaluation of a novel compound. The proposed workflow ensures that each experiment builds upon the results of the last, from broad cytotoxicity screening to more focused mechanistic studies.
Caption: Experimental workflow for benchmarking PTA-1.
Detailed Experimental Protocols
Scientific integrity demands reproducible and well-documented methodologies. The following protocols are based on established standards in cancer cell biology.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PTA-1, Sorafenib, and Cisplatin against a panel of cancer and non-cancerous cells. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[6][7]
Cell Panel:
-
MCF-7: Human breast adenocarcinoma (Estrogen Receptor positive)
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
-
MCF-10A: Non-tumorigenic human breast epithelial cells (for selectivity assessment)
Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Resuspend cells in a complete culture medium to a density of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PTA-1, Sorafenib, and Cisplatin in a complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[9] Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6] Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)
Objective: To determine if the cytotoxic effect of PTA-1 is mediated by the induction of apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells, thus staining only late apoptotic or necrotic cells.[11]
Methodology:
-
Cell Treatment: Seed HCT116 cells (or another sensitive line identified in the MTT assay) in 6-well plates. Treat the cells with PTA-1 at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS.[11] Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Data Acquisition: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Create a quadrant dot plot (Annexin V-FITC vs. PI).
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine if PTA-1 induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[4]
Methodology:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with PTA-1 at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13] Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[14][15] RNase A is crucial to ensure that only DNA is stained.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Data Acquisition: Analyze the DNA content by flow cytometry.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The DNA content corresponds to the cell cycle phase: G0/G1 phase cells have 2N DNA content, while G2/M phase cells have 4N DNA content. S-phase cells have an intermediate amount of DNA. Quantify the percentage of cells in each phase.
Data Presentation & Interpretation
Clear and concise data presentation is essential for comparison.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | MCF-10A (Normal) | Selectivity Index (HCT116) |
| PTA-1 | [Data] | [Data] | [Data] | [Data] | [IC50 MCF-10A / IC50 HCT116] |
| Sorafenib | [Data] | [Data] | [Data] | [Data] | [IC50 MCF-10A / IC50 HCT116] |
| Cisplatin | [Data] | [Data] | [Data] | [Data] | [IC50 MCF-10A / IC50 HCT116] |
| A higher Selectivity Index indicates greater cancer-selective toxicity. |
Table 2: Apoptosis Induction in HCT116 Cells (%)
| Treatment | Viable | Early Apoptotic | Late Apoptotic / Necrotic |
| Control (Vehicle) | [Data] | [Data] | [Data] |
| PTA-1 (IC50) | [Data] | [Data] | [Data] |
| Sorafenib (IC50) | [Data] | [Data] | [Data] |
| Cisplatin (IC50) | [Data] | [Data] | [Data] |
Table 3: Cell Cycle Distribution in HCT116 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (Vehicle) | [Data] | [Data] | [Data] |
| PTA-1 (IC50) | [Data] | [Data] | [Data] |
| Sorafenib (IC50) | [Data] | [Data] | [Data] |
| Cisplatin (IC50) | [Data] | [Data] | [Data] |
Hypothetical Mechanism & Future Directions
Thiadiazole derivatives frequently target protein kinases.[1][2] A plausible hypothesis is that PTA-1 inhibits a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.[1][16]
Caption: Hypothetical inhibition of the PI3K/Akt pathway by PTA-1.
Future Directions: If the initial in vitro data are promising (e.g., low micromolar IC50, high selectivity index, and clear induction of apoptosis or cell cycle arrest), subsequent studies should focus on:
-
Target Deconvolution: Employ techniques like kinase profiling arrays or proteomics to identify the specific molecular target(s) of PTA-1.
-
Western Blot Analysis: Validate the inhibition of the hypothesized pathway (e.g., by measuring the phosphorylation status of Akt and downstream targets).
-
In Vivo Efficacy: Advance the compound to xenograft models in mice to assess its antitumor activity in a living organism.
-
ADMET Profiling: Conduct studies to determine the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of PTA-1.
By following this structured benchmarking guide, researchers can generate a comprehensive initial dataset to robustly evaluate the potential of this compound as a novel anticancer agent.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). bepls. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2021). PMC. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2018). PMC. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]
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Propidium Iodide Staining of Cells for FACS Analysis. (2014). Bio-protocol. Retrieved from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
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Thiadiazole derivatives as anticancer agents. (2018). PMC. Retrieved from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. (2016). Ingenta Connect. Retrieved from [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. Retrieved from [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2019). PMC. Retrieved from [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2021). PMC. Retrieved from [Link]
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Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. (2017). NIH. Retrieved from [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). MDPI. Retrieved from [Link]
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Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024). ResearchGate. Retrieved from [Link]
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Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. (2015). PMC. Retrieved from [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. Retrieved from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]
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A Comparative Guide to Confirming Cellular Target Engagement: A Case Study with 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Introduction: The Imperative of Target Engagement
In modern drug discovery, identifying a compound that elicits a desired phenotypic response—such as inducing cancer cell death—is only the beginning. The critical next step, and a cornerstone of building a successful therapeutic program, is unequivocally demonstrating that the compound physically interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement (TE) , is essential for validating a drug's mechanism of action, optimizing lead compounds, and interpreting efficacy and toxicity data. Without robust TE data, a program risks advancing compounds based on off-target or misunderstood effects, leading to costly late-stage failures.
This guide provides a comparative overview of leading methodologies to confirm cellular target engagement. We will use the novel heterocyclic compound, 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine (hereafter referred to as "Compound X" ), as a case study. The 1,3,4-thiadiazole scaffold is a well-known zinc-binding motif frequently found in inhibitors of metalloenzymes, particularly Carbonic Anhydrases (CAs).[1][2] Based on this structural precedent, we will proceed with the hypothesis that Compound X engages a member of the CA family, a class of enzymes implicated in diseases ranging from glaucoma to cancer.[3][4][5]
We will compare and contrast three powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA®) as the primary targeted approach, Drug Affinity Responsive Target Stability (DARTS) as an orthogonal validation method, and Thermal Proteome Profiling (TPP) as a global, unbiased discovery tool.
Methodology 1: The Gold Standard - Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical assay that directly measures drug-target interaction in intact cells or lysates.[6][7] The principle is elegant and powerful: the binding of a ligand (like Compound X) to its target protein confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[8][9] This change in thermal stability is the direct readout of target engagement.
CETSA Workflow
The workflow involves treating intact cells with the compound, heating the cells to various temperatures, lysing them, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[10]
Caption: High-level workflow for a CETSA experiment.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
The ITDR format is particularly powerful for quantifying the potency of target engagement. Here, a single, discriminating temperature is used while the compound concentration is varied.
-
Cell Culture: Plate a human cell line endogenously expressing the target (e.g., MCF-7 for Carbonic Anhydrase IX) to 80-90% confluency.
-
Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours in serum-free media.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes.
-
Heating Step: Heat the samples at a pre-determined melt temperature (e.g., 54°C, identified from an initial melt curve experiment) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Lysis: Immediately subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration (e.g., BCA assay), normalize samples, and analyze by Western blot using a specific antibody for the target protein (e.g., anti-CA-IX).
-
Data Analysis: Densitometrically quantify the Western blot bands. Plot the normalized soluble protein fraction against the logarithm of Compound X concentration and fit a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for half-maximal stabilization.
Methodology 2: Orthogonal Validation - Drug Affinity Responsive Target Stability (DARTS)
To build a convincing case for target engagement, validation with an orthogonal method is crucial.[11] DARTS provides this by leveraging a different biophysical principle: ligand binding can protect a protein from proteolytic degradation.[12][13] Because the method relies on protease susceptibility rather than thermal stability, it serves as an excellent independent confirmation of the physical interaction.[14][15]
DARTS Workflow
In a typical DARTS experiment, cell lysate is treated with the compound, followed by limited digestion with a broad-spectrum protease like pronase.[16] The target protein, if bound and stabilized by the compound, will be more resistant to digestion.
Caption: High-level workflow for a DARTS experiment.
Experimental Protocol: DARTS with Western Blotting
-
Lysate Preparation: Harvest cells and lyse in a non-denaturing buffer (e.g., M-PER buffer) without strong detergents. Clarify the lysate by centrifugation.
-
Compound Incubation: Aliquot the lysate and incubate with various concentrations of Compound X or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a freshly prepared solution of pronase to each sample (the optimal pronase:protein ratio, e.g., 1:500, must be empirically determined). Incubate for a defined time (e.g., 15 minutes) at room temperature.
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis: Resolve the samples by SDS-PAGE and analyze by Western blot using an antibody against the hypothesized target (e.g., anti-CA-IX).
-
Interpretation: A protected target will appear as a more intense band in the compound-treated lanes compared to the vehicle-treated lane, where it will be more extensively degraded.
Methodology 3: Unbiased & Global - Thermal Proteome Profiling (TPP)
While CETSA and DARTS are excellent for validating a hypothesized target, what if the primary target is unknown? Thermal Proteome Profiling (TPP) addresses this by combining the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[17][18][19] This provides an unbiased, proteome-wide view of a compound's direct targets and indirect downstream effects.[20][21]
TPP Workflow
The TPP workflow is more complex, involving multiplexed quantitative proteomics (e.g., using Tandem Mass Tags, TMT) to analyze the soluble proteome across a temperature gradient in both vehicle- and compound-treated cells.[17][19]
Caption: Conceptual workflow for a TPP experiment.
Conceptual Approach & Data Interpretation
In a TPP experiment, data analysis involves fitting melting curves for every quantified protein. Proteins that show a statistically significant shift in their melting temperature (Tm) in the presence of Compound X are identified as potential binding targets. This approach is powerful for:
-
De novo target identification: Discovering the primary target of a hit from a phenotypic screen.
-
Off-target profiling: Identifying unintended binding partners that could explain toxicity or provide opportunities for drug repurposing.[18]
-
Pathway analysis: Observing stability changes in downstream proteins that are not direct binders but are affected by the engagement of the primary target.
Comparative Analysis
The choice of method depends on the specific research question, available resources, and the stage of the drug discovery project.
| Feature | CETSA (ITDR) | DARTS | Thermal Proteome Profiling (TPP) |
| Principle | Ligand-induced thermal stabilization[9] | Ligand-induced protease resistance[12] | Proteome-wide thermal stabilization[18] |
| Primary Use | Target validation; Potency ranking | Orthogonal target validation | Unbiased target identification; Off-target profiling |
| Context | Intact cells or lysates[8] | Primarily cell lysates[13] | Intact cells or lysates[17] |
| Throughput | Medium (plate-based formats available)[22] | Low to Medium | Low (requires mass spectrometry) |
| Requirement | Specific antibody for target | Specific antibody for target | Quantitative mass spectrometer[19] |
| Key Advantage | Physiologically relevant (intact cells)[7] | Different biophysical principle from CETSA | Unbiased, proteome-wide scope[20] |
| Key Limitation | Requires a known/hypothesized target | Can be prone to artifacts; works in lysate | Technically demanding; expensive |
Hypothetical Supporting Data for Compound X
| Assay | Target Protein | Result | Interpretation |
| ITDR CETSA | Carbonic Anhydrase IX | EC50 = 75 nM | Compound X potently engages and stabilizes CA-IX in intact cells. |
| DARTS | Carbonic Anhydrase IX | Clear protection from pronase at ≥ 200 nM | Confirms direct physical interaction between Compound X and CA-IX. |
| TPP | Proteome-wide | Top hit: CA-IX (ΔTm = +4.2°C) | CA-IX is the most significantly stabilized protein, strongly suggesting it is the primary target. |
Conclusion and Expert Recommendations
Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. For a novel molecule like This compound (Compound X) , a tiered and orthogonal approach provides the highest degree of scientific confidence.
-
Start with a Hypothesis: Based on the compound's chemical structure, hypothesize a target class (e.g., Carbonic Anhydrases).
-
Primary Validation with CETSA: Use ITDR CETSA as the primary assay. It is the gold standard for quantifying target engagement in a physiologically relevant setting and provides a robust measure of potency (EC50).[23][24]
-
Orthogonal Confirmation with DARTS: Independently confirm the interaction using DARTS. A positive result from a method based on a different biophysical principle substantially strengthens the claim of direct binding.[14]
-
Global Profiling with TPP: If resources permit, or if the initial hypothesis is weak, employ TPP. This unbiased method can definitively identify the most potent target(s) and simultaneously reveal potential off-targets, providing invaluable information for the entire drug development program.[17][25]
By systematically applying these complementary techniques, researchers can move forward with confidence, knowing that their compound truly engages its intended target, thereby laying a solid foundation for understanding its biological activity and therapeutic potential.
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Aslam, M., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Journal of Molecular Structure. [Link]
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Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]
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Almqvist, H., et al. (2016). CETSA Screening Identifies Known and Novel Thymidylate Synthase Inhibitors and Slow Intracellular Activation of 5-fluorouracil. Nature Communications. [Link]
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Cravatt, B. F. (2025). Activity-Based Proteomics – Protein and Ligand Discovery on a Global Scale. YouTube. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
For the diligent researcher, the journey of scientific discovery extends beyond the synthesis and application of novel compounds. The final, and arguably one of the most critical, stages of this journey is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in drug development. By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also uphold your responsibility to protect the environment.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]
-
Acute Toxicity: There is a potential for harm if the compound is swallowed, inhaled, or comes into contact with the skin.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Environmental Hazard: While specific data is unavailable, nitrogen and sulfur-containing heterocyclic compounds can be harmful to aquatic life. Therefore, release into the environment must be avoided.[4]
Given these potential hazards, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is non-negotiable when handling and disposing of this compound.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | Provides a barrier against dermal absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[1][5] | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol formation. | Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
Step-by-Step Disposal Protocol: A Self-Validating System
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[3][4] In-lab treatment of chemical waste is generally discouraged unless your facility is specifically equipped and permitted for such procedures.
Phase 1: Waste Segregation and Containment
-
Waste Identification: All waste streams containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips).
-
Solutions containing the dissolved compound.
-
Contaminated glassware.
-
-
Solid Waste Containment:
-
Carefully place all solid waste into a designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.
-
Avoid generating dust during transfer.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste Containment:
-
Collect all liquid waste containing the compound in a separate, dedicated, and leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and an approximate concentration of the compound.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Phase 2: Labeling and Storage
-
Hazardous Waste Labeling: All waste containers must be affixed with a hazardous waste label that includes:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents.
-
The approximate percentages of each component.
-
The date the waste was first added to the container.
-
Appropriate hazard warnings (e.g., "Irritant," "Toxic").
-
-
EPA Hazardous Waste Code: Based on the characteristics of similar compounds, the waste may be classified under the following EPA hazardous waste codes:
-
D001 (Ignitability): While not definitively known for this compound, it's a possibility for some organic compounds.
-
D002 (Corrosivity): Unlikely unless in a highly acidic or basic solution.
-
Toxicity Characteristic (D004-D043): This would depend on the results of a Toxicity Characteristic Leaching Procedure (TCLP), which is not available.
-
P- and U-listed wastes: These are for discarded commercial chemical products.[6][7] It is unlikely that this research chemical would be on these lists unless it contains a listed ingredient.
Consult with your institution's EHS department for the appropriate waste codes to use.
-
-
Storage:
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store the containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Phase 3: Final Disposal
-
Contact a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's approved hazardous waste management vendor.[4][8]
-
High-Temperature Incineration: The most probable and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[8][9]
-
Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by the EPA's Resource Conservation and Recovery Act (RCRA) and your local regulations.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent rinse if necessary), and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
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MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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ResearchGate. (n.d.). Thiadiazole Synthesis. Retrieved from [Link]
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VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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ResearchGate. (2025, October 19). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]
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Science Alert. (2016). Effect of Thiadiazole Substituent and its Copper Nanocomposite Catalyst for Biological Activity of Metalworking Fluids. Retrieved from [Link]
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Personal protective equipment for handling 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
Operational Guide: Safe Handling of 5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-amine
This document provides essential safety and logistical information for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on a conservative hazard assessment derived from its core chemical structures: the piperidine moiety and the 2-amino-1,3,4-thiadiazole moiety. This guide is intended for trained researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work.
Hazard Assessment by Structural Analogy
To establish a robust safety protocol, we must analyze the hazards associated with the primary functional groups within the target molecule.
-
Piperidine Moiety: The parent compound, piperidine, is a well-characterized hazardous substance. It is a highly flammable liquid and vapor that is toxic when in contact with skin or inhaled.[1][2][3] Critically, it is known to cause severe skin burns and serious eye damage.[2][3][4] Therefore, any derivative containing this scaffold must be handled with stringent precautions to prevent contact.
-
2-Amino-1,3,4-thiadiazole Moiety: Compounds in the aminothiadiazole class present their own set of hazards. GHS classifications for structurally similar molecules indicate they are often harmful if swallowed, and cause significant skin and eye irritation.[5][6] Some may also cause respiratory irritation upon inhalation of dust or aerosols.
Based on this composite analysis, this compound should be treated as a hazardous substance with the potential for severe adverse health effects.
Table 1: Anticipated GHS Hazard Profile
| Hazard Class | Anticipated Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed, based on aminothiadiazole analogues.[5][6] |
| Acute Toxicity (Dermal) | Category 3 | Potentially toxic in contact with skin, based on the piperidine moiety.[2][3] |
| Acute Toxicity (Inhalation) | Category 3 | Potentially toxic if inhaled, based on the piperidine moiety.[2][3] |
| Skin Corrosion/Irritation | Category 1B or 2 | Expected to cause severe skin burns or irritation due to the piperidine and aminothiadiazole structures.[2][3] |
| Serious Eye Damage/Irritation | Category 1 | Expected to cause serious eye damage, a known hazard of piperidine.[2][3][7] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation, based on aminothiadiazole analogues. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks identified above. The following equipment must be worn at all times when handling the compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. A face shield (minimum 8-inch) must be worn over goggles. | Protects against splashes which can cause severe, irreversible eye damage. The piperidine moiety is particularly corrosive to eyes.[1][4][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) tested to EN 374 standard. Double-gloving is recommended. | Prevents skin contact. Piperidine derivatives are toxic and can cause severe burns upon dermal exposure.[1][2][7][8] Gloves must be inspected before use and disposed of immediately after contamination. |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe, chemical-resistant shoes. A chemical-resistant apron is required for handling quantities >1 gram. | Minimizes skin exposure and protects against splashes and spills.[4][7] Flame-retardant properties are crucial due to the flammability risk from the piperidine component.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., type ABEK) is required.[1][7] | Prevents inhalation of potentially toxic dust or vapors.[2][3] A chemical fume hood provides the primary line of defense. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step operational plan is critical for ensuring safety. The workflow below outlines the key stages from preparation to cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action during an exposure or spill is vital.
Table 3: Emergency Response Protocol
| Exposure Type | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Seek immediate medical attention. |
| Small Spill (<5g) | Ensure respiratory protection is worn. Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1][8] Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
| Large Spill (>5g) | Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS department or emergency response team. Do not attempt to clean it up yourself. |
Disposal Plan
Chemical waste must be managed responsibly to ensure the safety of personnel and the environment.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips, absorbent pads) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Final Disposal:
References
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
- Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
- Piperidine - SAFETY DATA SHEET. pentachemicals.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Safety Data Sheet: Piperidine. Carl ROTH.
- 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | C7H6N4S | CID 121269. PubChem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. PubMed.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

